Methyltetrazine-amido-PEG7-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-amido-PEG7-azide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a highly versatile, heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a methyltetrazine moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, enables precise and efficient covalent bond formation through two distinct and bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptionally fast kinetics and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a catalyst. The azide group, on the other hand, reacts with terminal alkynes through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[1][2] The PEG7 spacer, a hydrophilic chain of seven ethylene (B1197577) glycol units, enhances the aqueous solubility of the molecule and any conjugate it forms, while also providing spatial separation between the conjugated molecules.[3]
Physicochemical and Technical Data
A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C27H42N8O8 | [1] |
| Molecular Weight | 606.7 g/mol | [1] |
| Purity | Typically >98% | [1] |
| Appearance | Red to dark red solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3] |
| CAS Number | 2112731-46-9 | [1] |
Core Applications and Reaction Mechanisms
This compound is a cornerstone reagent for modularly assembling complex biomolecular architectures. Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecular entities.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic.
-
PROTACs (Proteolysis-Targeting Chimeras): It can link a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing the degradation of the target protein.[4][5]
-
Molecular Imaging: Fluorophores or imaging agents can be conjugated to biomolecules for in vitro and in vivo tracking.
-
Surface Functionalization: The linker can be used to immobilize biomolecules on surfaces for diagnostic or research purposes.
-
Protein-Protein Conjugation: It enables the creation of well-defined protein dimers or multi-protein complexes.[6]
Reaction Mechanisms:
The two reactive ends of this compound undergo distinct click chemistry reactions, which can be visualized as follows:
Experimental Protocols
The following are detailed methodologies for the two key reactions involving this compound.
Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol provides an example of conjugating two proteins using the IEDDA reaction.[6]
Materials:
-
Protein 1 to be modified with TCO
-
Protein 2 to be modified with Methyltetrazine
-
TCO-PEG-NHS ester
-
Methyltetrazine-PEG-NHS ester
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of Protein 1 with TCO
-
Dissolve Protein 1 in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess TCO reagent using a desalting column, exchanging the buffer back to 1X PBS.
Step 2: Activation of Protein 2 with Methyltetrazine
-
Dissolve Protein 2 in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the Methyltetrazine-PEG-NHS ester solution to the protein solution.
-
Follow steps 1.4 to 1.6 to quench the reaction and purify the methyltetrazine-activated protein.
Step 3: Conjugation of TCO-Protein 1 and Methyltetrazine-Protein 2
-
Mix the TCO-activated Protein 1 and the Methyltetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by SDS-PAGE, observing the formation of a higher molecular weight band corresponding to the conjugate.
-
The resulting conjugate can be purified from unreacted proteins using size-exclusion chromatography (SEC) if necessary.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of a Biomolecule
This protocol describes the labeling of an alkyne-modified biomolecule with an azide-containing molecule (e.g., a fluorophore-azide) using CuAAC.[7][8]
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing molecule (e.g., this compound)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 100 mM THPTA in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: 1X PBS, pH 7.4
Procedure:
Step 1: Preparation of Reagents
-
Prepare all stock solutions as listed above. The sodium ascorbate solution should be made fresh for each experiment.
-
Prepare the catalyst premix by combining the CuSO4 and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO4 and 10 µL of 100 mM THPTA). Let it sit for a few minutes.
Step 2: Click Reaction
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the reaction buffer. A 2 to 10-fold molar excess of the azide is typically used.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5-10 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The reaction progress can be monitored by an appropriate method, such as fluorescence measurement if a fluorescent azide was used, or by LC-MS.
Step 3: Purification
-
The labeled biomolecule can be purified from excess reagents and catalyst using methods such as desalting columns, dialysis, or HPLC.
Concluding Remarks
This compound stands out as a powerful and versatile tool for researchers in the life sciences. Its ability to participate in two of the most robust and reliable bioorthogonal reactions, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for a wide array of applications, from the development of novel therapeutics like ADCs and PROTACs to the creation of sophisticated molecular probes for imaging and diagnostics. The detailed protocols provided herein serve as a starting point for the successful implementation of this reagent in your research endeavors.
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. precisepeg.com [precisepeg.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
A Technical Guide to the Mechanism and Application of Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the bifunctional crosslinker, Methyltetrazine-amido-PEG7-azide, a pivotal tool in the field of bioconjugation. We will explore its core mechanism of action, the specific roles of its constituent components, quantitative kinetic data, and detailed experimental protocols for its application.
Introduction: The Power of Bioorthogonal Chemistry
This compound is a heterobifunctional linker designed for advanced bioconjugation strategies, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[1] Its utility stems from its ability to participate in two distinct, highly specific, and mutually exclusive "click chemistry" reactions. This dual functionality allows for the sequential and controlled linking of different molecular entities. The molecule's structure consists of three key parts: a methyltetrazine moiety, a terminal azide (B81097) group, and a discrete polyethylene (B3416737) glycol (PEG7) linker connecting them.[2]
Core Mechanism of Action: The Tetrazine Ligation
The primary mechanism of action for the methyltetrazine group is the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3] This reaction is a cornerstone of modern bioconjugation due to its exceptionally fast kinetics and high specificity, proceeding rapidly in complex biological media without the need for a catalyst.[3][4]
The IEDDA reaction occurs between an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich or, more commonly, a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1][5] The key steps are:
-
[4+2] Cycloaddition: The tetrazine ring reacts with the double bond of the TCO in a concerted [4+2] cycloaddition. This forms a highly unstable bicyclic intermediate.[1]
-
Retro-Diels-Alder: The intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂).[5]
-
Stable Product Formation: This process results in the formation of a stable 4,5-dihydropyridazine linkage, covalently connecting the two molecules.[1][5]
This reaction is notable for being extremely fast and selective, reacting only with its specific strained alkene partner, even in the presence of numerous other functional groups found in biological systems.[5]
References
A Technical Guide to Bioorthogonal Chemistry with Tetrazine Linkers for Researchers and Drug Development Professionals
Introduction: In the intricate landscape of biological systems, the ability to selectively modify biomolecules in their native environment is paramount for advancing our understanding of cellular processes and developing targeted therapeutics. Bioorthogonal chemistry provides a powerful toolkit for achieving this, offering reactions that proceed with high efficiency and selectivity within living organisms without interfering with endogenous biochemical processes.[1][2][3] Among the array of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a frontrunner due to its exceptionally fast kinetics, high specificity, and biocompatibility.[4][5][6]
This technical guide provides an in-depth exploration of bioorthogonal chemistry centered on tetrazine linkers. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, quantitative kinetic and stability data, detailed experimental protocols, and key applications in imaging, diagnostics, and therapeutics.
Core Concept: The Tetrazine Ligation
The cornerstone of this chemistry is the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[7] This reaction is exceptionally rapid, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, enabling efficient labeling at low, physiologically relevant concentrations.[8][9] The reaction proceeds through an initial cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas (N₂), driving the reaction to completion.[10][11] This process forms a stable dihydropyridazine (B8628806) product and is notable for its lack of need for a catalyst, which enhances its biocompatibility for in vivo applications.[5][12]
Quantitative Data: Reaction Kinetics and Stability
The success of a bioorthogonal reaction hinges on the balance between reactivity and stability. Tetrazine chemistry offers a tunable platform where the structure of both the tetrazine and the dienophile can be modified to optimize these properties for specific applications. Generally, electron-withdrawing groups on the tetrazine ring increase the reaction rate but can decrease its stability in aqueous environments.[7][13][14]
Reaction Kinetics
The reaction rate is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of reactants, such as in vivo imaging.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water | [10][11][12] |
| Phenyl-tetrazine (Ph-Tz) | axial-TCO | < 2000 | Physiological Conditions | [15][16] |
| Methyl-tetrazine (Me-Tz) | axial-TCO | < 2000 | Physiological Conditions | [15][16] |
| Pyridyl-tetrazine (Py-Tz) | axial-TCO | > 10000 | Physiological Conditions | [15][16] |
| Triazolyl-tetrazine (Ta-Tz) | axial-TCO | 10332 | Physiological Conditions | [15][16] |
| DHP-substituted Tetrazine | TCO-PEG₄ | 69,400 | Aqueous Buffer | [13] |
| General Tetrazine-TCO | TCO | 1 - 1x10⁶ | PBS Buffer, pH 6-9 | [9] |
Stability of Tetrazine Derivatives
The stability of the tetrazine moiety is critical, as it must persist in a biological environment long enough to react with its partner. Stability is often assessed by measuring the percentage of the compound remaining after incubation in a relevant medium (e.g., Phosphate-Buffered Saline (PBS) or Fetal Bovine Serum (FBS)).
| Tetrazine Derivative | Incubation Conditions | % Remaining (after 48h) | Key Finding | Reference |
| Pyridyl-tetrazine (Py-Tz) | Aqueous Buffer | < 13% | Highly reactive but unstable | [15][16] |
| H-tetrazine (H-Tz) | Aqueous Buffer | < 13% | Highly reactive but unstable | [15][16] |
| Methyl-tetrazine (Me-Tz) | Aqueous Buffer | > 63% | More stable, less reactive | [15][16] |
| Triazolyl-tetrazine (Ta-Tz) | Aqueous Buffer | > 63% | Balances high reactivity and stability | [15][16] |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% (after 12h) | Relatively unstable | [14] |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | > 75% (after 12h) | More stable than pyridyl derivatives | [14] |
Applications in Research and Drug Development
The unique characteristics of the tetrazine ligation have led to its widespread adoption in various fields, from fundamental cell biology to advanced therapeutic strategies.
Pretargeted In Vivo Imaging
In pretargeting strategies, a biomolecule (e.g., an antibody) functionalized with a dienophile (TCO) is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing imaging agent (e.g., a fluorophore or radiotracer) conjugated to a tetrazine is administered. The fast ligation reaction then selectively labels the target site, providing a high-contrast image with minimal background signal.[1][7][17]
Antibody-Drug Conjugates (ADCs)
Tetrazine linkers are increasingly used in the construction of ADCs, which are designed to deliver potent cytotoxic agents directly to cancer cells.[18][19] The linker connects the antibody to the drug payload. Bioorthogonal tetrazine chemistry allows for site-specific conjugation, leading to more homogeneous ADCs with predictable drug-to-antibody ratios (DAR) and improved therapeutic windows.[18][19][20][21]
"Click-to-Release" Prodrug Activation
A sophisticated application of tetrazine chemistry is in the development of prodrugs that can be activated at a specific location and time.[22][23] In this "click-to-release" strategy, a therapeutic agent is "caged" with a TCO moiety, rendering it inactive.[8][24] Upon reaction with a systemically or locally administered tetrazine, the TCO linker is cleaved, releasing the active drug precisely at the target site.[24][25][26] This approach minimizes off-target toxicity and enhances the therapeutic efficacy of potent drugs.[24]
Experimental Protocols
The following are generalized protocols for the labeling of biomolecules using TCO-tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific system.
Protocol 1: Protein Labeling with TCO-NHS and Tetrazine-NHS Esters
This protocol describes the functionalization of two distinct proteins with TCO and tetrazine, respectively, using N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein-1 and Protein-2 in amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-PEG-NHS ester (dissolved in anhydrous DMSO)
-
Methyltetrazine-PEG-NHS ester (dissolved in anhydrous DMSO)
-
1M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Spin desalting columns for purification
Methodology:
-
Protein-1 Activation with TCO-NHS: a. Prepare a solution of Protein-1 (e.g., at 1-5 mg/mL) in PBS. b. Add 1/10th volume of 1M NaHCO₃ to the protein solution to raise the pH to ~8.3. c. Immediately add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein mixture. d. Incubate the reaction at room temperature for 30-60 minutes with gentle mixing. e. Purify the resulting TCO-labeled Protein-1 from excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). f. Determine the final protein concentration and degree of labeling using UV-Vis spectroscopy or mass spectrometry.
-
Protein-2 Activation with Tetrazine-NHS: a. Repeat steps 1a-1d for Protein-2, using the Methyltetrazine-PEG-NHS ester instead of the TCO-NHS ester. b. Purify the tetrazine-labeled Protein-2 using a spin desalting column as described in step 1e. c. Characterize the conjugate as in step 1f.
Protocol 2: Bioorthogonal Ligation of Labeled Proteins
This protocol describes the conjugation of the two modified proteins.
Methodology:
-
Conjugation Reaction: a. Mix the purified TCO-labeled Protein-1 and tetrazine-labeled Protein-2 in PBS (pH 7.4) at desired molar ratios (a 1:1 or 1:1.5 ratio is a good starting point). b. The reaction is typically rapid. Incubate at room temperature for 1-2 hours, or at 4°C overnight, to ensure complete ligation. The progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color and its corresponding absorbance peak (around 520-540 nm).[9]
-
Analysis of Conjugate: a. Analyze the reaction mixture using SDS-PAGE. A new, higher molecular weight band corresponding to the Protein-1-Protein-2 conjugate should be visible. b. For more detailed characterization, techniques such as size-exclusion chromatography (SEC) or mass spectrometry can be used to confirm the formation and purity of the conjugate.
Bioorthogonal chemistry utilizing tetrazine linkers represents a transformative technology in chemical biology, drug development, and diagnostics.[1][4] Its combination of rapid, catalyst-free kinetics, high specificity, and tunable properties has enabled unprecedented control over the modification and tracking of biomolecules in living systems. As research continues to yield novel tetrazine and dienophile structures with improved stability and reactivity, the scope and power of this chemical toolbox are set to expand, promising further innovations in targeted therapy, in vivo imaging, and our fundamental understanding of biology.
References
- 1. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 12. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
- 22. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 24. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Strategic Integration of PEG7 Linkers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, enabling the targeted delivery of potent molecules and enhancing the pharmacokinetic profiles of novel drug candidates. Central to the design of these sophisticated biomolecular constructs is the linker, a critical component that bridges the targeting moiety to its payload. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their unique physicochemical properties. This technical guide provides an in-depth exploration of the role of the seven-unit polyethylene glycol (PEG7) linker in bioconjugation. We will delve into its structural advantages, its impact on the solubility, stability, and efficacy of bioconjugates, and provide detailed experimental protocols for its application. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage PEG7 linkers in their research and development endeavors.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1] In bioconjugation, PEG chains are employed as linkers to connect two or more molecular entities, such as antibodies, peptides, small molecules, or nanoparticles.[2] The incorporation of PEG linkers offers a multitude of advantages, including:
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drugs or biomolecules, facilitating their formulation and administration.[1][]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[4][5]
-
Reduced Immunogenicity: The flexible PEG chain can create a protective hydrophilic shield around the bioconjugate, masking immunogenic epitopes and reducing the likelihood of an immune response.[1][4]
-
Increased Stability: PEG linkers can protect the attached molecules from enzymatic degradation, enhancing their stability in biological environments.[1][4]
-
Controlled Drug Release: In some applications, cleavable PEG linkers are designed to release the payload under specific physiological conditions, such as the low pH environment of tumors or the presence of specific enzymes.[]
The length of the PEG linker is a critical parameter that can be precisely tuned to optimize the properties of the bioconjugate.[6][7] A linker that is too short may result in steric hindrance, while an excessively long linker could lead to reduced efficacy.[7] The PEG7 linker, with its defined length of seven ethylene glycol units, offers a balance of flexibility and length that has proven advantageous in various bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[8]
The Role of PEG7 Linkers in PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[9] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.[8][9]
The PEG7 linker has emerged as a valuable component in PROTAC design for several reasons:
-
Optimal Length and Flexibility: The length of the PEG7 linker is often sufficient to span the distance between the target protein and the E3 ligase without inducing significant strain, facilitating the formation of a stable ternary complex.[8]
-
Improved Physicochemical Properties: The hydrophilic nature of the PEG7 linker can enhance the solubility and cell permeability of the PROTAC molecule, which are critical for its biological activity.[8]
-
Facilitation of "Click Chemistry": PEG7 linkers are often functionalized with terminal groups, such as alkynes or azides, that enable their efficient and specific conjugation to the target-binding and E3 ligase-recruiting ligands using "click chemistry" reactions.[8] This modular approach simplifies the synthesis and optimization of PROTAC libraries.
Quantitative Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase. Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation efficiency of a PROTAC.
| Target Protein | E3 Ligase Ligand | Linker Composition | Degradation Efficacy (DC50) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | [9] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | [9] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | [9] |
| Estrogen Receptor α (ERα) | VHL | Varied atom chain lengths | Dependent on length | [6] |
| TANK-binding kinase 1 (TBK1) | VHL | Varied PEG lengths | Dependent on length | [6] |
| Cyclin-dependent kinase 9 (CDK9) | CRBN | Varied PEG lengths | Dependent on length | [6] |
Table 1: Comparative efficacy of PROTACs with different PEG linker lengths. DC50 represents the concentration required to achieve 50% degradation of the target protein.
The Role of PEG7 Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker in an ADC is responsible for connecting the antibody to the drug and plays a critical role in the stability, pharmacokinetics, and efficacy of the conjugate.[10]
While specific data focusing solely on PEG7 linkers in ADCs is less prevalent in the literature compared to PROTACs, the general principles of PEGylation apply. The inclusion of a PEG linker, such as PEG7, can:
-
Improve Solubility and Reduce Aggregation: The hydrophilic PEG chain can help to counteract the hydrophobicity of the cytotoxic payload, reducing the propensity for ADC aggregation.[5]
-
Enhance Pharmacokinetics: By increasing the hydrodynamic size, a PEG linker can prolong the circulation half-life of the ADC.[11]
-
Enable Site-Specific Conjugation: Functionalized PEG linkers are instrumental in achieving site-specific conjugation of the drug to the antibody, leading to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[5]
Impact of PEG Linker Length on ADC Properties
Studies have shown that the length of the PEG linker can influence the pharmacokinetic properties and tolerability of ADCs.
| ADC Component | PEG Linker Size | Effect on Clearance | Reference |
| Trastuzumab-DM1 | < PEG8 | Rapidly increased clearance | [11] |
| Trastuzumab-DM1 | > PEG8 | Slower clearance | [11] |
Table 2: Impact of PEG linker size on ADC clearance rates in rats.
Experimental Protocols
General Protocol for NHS-Ester PEG7 Conjugation to a Protein
This protocol describes the conjugation of a PEG7 linker functionalized with an N-Hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of a protein.[12][13][14]
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
NHS-PEG7-linker.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG7-linker in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG7-linker to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy).
Protocol for PROTAC Synthesis using a Propargyl-PEG7-acid Linker
This protocol outlines a two-step synthesis of a PROTAC using a Propargyl-PEG7-acid linker, involving an amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8]
Step 1: Amide Coupling of Ligand 1 to Propargyl-PEG7-acid
Materials:
-
Ligand 1 (containing a primary or secondary amine).
-
Propargyl-PEG7-acid.
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous DMF.
Procedure:
-
Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents (e.g., HATU (1.2 eq)) and the base (e.g., DIPEA (2.0 eq)).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Step 2: CuAAC "Click" Reaction with Ligand 2
Materials:
-
Product from Step 1 (alkyne-functionalized Ligand 1-PEG7).
-
Ligand 2 (azide-functionalized).
-
Copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate).
-
Ligand for copper (e.g., TBTA).
-
Solvent (e.g., a mixture of t-BuOH and water).
Procedure:
-
Dissolve the alkyne-functionalized Ligand 1-PEG7 (1.0 eq) and the azide-functionalized Ligand 2 (1.0 eq) in the solvent mixture.
-
Add the copper(I) source and the copper ligand.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Visualization of Key Concepts
Mechanism of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation workflow.
Generalized Workflow for PROTAC Development
Caption: A generalized workflow for PROTAC development.
Mechanism of Action for a PEGylated Antibody-Drug Conjugate (ADC)
References
- 1. precisepeg.com [precisepeg.com]
- 2. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to Azide-Alkyne Cycloaddition Reactions
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the fields of drug discovery, chemical biology, and materials science.[1][2] This guide provides a comprehensive overview of the core principles of both the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) variants of this powerful ligation reaction. Tailored for researchers, scientists, and drug development professionals, this document details the reaction mechanisms, presents quantitative data for reaction optimization, and provides detailed experimental protocols for practical application.
Core Principles of Azide-Alkyne Cycloaddition
The foundation of the azide-alkyne cycloaddition is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring.[3][4] While the thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the catalyzed and strain-promoted versions offer significant advantages in terms of reaction rate and selectivity.[3][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of a click reaction, exhibiting remarkable efficiency and regioselectivity.[4][6] The use of a copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and exclusively yields the 1,4-disubstituted triazole isomer.[4][5][6] This reaction is highly tolerant of a wide range of functional groups and can be performed in various solvents, including water, making it exceptionally versatile for bioconjugation applications.[5][7]
The active Cu(I) catalyst can be generated in situ from copper(II) salts (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate (B8700270).[8] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial for stabilizing the Cu(I) oxidation state and further accelerating the reaction.[8][9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a significant advancement in click chemistry, particularly for applications in living systems, as it eliminates the need for a potentially cytotoxic copper catalyst.[6][11] The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), the smallest stable cyclic alkyne.[12] This strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[12]
Various cyclooctyne derivatives have been developed to enhance reaction kinetics, including dibenzocyclooctynes (DBCO), which are widely used for their high reactivity and stability.[6] The reaction is bioorthogonal, meaning neither the azide nor the strained alkyne reacts with native biological functional groups, ensuring high specificity in complex biological environments.[11]
Reaction Mechanisms and Workflows
The distinct mechanisms of CuAAC and SPAAC dictate their respective applications and optimization strategies.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates. While the precise mechanism has been a subject of extensive study, a widely accepted pathway involves the formation of a dinuclear copper intermediate.
Caption: Catalytic cycle of the CuAAC reaction.
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast to the stepwise mechanism of CuAAC, SPAAC is a concerted [3+2] cycloaddition reaction. The high ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed without a catalyst.
Caption: Concerted mechanism of the SPAAC reaction.
General Experimental Workflow
A typical workflow for performing an azide-alkyne cycloaddition, particularly in a bioconjugation context, involves several key steps from preparation to final product analysis.
Caption: General experimental workflow for azide-alkyne cycloaddition.
Quantitative Data for Reaction Optimization
The efficiency of azide-alkyne cycloaddition reactions is influenced by various factors, including the choice of catalyst, ligand, solvent, temperature, and the specific structure of the azide and alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Data
The following table summarizes representative conditions and outcomes for CuAAC reactions, highlighting the impact of different catalytic systems.
| Catalyst System | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl (B1604629) azide + Phenylacetylene | Neat | RT | 5 min | >99 | [13] |
| 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Phenyl azide + Phenylacetylene | Neat | RT | 30 min | >99 | [13] |
| 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide + 1-Hexyne | Neat | RT | 30 min | >99 | [13] |
| CuI/DIPEA/HOAc | Various azides and alkynes | CH₃CN | RT | 1-12 h | 85-98 | [4] |
| CuCl(TPh) | Sterically hindered azides and alkynes | THF | RT | 0.5-2 h | 90-99 | [4] |
| CuSO₄/Sodium Ascorbate | PEG-alkyne + Azide-derivative | scCO₂ | 35 | 24 h | 82.3 | [14] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetic Data
The kinetics of SPAAC reactions are typically evaluated by their second-order rate constants (k₂). The table below provides a comparison of k₂ values for various cyclooctynes with benzyl azide, a standard reference azide.
| Cyclooctyne | Solvent | k₂ (M⁻¹s⁻¹) | Reference |
| DBCO | CH₃CN/H₂O | 0.3 - 0.9 | [1] |
| DIBO | Various | 62 ± 12 | [15] |
| [9+1]CPP | DMSO-d₆ | 2.2 x 10⁻³ | [16] |
| m[9+1]CPP | DMSO-d₆ | 9.6 x 10⁻³ | [16] |
| DIBAC-650 | Not specified | 1.2 x 10⁻³ | [8] |
The reaction rate of SPAAC is also significantly influenced by the reaction medium.[1] For instance, reactions in HEPES buffer at pH 7 tend to be faster than in PBS at the same pH.[1] Generally, higher pH values can increase the reaction rate, though this effect is buffer-dependent.[1][17]
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions in a bioconjugation context.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol is a general guideline for the bioconjugation of an alkyne-modified protein with an azide-containing molecule.[3][18]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Aminoguanidine (B1677879) (optional, to prevent oxidative damage to proteins)[19]
-
Degassed water or buffer
Stock Solutions:
-
CuSO₄: 20 mM in degassed water.
-
THPTA: 50 mM in degassed water.
-
Sodium Ascorbate: 100 mM in degassed water (prepare fresh).
-
Aminoguanidine: 100 mM in degassed water.
-
Azide-containing molecule: 5-10 mM in a compatible solvent (e.g., DMSO or water).
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-containing molecule. A 2 to 10-fold molar excess of the azide is often used.[3]
-
Add aminoguanidine to a final concentration of 5 mM (optional).[3]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 5:1 ligand to copper ratio is commonly used.[3] For a final reaction volume of 500 µL with a final copper concentration of 0.1 mM, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[3]
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE or LC-MS.
-
Purify the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents.[20]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines the labeling of a protein of interest (POI) on the surface of live mammalian cells.[11][21] This method involves the metabolic incorporation of a non-canonical amino acid (ncAA) containing a strained alkyne, followed by reaction with an azide-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the POI with a genetically incorporated strained alkyne (e.g., via amber suppression)
-
Cell culture medium
-
Azide-functionalized fluorescent dye
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the mammalian cells expressing the strained alkyne-modified POI according to standard protocols.
-
Prepare a stock solution of the azide-functionalized fluorescent dye in DMSO (e.g., 1-10 mM).
-
Dilute the dye stock solution in cell culture medium to the desired final concentration (typically 1-100 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the dye-containing medium to the cells and incubate at 37°C for 30 minutes to 2 hours. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the concentration of the dye.
-
After incubation, remove the labeling medium and wash the cells three to five times with PBS to remove any unreacted dye.
-
The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Conclusion
The azide-alkyne cycloaddition reaction, in both its copper-catalyzed and strain-promoted forms, offers a robust and versatile toolkit for the covalent modification of molecules. The high efficiency, selectivity, and biocompatibility of these reactions have made them indispensable in drug development, proteomics, and various other fields of chemical biology.[2][21] By understanding the core principles, mechanisms, and quantitative aspects of these reactions, researchers can effectively leverage this powerful chemistry to advance their scientific endeavors.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
The Strategic Application of Methyltetrazine-amido-PEG7-azide in PROTAC Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Central to the efficacy of these heterobifunctional molecules is the linker that connects the target protein ligand to the E3 ligase ligand. This guide provides a comprehensive technical overview of Methyltetrazine-amido-PEG7-azide, a versatile bifunctional linker, and its application in the synthesis of PROTACs.
Introduction to this compound as a PROTAC Linker
This compound is a chemical entity that embodies the key characteristics of an effective PROTAC linker: bifunctionality for sequential or orthogonal conjugation, a defined length for optimal ternary complex formation, and a hydrophilic spacer to improve solubility and pharmacokinetic properties.
Chemical Structure and Properties:
| Property | Value |
| CAS Number | 2112731-46-9 |
| Molecular Formula | C₂₇H₄₂N₈O₈ |
| Molecular Weight | 606.67 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C for long-term storage |
Table 1: Physicochemical Properties of this compound.[1][2]
The molecule features two key reactive handles: a methyltetrazine group and an azide (B81097) group, separated by a seven-unit polyethylene (B3416737) glycol (PEG) chain. The methyltetrazine moiety offers enhanced stability compared to unsubstituted tetrazines and participates in rapid, bioorthogonal "click chemistry" reactions.[1] The PEG7 spacer imparts hydrophilicity to the resulting PROTAC, which can improve aqueous solubility and cell permeability.
The Chemistry of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this linker is a modular process that leverages two distinct and highly efficient click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction and the azide-alkyne cycloaddition.
2.1. Methyltetrazine-TCO Ligation (iEDDA)
The methyltetrazine group reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) moiety. This reaction is known for its exceptional kinetics and biocompatibility, proceeding without the need for a catalyst.
2.2. Azide-Alkyne Cycloaddition
The azide group provides a versatile handle for conjugation to a ligand functionalized with an alkyne. This reaction can be performed under two primary conditions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst.
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern, the azide can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), in a catalyst-free manner.
Reaction Kinetics:
The choice of click chemistry reaction can significantly impact the overall efficiency of the PROTAC synthesis. The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions available.
| Reaction | Second-Order Rate Constant (k₂) | Conditions |
| Methyltetrazine + TCO | > 800 M⁻¹s⁻¹ | Aqueous media |
Table 2: Representative Reaction Kinetics for the Methyltetrazine-TCO Ligation.
Experimental Protocols for PROTAC Synthesis
The following section outlines a generalized, two-step experimental protocol for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting an E3 ligase.
Step 1: Conjugation of the POI Ligand to the Linker via Azide-Alkyne Cycloaddition (SPAAC)
This initial step involves the reaction between an azide-functionalized POI ligand and the DBCO group of a modified linker. For the purpose of this guide, we will adapt the protocol for our linker by assuming the POI ligand is functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Alkyne-functionalized POI ligand (e.g., DBCO-POI ligand)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of starting materials and the appearance of the product peak corresponding to the mass of the POI-linker conjugate.
-
The reaction is typically complete within 4-12 hours.
-
Upon completion, purify the intermediate product (POI-linker conjugate) by preparative High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the POI-linker conjugate as a solid.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Conjugation of the E3 Ligase Ligand to the POI-Linker Intermediate via iEDDA
The second step involves the reaction between the methyltetrazine group of the purified POI-linker conjugate and a TCO-functionalized E3 ligase ligand.
Materials:
-
Purified POI-linker conjugate from Step 1
-
TCO-functionalized E3 ligase ligand
-
Anhydrous DMF or DMSO
Protocol:
-
Dissolve the purified POI-linker conjugate (1.0 equivalent) and the TCO-functionalized E3 ligase ligand (1.2 equivalents) in a suitable solvent such as DMF or DMSO.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
The reaction is typically rapid and can be complete within 1-4 hours.
-
Once the reaction is complete, purify the final PROTAC by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Thoroughly characterize the final PROTAC using high-resolution mass spectrometry and NMR to confirm its identity, purity, and structural integrity.
PROTAC Mechanism of Action and a Hypothetical Signaling Pathway
Once synthesized, the PROTAC mediates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Hypothetical Example: Targeting a Kinase Involved in a Cancer Signaling Pathway
Let's consider a hypothetical PROTAC designed to degrade a constitutively active kinase (e.g., "Kinase X") that drives cancer cell proliferation through the "Kinase X-MAPK" signaling pathway.
In this scenario, the PROTAC would bind to both Kinase X and an E3 ligase, leading to the ubiquitination and subsequent degradation of Kinase X. This would block the downstream signaling cascade, ultimately inhibiting cancer cell proliferation and survival.
Quantitative Biological Evaluation:
The efficacy of a novel PROTAC is assessed using various in vitro assays. Key parameters include:
| Parameter | Description |
| DC₅₀ (half-maximal degradation concentration) | The concentration of the PROTAC that induces 50% degradation of the target protein. |
| Dₘₐₓ (maximum degradation) | The maximum percentage of target protein degradation achieved. |
| IC₅₀ (half-maximal inhibitory concentration) | The concentration of the PROTAC that inhibits the biological function of the target protein by 50%. |
Table 3: Key Parameters for Evaluating PROTAC Efficacy.
Conclusion
This compound represents a powerful and versatile tool for the synthesis of PROTACs. Its bifunctional nature, coupled with the efficiency and orthogonality of the associated click chemistry reactions, allows for a modular and streamlined approach to the construction of these complex molecules. The inclusion of a hydrophilic PEG spacer addresses the common challenge of poor solubility in PROTAC development. By understanding the chemical principles and applying the outlined experimental strategies, researchers can effectively leverage this linker to create novel protein degraders for a wide range of therapeutic targets. The ability to rationally design and synthesize PROTACs with optimized properties is crucial for advancing this promising therapeutic modality from the laboratory to the clinic.
References
The Nexus of Innovation: A Technical Guide to Click Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Click chemistry has burgeoned from a compelling chemical philosophy into an indispensable toolset for modern drug discovery.[1][2][3][4] Its principles of efficiency, modularity, and biocompatibility have catalyzed advancements across the pharmaceutical development pipeline, from initial hit identification to the sophisticated engineering of targeted therapeutics.[1][5][6] This technical guide provides an in-depth exploration of the core click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Sulfur(VI) Fluoride (B91410) Exchange (SuFEx)—and their profound impact on drug discovery. We present a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of these transformative reactions.
Introduction to Click Chemistry in a Pharmaceutical Context
The concept of "click chemistry," first articulated by K. Barry Sharpless, champions a suite of chemical reactions that are wide in scope, high in yield, and generate minimal and inoffensive byproducts.[3][5][7] These reactions are characterized by their simplicity, stereospecificity, and the use of readily available starting materials and benign solvents.[3][7] In the high-stakes, resource-intensive arena of drug discovery, these attributes translate to accelerated timelines, reduced costs, and expanded access to novel chemical matter.[3][5]
The most celebrated click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its bioorthogonal counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become workhorses in medicinal chemistry.[1][8][9] More recently, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for forging robust covalent linkages, further expanding the click chemistry repertoire.[10][11] These reactions are not merely molecular "staples" but are integral to the design and synthesis of a new generation of therapeutics, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and sophisticated molecular probes for target identification and validation.[12][13][14]
Core Click Chemistry Reactions: A Quantitative Comparison
The selection of a click chemistry reaction is contingent on the specific application, balancing the need for speed, biocompatibility, and the desired chemical linkage. The following tables provide a quantitative comparison of the three principal click reactions employed in drug discovery.
| Reaction | Catalyst | Typical Reaction Time | Typical Yield | Key Advantages | Key Limitations |
| CuAAC | Copper(I) | 10 min - 18 h[4][15] | >95%[4] | Extremely fast kinetics, high yields, robust and versatile.[9][15] | Copper toxicity limits in vivo applications.[16][17] |
| SPAAC | None (strain-promoted) | 2 - 4 hours[18] | >90% | Bioorthogonal (no catalyst required), suitable for live-cell and in vivo studies.[16][18] | Generally slower than CuAAC, requires synthesis of strained cyclooctynes.[16][19] |
| SuFEx | None or mild base | Variable (minutes to hours) | >90%[20] | Forms highly stable covalent bonds, enables targeting of non-cysteine residues.[10][21] | Reactivity can be context-dependent, requires specialized building blocks.[8][20] |
| Kinetic Parameters of Click Reactions | ||
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | 10³ - 10⁵ | Ligand-accelerated, highly efficient.[9] |
| SPAAC | 10⁻³ - 1 | Dependent on the strain of the cyclooctyne.[19] |
| SuFEx | Variable (k ≈ 0.054 min⁻¹ observed for protein modification)[10] | Proximity-driven for covalent protein modification.[8][10] |
Applications in the Drug Discovery Workflow
Click chemistry has permeated every stage of the drug discovery process, offering innovative solutions to long-standing challenges.
Target Identification and Validation
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for identifying and characterizing enzyme function in complex biological systems.[2][3][10] Click chemistry has revolutionized ABPP by enabling the use of smaller, more cell-permeable probes, thereby improving the fidelity of target engagement studies.[10][18]
Workflow for Target Identification using Click Chemistry-ABPP:
Caption: Workflow for activity-based protein profiling using click chemistry.
Lead Discovery and Optimization
Click chemistry facilitates the rapid synthesis of large and diverse compound libraries for high-throughput screening.[5] Furthermore, the in situ click chemistry approach utilizes the biological target itself to template the formation of its own high-affinity inhibitor from a pool of smaller, reactive fragments.[22]
Logical Flow for In Situ Click Chemistry-based Inhibitor Discovery:
Caption: Logical diagram of in situ click chemistry for inhibitor discovery.
Development of Advanced Therapeutics
Click chemistry is instrumental in the construction of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
ADCs: SPAAC is particularly well-suited for the site-specific conjugation of cytotoxic payloads to monoclonal antibodies, yielding homogeneous ADCs with improved therapeutic indices.[23]
PROTACs: These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to degrade target proteins, are often assembled using click chemistry to link the target-binding and E3 ligase-binding moieties.[12][22][24]
Workflow for PROTAC Synthesis and Evaluation using Click Chemistry:
Caption: Workflow for the development of PROTACs utilizing click chemistry.
Elucidating Signaling Pathways
Click chemistry-based probes have become invaluable tools for dissecting complex cellular signaling pathways. For instance, fluorescently tagged ligands synthesized via click chemistry can be used to visualize and track G-protein coupled receptors (GPCRs), providing insights into their trafficking and downstream signaling.[6][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00005J [pubs.rsc.org]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irjmets.com [irjmets.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 26. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Solubility of Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and solubility characteristics of Methyltetrazine-amido-PEG7-azide, a heterobifunctional linker crucial for advancements in bioconjugation, click chemistry, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Due to the highly specific and often proprietary nature of stability and solubility data for such reagents, this document summarizes publicly available information and provides generalized experimental protocols for researchers to determine precise parameters within their specific applications.
Core Compound Properties
This compound is a valuable tool in chemical biology, featuring a methyltetrazine moiety for bioorthogonal reactions with strained alkenes (e.g., trans-cyclooctene, TCO) and an azide (B81097) group for click chemistry reactions with alkynes. The polyethylene (B3416737) glycol (PEG) linker, consisting of seven repeating ethylene (B1197577) glycol units, enhances the hydrophilic properties of the molecule, which can improve its solubility in aqueous environments.[1][2]
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₂₇H₄₂N₈O₈ | [3][4][5] |
| Molecular Weight | 606.67 g/mol | [3][4] |
| Purity | ≥95% to >98% (typically determined by HPLC) | [4][6][7] |
| Appearance | Red solid/crystalline | [6][8] |
| CAS Number | 2112731-46-9 | [3][4][5] |
Stability and Storage
Proper storage is critical to maintain the integrity and reactivity of this compound. The tetrazine moiety, while offering rapid reaction kinetics, can be susceptible to degradation over time, particularly when exposed to light, moisture, and certain nucleophiles.
| Parameter | Recommendation | References |
| Storage Temperature | -20°C is commonly recommended for long-term storage. Some suppliers suggest storage at 2-8°C under dry conditions. | [1][8][9] |
| Storage Conditions | Store in a dry, dark environment. Desiccation is recommended. The compound is often shipped at ambient temperature but should be transferred to recommended storage conditions upon receipt. | [4][6] |
While specific quantitative data on the shelf-life and degradation kinetics of this compound under various conditions is not extensively published, the methyl group on the tetrazine ring is known to enhance its stability compared to unsubstituted tetrazines.[9] For critical applications, it is advisable to perform functional assays to qualify the reagent if it has been stored for an extended period or if there are concerns about its handling.
Solubility Profile
The PEG7 linker significantly contributes to the solubility of this compound, particularly in aqueous solutions, which is advantageous for biological applications.[1][2][10][11] However, complete dissolution in aqueous buffers may still be challenging for high concentrations.
| Solvent | Solubility | References |
| Organic Solvents | Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). | [1][8][9][11] |
| Aqueous Solutions | The hydrophilic PEG linker increases water solubility. A related compound, Methyltetrazine-PEG7-amine HCl salt, is noted to be soluble in water. | [1][9] |
For biological experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the biological system.
Experimental Protocols and Workflows
Detailed, application-specific protocols for using this compound are often developed and optimized in individual laboratories. However, a general workflow for assessing the stability and solubility of this and similar compounds can be outlined.
General Workflow for Stability and Solubility Assessment
The following diagram illustrates a logical workflow for determining the empirical stability and solubility of a bifunctional linker like this compound.
Caption: Workflow for determining stability and solubility.
Signaling Pathways and Logical Relationships in Application
The utility of this compound lies in its ability to link two molecular entities through distinct bioorthogonal reactions. This is particularly relevant in the construction of PROTACs, which hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein.
PROTAC Assembly and Mechanism of Action
The diagram below illustrates the logical relationship in assembling a PROTAC using a linker like this compound and its subsequent mechanism of action.
Caption: PROTAC assembly and cellular mechanism.
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. Methyltetrazine-PEG4-Azide - CD Bioparticles [cd-bioparticles.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemscene.com [chemscene.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 8. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methyltetrazine-PEG3-azide, 1802908-04-8 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Heterobifunctional Crosslinkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry and drug development, enabling the covalent linkage of two different biomolecules with high specificity and control. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties. This intrinsic asymmetry allows for sequential, controlled conjugation, minimizing the formation of undesirable homopolymers and self-conjugation byproducts.[1][2][3] This guide provides a comprehensive overview of the key features of heterobifunctional crosslinkers, detailed experimental protocols for their use, and visualizations to clarify complex workflows.
Core Concepts of Heterobifunctional Crosslinkers
At its core, a heterobifunctional crosslinker consists of three main components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm's length and composition influence the distance, flexibility, and solubility of the resulting conjugate.[1][4]
The primary advantage of this design is the ability to perform a two-step conjugation reaction.[] First, the more labile reactive group of the crosslinker is reacted with the first biomolecule. After removing the excess unreacted crosslinker, the second biomolecule is introduced to react with the second, more stable reactive group. This controlled approach is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy.[][6]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are typically classified based on the specificity of their reactive ends. Common reactive groups and their targets include:
-
Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to target primary amines (-NH2) found in lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[7] These reactions are typically performed at a pH of 7.2-9.0.[8]
-
Sulfhydryl-Reactive Groups: Maleimides are highly specific for sulfhydryl groups (-SH) in cysteine residues, forming stable thioether bonds. The optimal pH range for this reaction is 6.5-7.5, which minimizes reaction with amines.[8] At pH 7.0, the reaction of a maleimide (B117702) with a thiol is approximately 1,000 times faster than its reaction with an amine.[2]
-
Carbonyl-Reactive Groups: Hydrazides react with aldehydes and ketones to form hydrazone bonds. These are useful for conjugating to glycoproteins after periodate (B1199274) oxidation of their sugar moieties.[1]
-
Photoreactive Groups: Aryl azides and diazirines can be activated by UV light to non-selectively react with nearby C-H or N-H bonds, enabling the capture of transient interactions.[2][9]
The most common class of heterobifunctional crosslinkers combines an amine-reactive NHS ester with a sulfhydryl-reactive maleimide.[10]
Key Features and Quantitative Data
The selection of an appropriate heterobifunctional crosslinker depends on several factors, including the desired distance between the conjugated molecules, the solubility requirements of the reaction, and whether the linkage needs to be cleavable.
Spacer Arm Length
The spacer arm determines the distance between the two conjugated molecules.[9] This can be a critical parameter for maintaining the biological activity of the conjugated proteins or for structural studies. Spacer arms can be short (< 10 Å), medium (10.1–30 Å), or long (> 30 Å).[9]
Solubility
The solubility of a crosslinker is an important consideration for biological applications, which are typically performed in aqueous buffers.[11] Some crosslinkers, like SMCC, are not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[12] Their water-soluble analogs, such as Sulfo-SMCC, contain a sulfonate group that imparts hydrophilicity, allowing for direct dissolution in aqueous buffers and avoiding the potential negative effects of organic solvents on protein structure and function.[11][12]
Cleavability
Some applications require the ability to break the link between the two conjugated molecules after a specific step. Cleavable crosslinkers contain a labile bond within their spacer arm, such as a disulfide bond that can be cleaved by reducing agents like dithiothreitol (B142953) (DTT).[13]
The following table summarizes the key quantitative data for a selection of common heterobifunctional crosslinkers:
| Crosslinker | Reactive Groups (Group 1 -> Group 2) | Spacer Arm Length (Å) | Water Soluble | Cleavable |
| SMCC | NHS ester -> Maleimide | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS ester -> Maleimide | 8.3 | Yes | No |
| LC-SPDP | NHS ester -> Pyridyldithiol | 15.7 | No | Yes (Disulfide) |
| Sulfo-LC-SPDP | Sulfo-NHS ester -> Pyridyldithiol | 15.7 | Yes | Yes (Disulfide) |
| EMCS | NHS ester -> Maleimide | 9.4 | No | No |
| GMBS | NHS ester -> Maleimide | 7.4 | No | No |
| BMPS | NHS ester -> Maleimide | 6.9 | No | No |
Data sourced from ProteoChem, CovaChem, and Thermo Fisher Scientific product literature.[1][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a drug molecule containing a free sulfhydryl group to an antibody.
Materials:
-
Antibody (Protein-NH2) in a non-amine containing buffer (e.g., Phosphate Buffered Saline, pH 7.2)
-
Sulfhydryl-containing drug (Molecule-SH)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Sulfo-SMCC Activation of Antibody:
-
Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[16] Note: Sulfo-SMCC dissolves poorly in buffers with high salt concentrations.[16]
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[3] The optimal molar excess depends on the antibody concentration; for dilute solutions (<1 mg/mL), a higher excess (e.g., 40-80 fold) may be required.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][17]
-
-
Removal of Excess Crosslinker:
-
Remove the unreacted Sulfo-SMCC from the maleimide-activated antibody using a desalting column equilibrated with Conjugation Buffer.[12]
-
-
Conjugation to Sulfhydryl-Containing Drug:
-
Immediately add the desalted, maleimide-activated antibody to the sulfhydryl-containing drug solution. The molar ratio of the drug to the antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[17]
-
-
Quenching and Purification (Optional):
Protocol 2: Identification of Protein-Protein Interactions using Crosslinking and Mass Spectrometry (XL-MS)
This protocol outlines a general workflow for identifying interacting proteins in a complex mixture, such as a cell lysate.
Materials:
-
Cell lysate or purified protein complex
-
Heterobifunctional crosslinker (e.g., a cleavable, MS-compatible crosslinker like DSBU - disuccinimidyl dibutyric urea)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE materials
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
-
Crosslinking data analysis software (e.g., MeroX, StavroX)
Procedure:
-
Crosslinking Reaction:
-
Incubate the protein sample (e.g., cell lysate at a concentration of ~20 g/L) with the crosslinker (e.g., 1 mM DSBU) for a defined period (e.g., 30-60 minutes) at room temperature.[19] The optimal crosslinker concentration and incubation time should be empirically determined.
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubating for 15-30 minutes.[20]
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the crosslinked protein mixture by SDS-PAGE to visualize the formation of higher molecular weight complexes.[19]
-
Excise the protein bands of interest (or the entire lane for a proteome-wide analysis).
-
Perform in-gel digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate free sulfhydryls with iodoacetamide.
-
Digest the proteins into peptides with trypsin overnight.
-
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides.[23]
-
The software will identify both intra-protein crosslinks (within the same protein) and inter-protein crosslinks (between different proteins), providing information on protein conformation and protein-protein interactions, respectively.[23]
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.
References
- 1. proteochem.com [proteochem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Heterobifunctional Crosslinkers [proteochem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Crosslinkers Selection Guide [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cyanagen.com [cyanagen.com]
- 14. proteochem.com [proteochem.com]
- 15. covachem.com [covachem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 18. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fgsc.net [fgsc.net]
- 21. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies | Molecular Systems Biology [link.springer.com]
An In-Depth Technical Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has become an indispensable tool in chemical biology, drug development, and materials science.[1][2][3] Its remarkable combination of rapid kinetics, high specificity, and biocompatibility makes it a premier choice for "click chemistry" applications.[1][4] This guide provides a comprehensive overview of the IEDDA reaction, including its core principles, quantitative data, detailed experimental protocols, and key applications.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4][5] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4][5][6] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[7][8] A smaller energy gap between these frontier molecular orbitals leads to faster reaction kinetics.[6][9]
Commonly used dienes in IEDDA reactions are electron-deficient heterocyclic systems, with 1,2,4,5-tetrazines (Tz) being the most prominent.[7][9] The dienophiles are typically electron-rich and often strained alkenes or alkynes, such as trans-cyclooctenes (TCO) and norbornenes.[8][10] The strain in these dienophiles raises the energy of their HOMO, thereby reducing the HOMO-LUMO gap and accelerating the reaction.[9]
The mechanism involves a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a small molecule, typically nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product.[7][11][12] This irreversible release of N₂ drives the reaction to completion.[13]
-
Exceptional Kinetics: IEDDA reactions are among the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[10] This allows for rapid labeling and conjugation even at low reactant concentrations.[2][11]
-
High Selectivity and Bioorthogonality: The reactants are highly selective for each other and do not cross-react with biological functional groups, making them ideal for use in complex biological systems.[1][4][11]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts.[4][11][13]
-
Irreversibility: The formation of a stable product and the release of N₂ make the reaction irreversible.[13]
Quantitative Data: Reaction Kinetics
The choice of diene and dienophile is critical for achieving the desired reaction rate. The following table summarizes representative second-order rate constants for various tetrazine and dienophile pairs.
| Diene (Tetrazine) | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [6] |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Norbornene | 1.9 | Not Specified | [8] |
| Tetrazine-modified dye | Cyclopropenyl-dU | 7.7 x 10⁻² | H₂O/DMSO (99:1) | [14] |
| Tetrazine-modified dye | Norbornenyl-dU | 0.15 x 10⁻² | H₂O/DMSO (99:1) | [14] |
| 3,6-di(pyridin-2-yl)-s-tetrazine | Arylethynyltrifluoroborate | Not Specified (96% yield in 15 min) | Aqueous | [10] |
Note: Reaction rates are highly dependent on the specific substituents on both the diene and dienophile, as well as the solvent system.
Experimental Protocols
A. General Protocol for IEDDA-mediated Bioconjugation
This protocol provides a general workflow for labeling a biomolecule (e.g., a protein) containing a strained dienophile with a tetrazine-functionalized reporter molecule (e.g., a fluorophore).
Materials:
-
Dienophile-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-functionalized reporter molecule dissolved in a compatible solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the dienophile-modified biomolecule at a known concentration in the reaction buffer.
-
Prepare a stock solution of the tetrazine-functionalized reporter molecule in a minimal amount of organic solvent (e.g., DMSO) to ensure solubility.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the dienophile-modified biomolecule solution.
-
Add the tetrazine-functionalized reporter molecule stock solution to the biomolecule solution. A typical molar excess of the tetrazine reporter is 1.5 to 10-fold relative to the biomolecule. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the kinetics of the specific reactant pair.
-
-
Purification (Optional):
-
If necessary, remove the excess unreacted tetrazine reporter using standard purification techniques such as size exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation using methods such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy.
-
B. Synthesis of a Common Tetrazine: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes the synthesis of a widely used tetrazine for bioorthogonal applications.[7]
Materials:
-
Anhydrous hydrazine
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dihydrotetrazine Formation:
-
Oxidation to Tetrazine:
-
Purification:
-
Extract the crude product with an organic solvent like dichloromethane or purify by column chromatography on silica (B1680970) gel to obtain the final product as a colored solid.[7]
-
Mandatory Visualizations
dot
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 12. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
The Methyltetrazine Functional Group: A Technical Guide for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methyltetrazine functional group has emerged as a powerhouse in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and efficient chemical reactions within complex biological systems. Its remarkable reactivity in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, coupled with its enhanced stability compared to other tetrazine derivatives, has made it an indispensable tool for a wide range of applications, including live-cell imaging, drug delivery, and proteomics. This technical guide provides an in-depth exploration of the chemical properties of the methyltetrazine functional group, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its practical application.
Core Chemical Properties
The key to the methyltetrazine group's utility lies in the unique electronic properties of the 1,2,4,5-tetrazine (B1199680) ring. This electron-deficient aromatic system readily participates in iEDDA reactions with electron-rich dienophiles, most notably strained alkenes and alkynes. The presence of a methyl group at one of the carbon positions of the tetrazine ring plays a crucial role in enhancing its stability.
Reactivity: The methyltetrazine functional group exhibits exceptionally fast reaction kinetics in iEDDA reactions, often referred to as "click chemistry" due to their speed and specificity.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without interfering with native biochemical processes.[2] The primary reaction partners for methyltetrazines are strained dienophiles such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes.[2] The reaction results in a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas, which drives the reaction to completion.[3]
Stability: The electron-donating nature of the methyl group increases the electron density of the tetrazine ring, thereby improving its stability against nucleophilic attack and hydrolysis compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[4][5] This enhanced stability is critical for in vivo applications where the functional group is exposed to a complex biological milieu for extended periods. While generally stable, the stability of the tetrazine ring is pH-dependent, with increased degradation observed under strongly acidic or alkaline conditions.[6]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the chemical properties of the methyltetrazine functional group.
Table 1: Reaction Kinetics of Methyltetrazine with Various Dienophiles
| Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| trans-Cyclooctene (TCO) | ~1,000 - 3,000 | PBS, 37 °C | [7] |
| Norbornene | ~1.9 | Aqueous buffer | [8] |
| Cyclopropene derivative | 0.0047 ± 0.0004 | 37 °C | [9] |
| Vinylboronic acid | 0.28 | pH 8-11 | [10] |
Table 2: Stability of Methyltetrazine Derivatives
| Derivative | Condition | Half-life (t₁/₂) | Reference(s) |
| Methyl-pyridyl-tetrazine | Serum | > 24 hours | [7] |
| Methyl-pyrimidyl-tetrazine | Serum | > 24 hours | [7] |
| 68Ga-DOTA-Me-Tz | PBS and serum | >85% stable after 4h | [11] |
| Methyltetrazine Silane Coating | pH 4-7 | Most stable | [6] |
Table 3: Photophysical Properties of Methyltetrazine-Based Fluorogenic Probes
| Probe | Quantum Yield (Φ) of Product | Fold Turn-On | Reference(s) |
| HELIOS 347Me | 0.66 | 2,500 | [12] |
| HELIOS 370Me | - | 2,900 | [12] |
| HELIOS 388Me | - | 11,000 | [12] |
| Coumarin-tetrazine probe | - | up to 90-fold | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the methyltetrazine functional group.
Protocol 1: Synthesis of 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
This protocol describes the synthesis of a common methyltetrazine building block.
Materials:
-
4-cyanobenzoic acid
-
Acetonitrile
-
Sodium nitrite (B80452) (NaNO₂)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-cyanobenzoic acid (1.0 eq) and acetamidine (B91507) hydrochloride (1.2 eq) in acetonitrile. Add hydrazine hydrate (10 eq) dropwise to the mixture. Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (3.0 eq) in water, followed by the dropwise addition of glacial acetic acid until the solution is acidic. The reaction mixture will turn a characteristic pink/red color upon formation of the tetrazine.
-
Work-up and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid as a pink or red solid.[13]
Protocol 2: Conversion of Methyltetrazine Carboxylic Acid to Methyltetrazine-NHS Ester
This protocol details the activation of the carboxylic acid for subsequent amine coupling.
Materials:
-
4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the methyltetrazine-NHS ester.
Protocol 3: Protein Labeling with Methyltetrazine-NHS Ester and TCO-Ligation
This protocol describes the labeling of a protein with a methyltetrazine and subsequent reaction with a TCO-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS pH 7.4)
-
Methyltetrazine-NHS ester
-
TCO-functionalized molecule (e.g., TCO-PEG-biotin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Coupling: Prepare a stock solution of methyltetrazine-NHS ester in DMSO. Add a 10-20 fold molar excess of the methyltetrazine-NHS ester solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of Methyltetrazine-labeled Protein: Remove the unreacted methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.
-
TCO Ligation: To the purified methyltetrazine-labeled protein, add a 2-5 fold molar excess of the TCO-functionalized molecule.
-
Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the ligation can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Final Analysis: The resulting bioconjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the methyltetrazine functional group.
Conclusion
The methyltetrazine functional group is a versatile and powerful tool for chemical biologists, medicinal chemists, and drug development professionals. Its combination of rapid, bioorthogonal reactivity and enhanced stability makes it an ideal choice for a wide array of applications that require precise chemical control in complex biological environments. By understanding its core chemical properties and utilizing the provided protocols and data, researchers can effectively harness the potential of methyltetrazine chemistry to advance their scientific endeavors.
References
- 1. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2014065860A1 - Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions - Google Patents [patents.google.com]
- 5. fayoum.edu.eg [fayoum.edu.eg]
- 6. researchgate.net [researchgate.net]
- 7. 1671-86-9|3,6-Di(pyridin-2-yl)-1,2-dihydro-1,2,4,5-tetrazine|BLD Pharm [bldpharm.com]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]
- 12. 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid - Lead Sciences [lead-sciences.com]
- 13. benchchem.com [benchchem.com]
Synthesis of Methyltetrazine-amido-PEG7-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Methyltetrazine-amido-PEG7-azide, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This document outlines the chemical properties, a plausible synthetic route with detailed experimental protocols, and relevant characterization data.
Chemical Properties and Characterization
This compound is a valuable tool in bioconjugation due to its distinct functionalities. The methyltetrazine moiety participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The terminal azide (B81097) group allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2]
| Property | Value | Reference |
| Molecular Formula | C27H42N8O8 | [3][4][5][6][7] |
| Molecular Weight | 606.67 g/mol | [3][4][7] |
| CAS Number | 2112731-46-9 | [3][4][5][6][7][8] |
| Purity | Typically >95% (determined by HPLC and/or NMR) | [9] |
| Appearance | Red solid or oil | [9] |
| Solubility | Soluble in DMSO, DMF, DCM, and MeOH | [8][9] |
| Storage | Store at -20°C | [8][9] |
Synthetic Pathway Overview
The synthesis of this compound is generally achieved through a convergent two-step process. The first step involves the synthesis of the two key precursors: a methyltetrazine derivative bearing a carboxylic acid and an amino-PEG-azide linker. The second step is the amide coupling of these two intermediates to yield the final product.
References
- 1. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 2. Azide-PEG7-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Azido-PEG7-amine, 1333154-77-0 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 9. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the conjugation of antibodies with the heterobifunctional linker, Methyltetrazine-amido-PEG7-azide. This process is central to the development of advanced bioconjugates for applications such as pre-targeted imaging and therapy. The protocol outlines a two-step conjugation strategy, followed by characterization and purification of the final antibody conjugate.
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] The this compound linker is a versatile tool that leverages this chemistry. It features a methyltetrazine moiety for IEDDA reactions and an azide (B81097) group for copper-free "click" chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]
This protocol details a two-step approach for conjugating an antibody with this compound. The first step involves the modification of the antibody to introduce a dibenzocyclooctyne (DBCO) group. The second step is the copper-free click reaction between the DBCO-modified antibody and the azide group of the this compound linker. This results in an antibody functionalized with a methyltetrazine group, ready for subsequent reaction with a TCO-modified payload in applications like pre-targeted radioimmunotherapy or imaging.[5][6]
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| Monoclonal Antibody (mAb) | User-defined | Ensure antibody is purified and in an amine-free buffer. |
| DBCO-PEG4-NHS Ester | BroadPharm, Click Chemistry Tools | For introducing DBCO groups onto the antibody. |
| This compound | BroadPharm, MedChemExpress | The heterobifunctional linker of interest.[3][4] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard laboratory supplier | For buffer exchange and reactions. |
| Anhydrous Dimethylsulfoxide (DMSO) | Sigma-Aldrich | For dissolving NHS esters and linkers. |
| Zeba™ Spin Desalting Columns, 40K MWCO | Thermo Fisher Scientific | For purification of the antibody and its conjugates. |
| Amicon® Ultra Centrifugal Filter Units, 50 kDa MWCO | MilliporeSigma | For antibody concentration and buffer exchange. |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, GE Healthcare | For purification and characterization of the final conjugate.[7] |
| Size Exclusion Chromatography (SEC) Column | Tosoh Bioscience, Agilent | For purification and characterization of the final conjugate.[8] |
| LC-MS System | Agilent, Waters | For characterization of the antibody conjugate.[9] |
| UV-Vis Spectrophotometer | Standard laboratory supplier | For determining protein concentration and degree of labeling. |
Experimental Protocols
Part 1: Antibody Modification with DBCO
This initial step introduces the DBCO moiety onto the antibody, which will then react with the azide group of the linker. This is typically achieved by reacting the primary amines (e.g., on lysine (B10760008) residues) of the antibody with a DBCO-NHS ester.
1.1. Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 2-10 mg/mL.
-
The antibody must be in an amine-free buffer, such as PBS (pH 7.2-7.5). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or centrifugal filtration.[10]
-
Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm (A280).
1.2. DBCO-PEG4-NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive, so it is crucial to minimize their exposure to air.[]
1.3. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling (DOL).[]
-
Gently mix the reaction solution by pipetting or slow vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
1.4. Purification of DBCO-Modified Antibody:
-
Remove the unreacted DBCO-PEG4-NHS ester and byproducts using a desalting column pre-equilibrated with PBS.
-
Collect the fractions containing the purified DBCO-modified antibody.
-
The purified antibody can be stored at 4°C for short-term use or at -20°C for longer periods.
Part 2: Conjugation of DBCO-Modified Antibody with this compound
This step involves the copper-free click reaction between the DBCO-modified antibody and the azide group of the linker.
2.1. This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
2.2. Click Reaction:
-
To the purified DBCO-modified antibody solution, add a 3- to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.[12]
2.3. Purification of the Final Antibody-Methyltetrazine Conjugate:
-
Purify the final conjugate to remove any unreacted linker. This can be achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7][8]
-
HIC is particularly useful for separating antibody species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.[13][14]
-
Collect the fractions containing the purified antibody-methyltetrazine conjugate.
-
Perform a buffer exchange into a suitable storage buffer (e.g., PBS) and concentrate the final product.
Characterization of the Antibody-Methyltetrazine Conjugate
Thorough characterization is essential to ensure the quality and consistency of the final conjugate.
| Parameter | Analytical Technique | Purpose | Expected Outcome |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC-HPLC) | To assess the presence of aggregates and fragments. | A single main peak corresponding to the monomeric antibody conjugate. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | To determine the average number of linkers per antibody and the distribution of different species.[15] | A chromatogram showing peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). |
| UV-Vis Spectroscopy | To estimate the average DAR by measuring the absorbance of the antibody (280 nm) and the tetrazine (around 520 nm).[16] | An average DAR value, typically between 2 and 4 for lysine-based conjugations. | |
| Mass Spectrometry (LC-MS) | To accurately determine the molecular weight of the conjugate and confirm the DAR.[9][17] | Mass spectra showing peaks corresponding to the antibody with different numbers of attached linkers. | |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[15] | The binding affinity of the conjugated antibody should be comparable to that of the unmodified antibody. |
| Stability | SEC-HPLC and HIC-HPLC over time | To assess the stability of the conjugate under storage conditions. | Minimal change in the chromatographic profile over time, indicating no significant aggregation or linker cleavage. |
Application: Pre-targeted Radioimmunotherapy Workflow
The methyltetrazine-functionalized antibody is a key component in a pre-targeted radioimmunotherapy or imaging strategy. This approach separates the antibody administration from the delivery of the radioactive payload, which can significantly reduce the radiation dose to non-target tissues.[5][6]
Caption: Workflow for pre-targeted radioimmunotherapy using a methyltetrazine-antibody conjugate.
Logical Relationship of the Conjugation Process
The following diagram illustrates the logical flow of the antibody conjugation protocol described.
Caption: Experimental workflow for the two-step antibody conjugation with this compound.
Conclusion
The protocol outlined provides a robust method for the preparation of methyltetrazine-functionalized antibodies using the heterobifunctional linker this compound. This approach, which involves an initial antibody modification with a DBCO group followed by a copper-free click reaction, yields a well-defined conjugate suitable for advanced applications in pre-targeted drug delivery and molecular imaging. Careful execution of the protocol and thorough characterization of the final product are critical for ensuring the successful application of these powerful bioconjugates in research and therapeutic development.
References
- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. TPC - Pretargeted PET imaging [turkupetcentre.net]
- 3. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. furthlab.xyz [furthlab.xyz]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 14. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Protein Labeling with Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the labeling of proteins using Methyltetrazine-amido-PEG7-azide. This heterobifunctional linker allows for a two-stage modification of biomolecules. The core of this protocol focuses on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine moiety and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) group, pre-installed on the protein of interest.[1][2][3][4] The presence of an azide (B81097) group on the other end of the polyethylene (B3416737) glycol (PEG) spacer offers the flexibility for a subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, enabling dual functionalization or the attachment of reporter molecules.[5][6][7][8]
The methyltetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics and high specificity, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[9] This makes it an ideal tool for labeling sensitive biological molecules in vitro and in living systems.[2][10][11] The hydrophilic PEG7 spacer enhances the solubility of the reagent in aqueous buffers and reduces potential steric hindrance.[12]
Chemical Principle
The primary labeling reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-poor methyltetrazine ring reacts with an electron-rich and strained dienophile, typically a trans-cyclooctene (TCO) group that has been site-specifically incorporated into the target protein. This reaction is characterized by its rapid kinetics and the formation of a stable dihydropyridazine (B8628806) linkage, followed by the release of nitrogen gas.[1]
Quantitative Data Summary
The following table summarizes typical reaction kinetics for the IEDDA reaction between methyltetrazines and various strained alkenes. Please note that the exact rate constant can vary depending on the specific methyltetrazine derivative, the dienophile, and the reaction conditions.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| Methyltetrazine & TCO | ~1 - 10⁶ | Aqueous buffer, 25-37°C | [9] |
| Methyltetrazine & Norbornene | ~1 | Aqueous buffer, 25°C | [5][6] |
| Methyltetrazine & BCN | ~1 - 10³ | Aqueous buffer, 25°C | [9] |
| Photo-activated DMBO & Methyltetrazine | ~50 | In living cells | [2] |
| Tetrazine & Endogenous β-amino acid | 0.625 | Bacterial cells | [10] |
Experimental Protocols
This section details the necessary steps for labeling a TCO-modified protein with this compound and the subsequent purification of the conjugate.
Protocol 1: Labeling of a TCO-Modified Protein
Materials:
-
TCO-modified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagent Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Reaction Setup:
-
Determine the concentration of your TCO-modified protein.
-
In a microcentrifuge tube, add the TCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 5-20 fold over the protein. The optimal molar excess should be determined empirically for each specific protein.
-
Gently mix the reaction mixture by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. Reaction times can be optimized based on the specific protein and desired labeling efficiency. For very low protein concentrations, longer incubation times may be necessary.
-
-
Purification of the Labeled Protein:
-
After incubation, the unreacted this compound must be removed. This can be achieved using several methods depending on the protein's properties and the downstream application.[13]
-
Protocol 2: Purification of the Labeled Protein
Option A: Size Exclusion Chromatography (SEC) / Desalting Column
This method is suitable for removing small molecules from proteins.
Materials:
-
Pre-packed desalting column (e.g., PD-10)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the desalting column with 4-5 column volumes of the equilibration buffer.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein according to the manufacturer's instructions. The protein will elute in the void volume, while the smaller, unreacted linker will be retained.
-
Collect the fractions containing the purified labeled protein. Protein concentration can be monitored by measuring absorbance at 280 nm.
Option B: Affinity Chromatography
If the protein has an affinity tag (e.g., His-tag, GST-tag), this method can be used for purification.[13][14]
Materials:
-
Appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer
-
Elution buffer
Procedure:
-
Equilibrate the affinity resin with the appropriate buffer.
-
Load the reaction mixture onto the resin and allow it to bind.
-
Wash the resin with several column volumes of wash buffer to remove unreacted linker and other impurities.
-
Elute the labeled protein using the elution buffer.
-
Collect the fractions containing the purified labeled protein.
Visualization of Workflows and Pathways
Caption: Experimental workflow for protein labeling.
Caption: Inverse-electron-demand Diels-Alder reaction.
Caption: Logical relationship of the bifunctional linker.
References
- 1. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo‐induced and Rapid Labeling of Tetrazine‐Bearing Proteins via Cyclopropenone‐Caged Bicyclononynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Protein Labeling with Tetrazine Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Methyltetrazine-PEG8-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 13. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 14. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Use of Methyltetrazine-amido-PEG7-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a heterobifunctional linker designed for the sophisticated construction of Antibody-Drug Conjugates (ADCs). This linker facilitates a highly specific and controlled conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through two distinct bioorthogonal click chemistry reactions. The hydrophilic polyethylene (B3416737) glycol (PEG7) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
The linker possesses two key reactive moieties:
-
Methyltetrazine: This group reacts with high efficiency and specificity with a trans-cyclooctene (B1233481) (TCO) moiety via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is known for its exceptionally fast kinetics and biocompatibility, proceeding under mild conditions without the need for a catalyst.
-
Azide (B81097): The azide group enables conjugation to a payload containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through a strain-promoted alkyne-azide cycloaddition (SPAAC). Alternatively, it can react with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This dual-reactivity allows for a modular and flexible approach to ADC development, enabling the pre-functionalization of either the antibody or the payload before the final conjugation step.
Chemical Properties
| Property | Value |
| Chemical Formula | C27H42N8O8 |
| Molecular Weight | 606.67 g/mol |
| Purity | Typically >95% by HPLC |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, protected from light |
Experimental Protocols
The use of this compound allows for two primary strategic workflows for ADC synthesis. The choice of strategy depends on the stability of the payload and the antibody to the different reaction conditions.
Strategy A: Antibody Modification Followed by Payload Conjugation
In this strategy, the antibody is first modified with a TCO group, and the payload is functionalized with the this compound linker via its azide group. The two components are then conjugated.
Protocol 1: Preparation of TCO-Modified Antibody (mAb-TCO)
This protocol describes the modification of a monoclonal antibody with a TCO moiety for subsequent reaction with the tetrazine-functionalized linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.
-
TCO-NHS Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the TCO-NHS stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy or mass spectrometry. Store the mAb-TCO at 4°C.
Protocol 2: Preparation of Methyltetrazine-Linker-Payload
This protocol outlines the attachment of the this compound linker to a cytotoxic payload containing a DBCO group.
Materials:
-
Cytotoxic payload with a DBCO functional group
-
This compound
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolution of Reactants: Dissolve the DBCO-payload in anhydrous DMF or DMSO. In a separate tube, dissolve the this compound in the same solvent.
-
Conjugation Reaction: Add the this compound solution to the DBCO-payload solution at a 1.5 to 3-fold molar excess.
-
Incubation: Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.
-
Monitoring (Optional): The reaction progress can be monitored by HPLC or LC-MS.
-
Purification: Purify the resulting Methyltetrazine-linker-payload conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Protocol 3: Final ADC Conjugation (IEDDA)
This protocol describes the final conjugation of the mAb-TCO with the Methyltetrazine-linker-payload.
Materials:
-
mAb-TCO (from Protocol 1)
-
Methyltetrazine-linker-payload (from Protocol 2)
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the mAb-TCO with a 1.5 to 3-fold molar excess of the Methyltetrazine-linker-payload in PBS, pH 7.4.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction is typically rapid.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted linker-payload and other impurities.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Strategy B: Payload Modification Followed by Antibody Conjugation
In this alternative strategy, the payload is first functionalized with the linker, and the antibody is then modified with the resulting conjugate.
Protocol 4: Preparation of Azide-Linker-Payload
This protocol is identical to Protocol 2, resulting in the formation of the Methyltetrazine-linker-payload.
Protocol 5: Antibody Modification with a DBCO moiety and Conjugation (SPAAC)
This protocol outlines the modification of an antibody with a DBCO group and subsequent conjugation with the Azide-linker-payload.
Materials:
-
Monoclonal Antibody (mAb)
-
DBCO-NHS ester
-
Methyltetrazine-linker-payload (from Protocol 2)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Antibody-DBCO Preparation: Modify the antibody with DBCO-NHS ester following a similar procedure to Protocol 1. Purify the resulting mAb-DBCO using a desalting column.
-
Conjugation Reaction: Combine the mAb-DBCO with a 1.5 to 3-fold molar excess of the Methyltetrazine-linker-payload in PBS, pH 7.4.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature.
-
Purification and Characterization: Purify and characterize the final ADC as described in Protocol 3.
Visualization of Workflows and Mechanisms
Experimental Workflow for ADC Synthesis (Strategy A)
Caption: Workflow for ADC synthesis using a two-arm approach.
Mechanism of Bioorthogonal Reactions
Application Note: Live-Cell Imaging Using Tetrazine Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments.[1] Among these reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast reaction kinetics and high specificity, making it an ideal tool for live-cell imaging.[2] This technique, often referred to as tetrazine click chemistry, allows for the precise labeling of target biomolecules—such as proteins, glycans, and lipids—with fluorescent probes in living systems without perturbing their natural functions.[1][3] A key advantage of this method is its fluorogenic nature; many tetrazine-dye conjugates are quenched and only exhibit strong fluorescence upon reaction with a TCO, significantly reducing background noise and often eliminating the need for wash steps.[4][5] This application note provides a detailed protocol for a two-step live-cell imaging workflow using this powerful technology.
Principle of the Method The labeling strategy involves two main steps. First, a biomolecule of interest is tagged with a TCO group. This can be achieved through genetic code expansion to incorporate a TCO-bearing unnatural amino acid site-specifically into a protein, or by using TCO-conjugated ligands (e.g., antibodies, small molecules) that bind to the target.[6][7] Second, a cell-permeable tetrazine-fluorophore conjugate is introduced to the cells. The tetrazine rapidly and specifically reacts with the TCO-tagged biomolecule in a bioorthogonal manner, resulting in a stable covalent bond and localized fluorescence.[2] The fluorescence signal can then be visualized using standard microscopy techniques. Many tetrazine probes are fluorogenic, meaning their fluorescence is "turned on" upon reaction, which enhances the signal-to-noise ratio for clear imaging.[4][8][9]
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging using tetrazine click chemistry.
Quantitative Data Summary
The efficiency and success of tetrazine-based live-cell imaging depend on several factors, including reaction kinetics and probe concentrations.
Table 1: Reaction Kinetics and Probe Concentrations
| Parameter | Typical Range | Notes |
|---|---|---|
| Second-Order Rate Constant (k₂) | 1 - 30,000 M⁻¹s⁻¹[10] | Highly dependent on the specific tetrazine and TCO structures.[11] Electron-withdrawing groups on the tetrazine generally increase reactivity.[11] |
| Tetrazine-Fluorophore Concentration | 1 - 5 µM | Optimal concentration should be determined empirically. Higher concentrations can increase background, while lower concentrations may result in incomplete labeling.[7] |
| TCO-Ligand Concentration | Varies (nM to µM range) | Depends on the affinity of the ligand for its target and the target's expression level. |
| Incubation Time | 5 - 60 minutes[7][12] | Shorter times are often sufficient due to the rapid kinetics. For intracellular targets, longer incubation may be needed to allow for probe diffusion.[7] |
| Temperature | 37°C[7] | Performed at standard cell culture temperature to maintain cell viability. |
Table 2: Properties of Common Fluorogenic Tetrazine Probes
| Fluorophore Class | Excitation/Emission (approx. nm) | Fluorescence Turn-On Ratio | Cell Permeability |
|---|---|---|---|
| Coumarin | 405 / 450 | Up to 400-fold[8] | Good |
| BODIPY | 488 / 515 | ~15-20-fold[9] | Good |
| Rhodamine (TMR) | 555 / 580 | High[13] | Tunable[13] |
| Silicon Rhodamine (SiR) | 640 / 660 | High[5][13] | Tunable[13] |
Detailed Experimental Protocol: Two-Step Labeling of Live Cells
This protocol provides a general workflow for labeling live cells using a TCO-modified targeting molecule (e.g., an antibody for a cell-surface protein) and a tetrazine-conjugated fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy.
-
TCO-functionalized targeting molecule (e.g., antibody, protein, or small molecule).
-
Tetrazine-conjugated fluorophore (cell-permeable or impermeable, as required).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microscope equipped for live-cell imaging.
Protocol:
Step 1: Pre-targeting with TCO-modified Molecule
-
Culture cells to the desired confluency (typically 60-80%) in a glass-bottom dish.
-
Prepare a working solution of the TCO-functionalized targeting molecule in pre-warmed complete cell culture medium. The optimal concentration must be determined empirically based on the target's expression level and the molecule's affinity.
-
Remove the existing medium from the cells and gently wash once with pre-warmed PBS.
-
Add the TCO-molecule solution to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for 1 hour.
-
Remove the incubation medium and wash the cells three times with pre-warmed PBS or culture medium to remove any unbound TCO-molecule.
Step 2: Tetrazine-Fluorophore Labeling
-
Prepare a working solution of the tetrazine-fluorophore conjugate in pre-warmed culture medium. A final concentration of 1-5 µM is a good starting point.[7]
-
Add the tetrazine-fluorophore solution to the washed cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. Due to the rapid kinetics, this is often sufficient time for complete labeling.[7][12]
-
(Optional but Recommended) If using a non-fluorogenic probe, or if background fluorescence is high, remove the labeling solution and wash the cells two to three times with fresh, pre-warmed culture medium. For highly fluorogenic probes, this wash step may not be necessary.[5]
-
Replace the final wash with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free culture medium or HBSS).
Step 3: Imaging
-
Transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Locate the cells using brightfield or DIC microscopy.
-
Excite the sample with the appropriate wavelength for the chosen fluorophore and capture the emission signal.
-
Acquire images using settings optimized to maximize signal while minimizing phototoxicity.
Signaling Pathway Visualization
Tetrazine click chemistry can be used to label specific proteins within a signaling pathway to study their localization and dynamics. The diagram below illustrates a generic cell signaling cascade that could be investigated using this method.
Caption: Generic signaling pathway amenable to tetrazine click chemistry labeling.
Troubleshooting
-
No/Weak Signal:
-
Confirm the successful incorporation or binding of the TCO-tag.
-
Increase the concentration of the tetrazine-fluorophore or the incubation time.
-
Check microscope filter sets and laser lines for compatibility with the fluorophore.
-
-
High Background:
-
Decrease the concentration of the tetrazine-fluorophore.
-
Increase the number and duration of wash steps after labeling.
-
Use a fluorogenic tetrazine probe to minimize background from unreacted dye.[4]
-
-
Cell Toxicity:
-
Titrate the concentrations of both the TCO-molecule and the tetrazine-fluorophore to the lowest effective levels.
-
Reduce incubation times.
-
Ensure all reagents are of high purity and sterile.
-
Conclusion Tetrazine click chemistry offers a robust and versatile method for labeling and imaging biomolecules in living cells. Its fast kinetics, high specificity, and the availability of fluorogenic probes make it a superior choice for dynamic studies where minimal perturbation and high signal-to-noise are critical. This protocol provides a foundation for researchers to apply this powerful technique to a wide array of biological questions.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Reaction of Methyltetrazine-amido-PEG7-azide with TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Methyltetrazine-amido-PEG7-azide and a trans-cyclooctene (B1233481) (TCO)-functionalized molecule is a cornerstone of modern bioconjugation, belonging to the category of bioorthogonal chemistry. This specific reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly under mild, aqueous conditions without the need for a catalyst.[1][2][3][4] These characteristics make it an ideal tool for a wide range of applications in research and drug development, including live-cell imaging, antibody-drug conjugate (ADC) development, targeted drug delivery, and the construction of complex biomolecular architectures.[1][2][5]
The this compound is a heterobifunctional linker. The methyltetrazine group selectively reacts with a TCO moiety to form a stable dihydropyridazine (B8628806) linkage.[1][3] The terminal azide (B81097) group remains available for subsequent conjugation to an alkyne-containing molecule via copper-catalyzed or strain-promoted click chemistry.[6][7] The inclusion of a polyethylene (B3416737) glycol (PEG7) spacer enhances the water solubility and reduces potential steric hindrance of the conjugated molecules.[7][8]
Reaction Mechanism and Workflow
The reaction proceeds via a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.[3][9]
A typical experimental workflow for bioconjugation using this chemistry involves preparation of the reactants, the conjugation reaction itself, and subsequent purification of the product.
Quantitative Data Summary
The reaction between tetrazines and TCO is characterized by exceptionally high second-order rate constants, which vary depending on the specific structures of the reactants and the solvent system used.
| Parameter | Recommended Condition/Value | Source(s) |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹ | [1][2][3][9] |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 molar excess of tetrazine is common | [8][10] |
| Reaction Temperature | Room temperature (20-25°C) or 37°C | [8][10][11] |
| Reaction Time | 10 - 60 minutes at room temperature; can be extended up to 2 hours or overnight at 4°C for less reactive partners | [3][8][10][12] |
| pH Range | 6 - 9 | [3][10][11] |
| Catalyst Requirement | None (catalyst-free) | [1][2][3] |
| Typical Reactant Concentration | Nanomolar (nM) to micromolar (µM) | [1] |
Experimental Protocols
The following is a general protocol for the conjugation of a TCO-functionalized protein with this compound. This protocol may require optimization depending on the specific molecules being conjugated.
Materials:
-
This compound
-
TCO-functionalized protein
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer such as HEPES or carbonate/bicarbonate buffer.[8][10][12]
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification.[3][8][10]
Procedure:
-
Preparation of Reactants:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF. For example, create a 10 mM stock solution.[8][12]
-
Prepare the TCO-functionalized protein in the chosen reaction buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL).[8]
-
-
Conjugation Reaction:
-
Determine the volumes of the TCO-protein and the this compound stock solution required to achieve the desired molar ratio. A slight molar excess of the tetrazine reagent (e.g., 1.1 to 2.0 equivalents) is often recommended.[10][12]
-
Add the calculated volume of the this compound stock solution to the TCO-protein solution. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (<5%) to avoid protein denaturation.[11]
-
Gently mix the reaction solution.
-
-
Incubation:
-
Purification (Optional but Recommended):
-
Storage:
-
Store the final conjugate at 4°C until further use.[10]
-
Monitoring the Reaction:
The progress of the tetrazine-TCO ligation can be monitored spectroscopically by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which typically falls between 510 and 550 nm.[3][13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Source(s) |
| Low Conjugation Yield | Suboptimal stoichiometry | Empirically optimize the molar ratio of reactants. A slight excess of one component is often beneficial. | [10] |
| Reactant degradation | Prepare stock solutions fresh. Avoid prolonged storage of tetrazines in aqueous buffers. | [11] | |
| Incorrect buffer pH | Ensure the reaction buffer pH is within the optimal range of 6-9. | [10][11] | |
| Slow or Incomplete Reaction | Low temperature | Increase the incubation temperature to 37°C, monitoring for any degradation of sensitive biomolecules. | [10][11] |
| Suboptimal solvent | Reactions are often faster in aqueous solutions compared to organic solvents. Ensure the final concentration of organic solvent is low. | [11] |
Conclusion
The reaction of this compound with TCO-functionalized molecules offers a powerful and versatile strategy for bioconjugation. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers and professionals in drug development and various scientific disciplines. By following the outlined protocols and considering the key reaction parameters, users can achieve efficient and reliable conjugation for a wide array of applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 7. tebubio.com [tebubio.com]
- 8. interchim.fr [interchim.fr]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Methyltetrazine-amido-PEG7-azide in two popular bioorthogonal ligation strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bifunctional linker, possessing both a methyltetrazine and an azide (B81097) moiety, offers versatile conjugation capabilities crucial for applications in drug delivery, bioconjugation, and proteomics.
Introduction
Click chemistry has revolutionized the field of bioconjugation by offering highly efficient, specific, and biocompatible reactions.[1] Among these, the azide-alkyne cycloaddition has become a cornerstone technique. This reaction can be performed in two primary modes: catalyzed by copper(I) (CuAAC) or promoted by ring strain in the alkyne (SPAAC).[1][2] this compound is a unique reagent that contains an azide for these cycloaddition reactions and a methyltetrazine group for rapid, catalyst-free ligation with trans-cyclooctene (B1233481) (TCO) derivatives.[3][4] The hydrophilic PEG7 linker enhances the solubility of the molecule in aqueous environments.[3]
This guide offers a comparative analysis of CuAAC and SPAAC for the azide functionality of this compound, enabling researchers to select the optimal strategy for their specific application.
Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on several factors, including the biological environment of the reaction, desired reaction kinetics, and the tolerance of the biological system to a copper catalyst.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[1] | None (metal-free)[1] |
| Reaction Rate | Fast (10-100 M⁻¹s⁻¹)[2] | Slower than CuAAC (10⁻²-1 M⁻¹s⁻¹)[2][5] |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands.[6][7] | Highly biocompatible due to the absence of a metal catalyst.[1] |
| Reaction Partners | Terminal alkynes[1] | Strained cyclooctynes (e.g., DBCO, BCN)[2] |
| Regioselectivity | Forms the 1,4-disubstituted triazole isomer exclusively.[1] | Forms a mixture of regioisomers.[8] |
| Typical Applications | In vitro conjugations, fixed cells, proteomics.[9][10] | Live cell imaging, in vivo labeling, surface modification.[1][2] |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 4. tebubio.com [tebubio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Assembly using Methyltetrazine-amido-PEG7-azide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][5] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.
The Methyltetrazine-amido-PEG7-azide linker is a versatile tool for PROTAC assembly, enabling a modular and efficient synthesis strategy through bioorthogonal chemistry. This linker features two distinct reactive handles: a methyltetrazine group and an azide (B81097) group, separated by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. This design offers several advantages:
-
Bioorthogonal Reactivity : The methyltetrazine moiety reacts specifically with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[6][7][8] Concurrently, the azide group reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), through a strain-promoted alkyne-azide cycloaddition (SPAAC).[9][10][] Both are "click chemistry" reactions known for their high efficiency, specificity, and biocompatibility, proceeding rapidly under mild, catalyst-free conditions.
-
Convergent Synthesis : The dual reactivity allows for a highly modular approach to PROTAC assembly. The POI ligand and the E3 ligase ligand can be independently functionalized with the complementary reactive groups (TCO or a strained alkyne) and then sequentially conjugated to the linker. This facilitates the rapid generation of PROTAC libraries with varying ligand combinations.
-
Enhanced Physicochemical Properties : The hydrophilic PEG7 spacer can improve the aqueous solubility of the final PROTAC molecule, potentially enhancing cell permeability and bioavailability. The methyl-substituted tetrazine offers greater stability in aqueous media compared to unsubstituted tetrazines, which is crucial for biological applications.
These application notes provide a detailed protocol for the synthesis of a model PROTAC using the this compound linker, along with representative data and visualizations to guide researchers in the field of targeted protein degradation.
Experimental Protocols
This section outlines a two-step sequential ligation strategy for PROTAC synthesis using the this compound linker. This approach allows for the purification of an intermediate, which can simplify the final purification step.
Diagram of the Two-Step PROTAC Synthesis Workflow
References
- 1. Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterobifunctional molecules: PROTACs and beyond [diposit.ub.edu]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes and Protocols for Biomolecule Immobilization using Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a versatile bifunctional linker designed for the straightforward and efficient immobilization of biomolecules. This reagent is particularly valuable in the development of targeted therapies, diagnostic assays, and tools for studying cellular signaling. It features two key reactive groups: a methyltetrazine moiety and an azide (B81097) moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This bioorthogonal reaction proceeds rapidly under mild, aqueous conditions without the need for a catalyst, making it ideal for use with sensitive biological molecules.[1][2] The azide group allows for another powerful "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent linkage to alkyne, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) modified molecules and surfaces.[3][4] The PEG7 spacer enhances the water solubility of the linker and the resulting conjugate, minimizing aggregation and non-specific binding.
These application notes provide detailed protocols for the use of this compound in immobilizing proteins and peptides onto surfaces for various research and drug development applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₂N₈O₈ |
| Molecular Weight | 606.67 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
Table 2: Quantitative Parameters of Bioorthogonal Reactions
| Reaction | Partners | Second-Order Rate Constant (k₂) | Key Advantages |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | > 800 M⁻¹s⁻¹ | Extremely fast kinetics, catalyst-free, highly bioorthogonal.[5] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10² - 10³ M⁻¹s⁻¹ | High yield, forms a stable triazole linkage. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | ~1 M⁻¹s⁻¹ | Catalyst-free, suitable for live-cell applications.[3] |
Table 3: Example Application Data - Improved ELISA Sensitivity
| Surface Type | Capture Antibody | Analyte | Fold Increase in Sensitivity |
| Tetrazine-functionalized plate | TCO-modified anti-c-myc | c-myc-GST-IL8h | ~10-fold |
| Tetrazine-BSA coated plate | TCO-modified anti-CEA | Carcinoembryonic Antigen (CEA) | ~12-fold |
Data adapted from studies on tetrazine-TCO based antibody immobilization, demonstrating the potential for enhanced assay performance.[6]
Experimental Protocols
Protocol 1: Two-Step Immobilization of a Protein onto a TCO-Functionalized Surface
This protocol describes the modification of a protein with this compound and its subsequent immobilization onto a TCO-activated surface.
Materials:
-
Protein of interest (e.g., antibody, growth factor) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
TCO-functionalized surface (e.g., TCO-coated microplate, biosensor chip)
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Azide-Modification of the Protein
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column appropriate for the molecular weight of the protein. Exchange the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the azide-modified protein. The degree of labeling can be quantified using mass spectrometry.
Step 2: Immobilization via Tetrazine-TCO Ligation
-
Prepare the TCO-Surface: Ensure the TCO-functionalized surface is clean and ready for use according to the manufacturer's instructions.
-
Immobilization Reaction:
-
Add the azide-modified protein solution to the TCO-functionalized surface.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[1]
-
-
Washing: Wash the surface thoroughly with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound protein.
-
Blocking: Block any remaining reactive sites and reduce non-specific binding by incubating the surface with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
The surface with the immobilized protein is now ready for downstream applications.
Protocol 2: Immobilization of an Alkyne-Modified Peptide onto an Azide-Functionalized Surface
This protocol outlines the preparation of an azide-functionalized surface using this compound and the subsequent immobilization of an alkyne-containing peptide via CuAAC.
Materials:
-
Amine-reactive surface (e.g., amine-coated glass slide, microplate)
-
This compound
-
Anhydrous DMSO or DMF
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
Step 1: Surface Azide-Functionalization
-
Reagent Preparation: Prepare a 10 mM solution of this compound in anhydrous DMSO or DMF.
-
Surface Activation: Activate the amine-reactive surface according to the manufacturer's protocol (this may involve EDC/NHS chemistry to couple the amine group of the linker to a carboxylated surface, or direct reaction with an NHS-ester activated surface).
-
Functionalization: Incubate the activated surface with the this compound solution for 1-2 hours at room temperature.
-
Washing: Wash the surface extensively with the solvent used for the reaction (e.g., DMSO or DMF), followed by a final rinse with deionized water. Dry the surface under a stream of nitrogen.
Step 2: Peptide Immobilization via CuAAC
-
Prepare Reagents:
-
Dissolve the alkyne-modified peptide in the reaction buffer.
-
Prepare fresh stock solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.
-
If using, prepare a stock solution of the copper-stabilizing ligand.
-
-
Click Reaction:
-
In a reaction vessel, place the azide-functionalized surface.
-
Add the alkyne-peptide solution to the surface.
-
Add CuSO₄ to a final concentration of 1 mM. If using a ligand, pre-mix it with the CuSO₄.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently agitate the reaction for 1-4 hours at room temperature.
-
-
Washing and Blocking:
-
Wash the surface thoroughly with buffer and deionized water to remove unreacted reagents and peptide.
-
Block the surface as described in Protocol 1, Step 4.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Tetrazine Ligation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazine ligation is a bioorthogonal reaction that has rapidly gained prominence in chemical biology, drug development, and molecular imaging.[1][2] This reaction involves an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3][4] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) conjugate.[5][6]
Key advantages of the tetrazine ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous media without the need for a catalyst.[4][5] These features make it an ideal tool for studying biomolecules in their native environment, enabling applications such as protein labeling, in vivo imaging, and pretargeted drug delivery.[1][2]
This document provides detailed application notes and protocols for the experimental setup and monitoring of tetrazine ligation reactions.
Factors Influencing Reaction Kinetics
The kinetics of the tetrazine ligation are primarily influenced by the electronic properties of the tetrazine and the TCO derivative.[1] Understanding these factors is crucial for designing experiments and choosing appropriate reagents.
-
Tetrazine Moiety : Electron-withdrawing groups (EWGs) attached to the tetrazine ring decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the IEDDA reaction.[1][7][8]
-
trans-Cyclooctene (TCO) Moiety : Electron-donating groups (EDGs) on the TCO moiety increase the energy of the Highest Occupied Molecular Orbital (HOMO), which also leads to a faster reaction rate.[1]
-
Solvent : While the reaction is tolerant of a wide range of solvents, including aqueous buffers, the rate can be influenced by the solvent environment.[3][4] It has been observed that the reaction rate increases in aqueous media.[3]
-
pH : The pH of the reaction medium can significantly affect the stability of the reactants and the kinetics of the ligation, particularly in "click-to-release" applications.[9]
Analytical Techniques for Monitoring Tetrazine Ligation
Several analytical techniques can be employed to monitor the progress of tetrazine ligation reactions in real-time or through endpoint analysis. The choice of technique depends on the specific application, the properties of the reactants, and the required sensitivity.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic absorbance of the tetrazine moiety (typically between 510-550 nm).[5][6] | Simple, real-time monitoring, widely available instrumentation. | Lower sensitivity, potential for interference from other chromophores. | Kinetic studies, reaction optimization.[10] |
| Stopped-Flow Spectrophotometry | A rapid mixing technique coupled with UV-Vis or fluorescence detection to measure fast reaction kinetics. | Ideal for determining second-order rate constants of very fast reactions.[10][11][12] | Requires specialized equipment. | Detailed kinetic analysis of highly reactive tetrazine-TCO pairs.[10] |
| High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS) | Separates reactants, products, and byproducts, allowing for quantification. MS provides mass confirmation. | High sensitivity and specificity, provides detailed information on reaction components.[4][9] | Not suitable for real-time monitoring of very fast reactions, requires sample workup. | Endpoint analysis, purity assessment, characterization of conjugates.[4][9] |
| Fluorescence Spectroscopy | Utilizes fluorogenic tetrazine probes that exhibit a significant increase in fluorescence upon reaction.[8][13][14] | High sensitivity, suitable for in vitro and in vivo imaging, allows for "wash-free" labeling.[15] | Requires specifically designed fluorogenic probes. | Live-cell imaging, monitoring reactions at low concentrations.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the reactants and products. | Unambiguous structural characterization. | Low sensitivity, not suitable for real-time monitoring of fast reactions or dilute samples. | Mechanistic studies, characterization of final products.[11] |
| SDS-PAGE and In-Gel Fluorescence | Visualizes the formation of protein conjugates by a shift in molecular weight and/or fluorescence.[6] | Simple, widely used for protein analysis. | Provides qualitative or semi-quantitative information. | Confirmation of protein labeling.[6] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tetrazine Ligation by UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a tetrazine ligation reaction.
Materials:
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
TCO derivative stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C or 37 °C).
-
Prepare the reaction mixture in a quartz cuvette by diluting the tetrazine stock solution in the reaction buffer to a final concentration that gives a suitable initial absorbance in the 510-550 nm range (e.g., 50 µM).
-
Initiate the reaction by adding a defined excess of the TCO stock solution to the cuvette (e.g., 10-fold excess for pseudo-first-order conditions). Mix quickly and thoroughly.
-
Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.
-
Record data until the reaction is complete (i.e., the absorbance stabilizes).
-
For pseudo-first-order conditions, fit the absorbance decay to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the TCO derivative.
Protocol 2: Protein-Protein Conjugation via Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins using a tetrazine-TCO pair.[5]
Materials:
-
Protein 1
-
Protein 2
-
TCO-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., Tris or glycine)
-
Spin desalting columns
Procedure:
-
Activation of Protein 1 with TCO-NHS ester: a. Dissolve Protein 1 in the reaction buffer at a concentration of 1-5 mg/mL. b. Add a 10-20 fold molar excess of TCO-NHS ester (from a stock solution in DMSO) to the protein solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove excess, unreacted TCO-NHS ester using a spin desalting column.
-
Activation of Protein 2 with Methyl-tetrazine-PEG-NHS ester: a. Dissolve Protein 2 in the reaction buffer. b. Add a 10-20 fold molar excess of methyl-tetrazine-PEG-NHS ester to the protein solution.[5] c. Incubate for 60 minutes at room temperature.[5] d. Purify the tetrazine-modified protein using a spin desalting column.
-
Ligation of TCO-Protein 1 and Tetrazine-Protein 2: a. Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio.[5] b. Incubate the mixture for 1 hour at room temperature.[5] c. The resulting protein-protein conjugate is now ready for downstream applications.
-
Characterization (Optional but Recommended): a. Analyze the conjugate by SDS-PAGE to observe the formation of a higher molecular weight product. b. Use mass spectrometry to confirm the mass of the final conjugate.[6]
Visualizations
Caption: Mechanism of the Tetrazine-TCO Ligation.
Caption: Workflow for Kinetic Analysis by UV-Vis.
Caption: Workflow for Protein-Protein Conjugation.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 8. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. confluore.com.cn [confluore.com.cn]
Purifying Bioconjugates Created with Methyltetrazine-amido-PEG7-azide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective purification of bioconjugates is a critical step to ensure the safety and efficacy of novel therapeutics and research tools. This document provides detailed application notes and protocols for the purification of bioconjugates synthesized using the bifunctional linker, Methyltetrazine-amido-PEG7-azide.
This linker facilitates a two-step conjugation process, often involving an initial azide-alkyne cycloaddition followed by a bioorthogonal reaction with the methyltetrazine moiety. The resulting bioconjugate requires robust purification to remove unreacted biomolecules, excess linker, and other process-related impurities. The hydrophilic PEG7 spacer in the linker is designed to enhance the solubility of the final conjugate.
This guide focuses on three widely applicable purification techniques: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF). Each method offers distinct advantages for separating the desired bioconjugate from contaminants based on size, hydrophobicity, and molecular weight, respectively.
Comparative Performance of Purification Methods
The selection of a purification strategy depends on the specific characteristics of the bioconjugate and the nature of the impurities to be removed. The following table summarizes typical performance metrics for each of the discussed purification techniques in the context of bioconjugate purification.
| Purification Method | Key Separation Principle | Typical Purity | Typical Recovery | Key Impurities Removed |
| Size Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | >98% | 85-95% | Aggregates, fragments, excess small molecules |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | >99%[1][2] | >60-96%[1][2][3] | Unconjugated antibody, different drug-to-antibody ratio (DAR) species |
| Tangential Flow Filtration (TFF) | Molecular Weight Cut-off (MWCO) | N/A (Buffer Exchange) | >95% | Small molecules, unconjugated linkers/payloads, buffer salts, organic solvents[4][5] |
Experimental Protocols
Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules, such as the desired bioconjugate, elute first, while smaller molecules, like unconjugated linkers and payloads, are retarded in the pores and elute later.
Objective: To remove high molecular weight aggregates and low molecular weight impurities (e.g., unconjugated linker, free drug).
Materials:
-
SEC column (e.g., Superdex 200 Increase, Sephacryl S-300 HR)
-
HPLC or FPLC system
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Crude bioconjugate reaction mixture
-
0.22 µm syringe filters
Protocol:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH 7.4) at the desired flow rate (e.g., 1.0 mL/min for an analytical scale column).
-
Sample Preparation: Filter the crude bioconjugate reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule if it has a distinct chromophore.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the purified bioconjugate monomer.
-
Analysis: Analyze the collected fractions for purity using analytical SEC, SDS-PAGE, and mass spectrometry to confirm the identity and integrity of the bioconjugate.
Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity.[6] The conjugation of a payload via the this compound linker can increase the hydrophobicity of the biomolecule, allowing for its separation from the unconjugated species.
Objective: To separate bioconjugates with different drug-to-antibody ratios (DAR) and remove unconjugated biomolecules.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HPLC or FPLC system
-
Binding Buffer (High Salt): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
Elution Buffer (Low Salt): 25 mM Sodium Phosphate, pH 7.0
-
Crude bioconjugate reaction mixture
Protocol:
-
Sample Preparation: Dilute the crude bioconjugate reaction mixture with the Binding Buffer to achieve a final ammonium sulfate concentration that promotes binding to the column (typically 0.5-1.0 M).
-
System Preparation: Equilibrate the HIC column with at least five column volumes of the Binding Buffer.
-
Loading: Load the prepared sample onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the Binding Buffer to remove any unbound material.
-
Elution: Elute the bound bioconjugate using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes. More hydrophobic species will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using analytical HIC or reversed-phase chromatography to determine the DAR and purity of each fraction. Pool the fractions containing the desired bioconjugate species.
Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and efficient method for buffer exchange and the removal of small molecules from large biomolecules.[7][8] It is particularly useful for removing unconjugated linkers, free payloads, and organic solvents used during the conjugation reaction.[4]
Objective: To remove small molecule impurities and exchange the buffer of the bioconjugate solution.
Materials:
-
TFF system with a suitable membrane (e.g., 30 kDa MWCO for an antibody conjugate)
-
Diafiltration Buffer: The final desired buffer for the purified bioconjugate (e.g., PBS, pH 7.4)
-
Crude bioconjugate reaction mixture
Protocol:
-
System Setup: Install the TFF membrane and equilibrate the system with the Diafiltration Buffer.
-
Concentration (Optional): Concentrate the crude bioconjugate reaction mixture to a smaller volume to reduce the amount of Diafiltration Buffer required.
-
Diafiltration: Add the Diafiltration Buffer to the concentrated sample at the same rate as the filtrate is being removed. This process is typically performed for 5-10 diavolumes to ensure complete removal of small molecule impurities.
-
Final Concentration: After diafiltration, concentrate the bioconjugate to the desired final concentration.
-
Recovery: Recover the purified and buffer-exchanged bioconjugate from the TFF system.
-
Analysis: Analyze the final product for the absence of small molecule impurities using methods such as HPLC or LC-MS.
Visualizations
Caption: Workflow for bioconjugation and subsequent purification.
Caption: Structure and reactivity of the linker.
References
- 1. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repligen.com [repligen.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for Labeling Oligonucleotides with Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with functional moieties is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Methyltetrazine-amido-PEG7-azide is a bifunctional linker that enables the straightforward and efficient labeling of oligonucleotides. This linker possesses two key reactive groups: an azide (B81097) group for covalent attachment to an alkyne-modified oligonucleotide via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, and a methyltetrazine group for subsequent bioorthogonal reaction with a trans-cyclooctene (B1233481) (TCO)-tagged molecule.[][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, improving the pharmacokinetic profile of the resulting conjugate in many applications.[3]
These application notes provide detailed protocols for the labeling of alkyne-modified oligonucleotides with this compound, as well as methods for the purification and characterization of the final conjugate.
Data Presentation
The efficiency of oligonucleotide labeling using CuAAC is consistently high, often achieving near-quantitative yields.[4] The following tables summarize expected reaction efficiencies and key parameters for the labeling process.
Table 1: Reaction Efficiency of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling
| Parameter | Value/Range | Reference |
| Reaction Time | 30 minutes - 4 hours | |
| Reaction Temperature | Room Temperature to 45°C | [5] |
| Conversion Efficiency | >95% | [6] |
| Overall Yield (after purification) | Typically high, near quantitative | [4] |
Table 2: Comparison of Key Characteristics of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Catalyst | Copper(I) | None (Copper-free) | [7] |
| Reaction Speed | Very Fast | Fast | [7] |
| Biocompatibility | Good (with ligands to minimize cytotoxicity) | Excellent | [7] |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide | [8] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotide with this compound via CuAAC
This protocol details the copper-catalyzed click chemistry reaction to conjugate an alkyne-modified oligonucleotide with this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer (2M, pH 7.0)
-
Nuclease-free water
-
Acetone (B3395972) (for precipitation)
-
Ethanol (for washing)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of TBTA in DMSO/t-butanol (1:4 v/v).
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in nuclease-free water.
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified oligonucleotide solution (1 equivalent)
-
2M TEAA buffer, pH 7.0 (to a final concentration of 0.1 M)
-
This compound stock solution (1.5 - 5 equivalents)
-
Premix of CuSO₄ and TBTA (add CuSO₄ to TBTA solution to a final concentration of 0.5-1 mM copper and a 5-fold molar excess of ligand).
-
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
Vortex the tube briefly. The final DMSO concentration should ideally be kept below 20% to maintain oligonucleotide solubility.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by HPLC to assess completion.
-
-
Purification of the Conjugate:
-
Acetone Precipitation:
-
Add at least 4 volumes of acetone to the reaction mixture.
-
Mix thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the oligonucleotide conjugate.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 80% ethanol, centrifuge again, and decant the supernatant.
-
Air-dry the pellet to remove residual ethanol.
-
-
HPLC Purification (Recommended for high purity):
-
Resuspend the dried pellet in a suitable buffer.
-
Purify the conjugate using reversed-phase HPLC (RP-HPLC) to separate the labeled oligonucleotide from unreacted starting materials.
-
-
Protocol 2: Characterization of the Labeled Oligonucleotide
Confirmation of successful conjugation and assessment of purity are critical steps.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To assess the purity of the final conjugate and separate it from unreacted oligonucleotide and linker.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium acetate (TEAA) or triethylamine/hexafluoroisopropanol (TEA/HFIP) is commonly employed.[9]
-
Detection: UV absorbance at 260 nm for the oligonucleotide and at a wavelength appropriate for the methyltetrazine group (around 310 nm).
-
Expected Result: The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the increased hydrophobicity of the methyltetrazine-PEG linker.
B. Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the final product by verifying its molecular weight.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are commonly used.[10]
-
Sample Preparation: The purified conjugate is desalted prior to MS analysis.
-
Expected Result: The observed molecular weight should correspond to the calculated molecular weight of the alkyne-modified oligonucleotide plus the molecular weight of the this compound linker.
Mandatory Visualizations
References
- 2. labinsights.nl [labinsights.nl]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 9. pragolab.cz [pragolab.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Surface Functionalization with Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a heterobifunctional linker designed for advanced bioconjugation and surface modification applications. This reagent features two distinct bioorthogonal reactive groups at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The methyltetrazine moiety reacts with high efficiency and specificity with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] Concurrently, the azide (B81097) group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN functionalities.[1]
The PEG7 linker enhances the aqueous solubility of the molecule and the resulting conjugates, mitigating aggregation and non-specific binding. These characteristics make this compound a powerful tool for creating well-defined bioconjugates, functionalizing surfaces for cell culture and diagnostics, and developing targeted drug delivery systems.
Key Applications
-
Dual-Functional Surface Coating: Immobilize two different types of biomolecules onto a single surface for advanced bioassays or co-culture systems.
-
Antibody-Drug Conjugate (ADC) Development: Link a targeting antibody to a therapeutic payload with precise control over stoichiometry and linker chemistry.
-
Cell Surface Engineering: Sequentially or simultaneously introduce different functionalities to cell surfaces for targeted imaging or therapeutic interventions.
-
Development of Multifunctional Nanoparticles: Create nanoparticles with both targeting ligands and therapeutic agents for enhanced drug delivery.
Experimental Protocols
Protocol 1: Dual Functionalization of a Glass Surface
This protocol describes the sequential immobilization of a TCO-modified protein and an alkyne-modified peptide onto a glass slide using this compound.
Materials:
-
Glass microscope slides
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
TCO-functionalized protein (e.g., TCO-BSA)
-
Alkyne-functionalized peptide (e.g., Alkyne-RGD)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA) for blocking
-
Fluorescently labeled detection antibodies or reagents
Procedure:
-
Surface Cleaning and Amination:
-
Clean glass slides by sonicating in deionized water, followed by ethanol.
-
Dry the slides under a stream of nitrogen.
-
Immerse the slides in Piranha solution for 30 minutes. (EXTREME CAUTION)
-
Rinse extensively with deionized water and dry with nitrogen.
-
Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse with toluene, then ethanol, and cure in an oven at 110°C for 30 minutes.
-
-
Immobilization of this compound:
-
Prepare a solution of 5 mg/mL this compound and 2 equivalents of DIPEA in anhydrous DMF.
-
Immerse the amine-functionalized slides in this solution and incubate for 4 hours at room temperature with gentle agitation.
-
Rinse the slides thoroughly with DMF, followed by ethanol, and dry under nitrogen.
-
-
First Bioorthogonal Ligation (Tetrazine-TCO):
-
Prepare a 1 mg/mL solution of TCO-functionalized protein in PBS.
-
Cover the surface of the functionalized slides with the protein solution and incubate for 2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Second Bioorthogonal Ligation (Azide-Alkyne - CuAAC):
-
Prepare the following stock solutions: 100 mM CuSO4 in water, 300 mM sodium ascorbate in water, and 100 mM THPTA in water.
-
Prepare a 1 mg/mL solution of the alkyne-functionalized peptide in PBS.
-
Prepare the click chemistry reaction mix by adding the following to the peptide solution: CuSO4 to a final concentration of 1 mM, sodium ascorbate to 5 mM, and THPTA to 2 mM.
-
Cover the slides with the reaction mix and incubate for 1 hour at room temperature.
-
Wash the slides three times with PBST.
-
-
Blocking and Characterization:
-
Block any remaining reactive sites by incubating the slides with 1% BSA in PBS for 1 hour.
-
Wash with PBST and deionized water, then dry under nitrogen.
-
The surface is now ready for characterization or downstream applications.
-
Protocol 2: Synthesis of a Dual-Functionalized Antibody Conjugate
This protocol outlines the conjugation of a TCO-modified small molecule and an alkyne-modified fluorescent dye to an antibody that has been functionalized with this compound.
Materials:
-
Antibody of interest (e.g., IgG)
-
N-hydroxysuccinimide (NHS) ester of this compound
-
TCO-functionalized small molecule drug
-
Alkyne-functionalized fluorescent dye
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Click chemistry reagents (as in Protocol 1)
Procedure:
-
Antibody Functionalization with the Linker:
-
Prepare the antibody at a concentration of 2-5 mg/mL in the Reaction Buffer.
-
Dissolve the NHS ester of this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10-fold molar excess of the linker solution to the antibody solution.
-
Incubate for 1.5 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 20 minutes.
-
Purify the antibody-linker conjugate using a desalting column, exchanging the buffer to PBS.
-
-
Conjugation of TCO-Small Molecule:
-
Add a 5-fold molar excess of the TCO-functionalized small molecule to the purified antibody-linker conjugate.
-
Incubate for 2 hours at room temperature.
-
Purify the dual-conjugate using a desalting column.
-
-
Conjugation of Alkyne-Dye (CuAAC):
-
To the purified conjugate from the previous step, add the alkyne-functionalized fluorescent dye to a 5-fold molar excess.
-
Add the click chemistry reagents as described in Protocol 1, Step 4.
-
Incubate for 1 hour at room temperature, protected from light.
-
Purify the final antibody-drug-dye conjugate using a desalting column.
-
Characterize the final product for degree of labeling and functionality.
-
Data Presentation
Table 1: Representative Quantitative Data for Surface Functionalization
| Parameter | Unmodified Glass | Amine-Functionalized | After Linker Immobilization | After Dual Ligation |
| Water Contact Angle (°) | < 10 | 45 ± 5 | 60 ± 5 | 70 ± 7 |
| XPS Atomic % (Nitrogen) | 0 | 3.5 ± 0.5 | 8.2 ± 0.8 | 9.5 ± 1.0 |
| XPS N 1s Peak (eV) | - | 399.5 (Amine) | 399.8 (Amide), 401.0 & 404.5 (Azide) | 400.1 (Triazole), 399.8 (Amide) |
| Protein Immobilization Density (ng/cm²) | < 5 | < 10 | N/A | 250 ± 30 |
Note: These are representative values and will vary depending on the specific molecules and reaction conditions used.
Table 2: Representative Mass Spectrometry Data for Antibody Conjugation
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Native Antibody (IgG) | 150,000 | 150,012 |
| Antibody + 1 Linker | 150,607 | 150,615 |
| Antibody + 2 Linkers | 151,214 | 151,225 |
| Antibody + 1 Linker + 1 TCO-Drug (300 Da) | 150,907 | 150,918 |
| Antibody + 1 Linker + 1 TCO-Drug + 1 Alkyne-Dye (500 Da) | 151,407 | 151,420 |
Note: Data is hypothetical and for illustrative purposes. Actual results will depend on the specific antibody, drug, dye, and degree of labeling.
Visualizations
Caption: Workflow for dual functionalization of a glass surface.
Caption: Workflow for synthesis of a dual-functionalized ADC.
Caption: Bioorthogonal reactions of the bifunctional linker.
References
Application Notes and Protocols: Creating Fluorescent Probes with Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a versatile heterobifunctional linker designed for the seamless creation of advanced fluorescent probes. This reagent incorporates a methyltetrazine moiety for exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with trans-cyclooctene (B1233481) (TCO) dienophiles. Additionally, it possesses an azide (B81097) group, enabling covalent conjugation to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG7) spacer enhances the solubility of the resulting conjugates in aqueous media, a critical feature for biological applications.
These fluorescent probes are instrumental in a variety of research and drug development contexts, including:
-
Live-Cell Imaging: Visualize and track biological processes in real-time.
-
Bioconjugation: Label proteins, peptides, and other biomolecules with high specificity.[1]
-
Drug Delivery: Develop targeted drug delivery systems and monitor their cellular uptake.[2]
-
PROTAC Development: Synthesize Proteolysis Targeting Chimeras for targeted protein degradation.[3]
This document provides detailed protocols for the synthesis and characterization of fluorescent probes using this compound, along with an application example in studying the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Physicochemical and Reaction Properties
A summary of the key properties of this compound and its associated click reactions is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₄₂N₈O₈ | [4][5] |
| Molecular Weight | 606.67 g/mol | [3][4][5] |
| Purity | ≥95-98% | [1][4][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C | [4] |
| Methyltetrazine-TCO Reaction | Inverse-electron-demand Diels-Alder cycloaddition (copper-free) | [6][7][8] |
| Azide-Alkyne Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN). | [3][8] |
| Second-Order Rate Constant (Methyltetrazine-TCO) | Typically ranges from 10² to 10⁶ M⁻¹s⁻¹, depending on the specific tetrazine and TCO derivatives and reaction conditions. | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified fluorescent dye.
Materials:
-
This compound
-
Alkyne-modified fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified fluorescent dye in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Copper Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA.
-
Let the mixture stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified fluorescent dye solution.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the dye solution.
-
Add the Cu(I)-THPTA premix to the reaction mixture. A final concentration of 1-2 mM copper is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification of the Fluorescent Probe:
-
Purify the resulting fluorescent probe using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS, pH 7.4, to remove unreacted components.
-
Collect the fractions containing the fluorescently labeled product.
-
-
Characterization and Quantification:
-
Confirm the successful conjugation by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both the tetrazine (around 520 nm) and the fluorescent dye.
-
Determine the concentration of the purified probe using the Beer-Lambert law with the extinction coefficient of the fluorescent dye.
-
Protocol 2: Labeling of a TCO-Modified Antibody with the Synthesized Fluorescent Probe
This protocol outlines the bioorthogonal labeling of a trans-cyclooctene (TCO)-modified antibody with the methyltetrazine-functionalized fluorescent probe.
Materials:
-
Purified methyltetrazine-fluorescent probe conjugate
-
TCO-modified antibody
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the TCO-modified antibody in PBS, pH 7.4.
-
Add a 5 to 10-fold molar excess of the purified methyltetrazine-fluorescent probe conjugate to the antibody solution.
-
-
Labeling Reaction:
-
Gently mix the solution and incubate at room temperature for 30-60 minutes, protected from light. The reaction is typically rapid.
-
-
Purification of the Labeled Antibody:
-
Remove the excess, unreacted fluorescent probe by size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Quantification of Labeling Efficiency:
-
Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and the absorbance maximum of the fluorophore.
-
Calculate the degree of labeling (DOL) using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye] Where:
-
A_dye = Absorbance of the dye at its maximum wavelength
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
A_280 = Absorbance of the conjugate at 280 nm
-
CF = Correction factor for the dye's absorbance at 280 nm
-
ε_dye = Molar extinction coefficient of the dye at its maximum wavelength
-
-
Application Example: Visualization of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers. Fluorescent probes can be used to visualize the components and dynamics of this pathway.
Experimental Workflow:
A fluorescently labeled antibody targeting a key protein in the MAPK pathway, such as the Epidermal Growth Factor Receptor (EGFR), can be used to visualize its localization and trafficking in live cells.[9]
Caption: Experimental workflow for creating and using a fluorescent probe.
MAPK/ERK Signaling Pathway:
The binding of a ligand, such as Epidermal Growth Factor (EGF), to its receptor (EGFR) triggers a signaling cascade that results in the activation of ERK, which then translocates to the nucleus to regulate gene expression.[3][7]
Caption: Simplified MAPK/ERK signaling pathway.
By using the fluorescently labeled anti-EGFR antibody, researchers can monitor the internalization and trafficking of EGFR upon EGF stimulation, providing insights into the initial steps of MAPK pathway activation and its dysregulation in disease.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the creation and use of fluorescent probes.
| Parameter | Typical Value Range | Method of Determination | Reference(s) |
| Degree of Labeling (DOL) | 2 - 8 dyes per antibody | UV-Vis Spectroscopy | [6] |
| Quantum Yield (Φ) | 0.1 - 0.9 (dye dependent) | Comparative method using a standard fluorophore | [10] |
| Fluorescence Lifetime (τ) | 1 - 5 nanoseconds | Time-Correlated Single Photon Counting (TCSPC) | [2] |
| Labeling Efficiency | > 90% | Ratiometric fluorescence measurement or mass spectrometry | [11][12] |
Conclusion
This compound is a powerful and versatile tool for the construction of sophisticated fluorescent probes. The combination of rapid, bioorthogonal methyltetrazine-TCO ligation and robust azide-alkyne click chemistry allows for a modular and efficient approach to probe synthesis. The protocols and application examples provided herein serve as a comprehensive guide for researchers and drug development professionals to leverage this technology for advancing their understanding of complex biological systems and for the development of novel therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Visualizing cellular heterogeneity by quantifying the dynamics of MAPK activity in live mammalian cells with synthetic fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dynamics of the Ras/ERK MAPK cascade as monitored by fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of fluorescent labeled anti-epidermal growth factor receptor antibody to image head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantitative determination of fluorescence labeling implemented in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyltetrazine-amido-PEG7-azide for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a bifunctional linker molecule at the forefront of bioorthogonal chemistry.[1][2][3][4] Its unique structure, featuring a methyltetrazine group on one end and an azide (B81097) group on the other, connected by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-step sequential or orthogonal labeling strategy for biological molecules.[1] The methyltetrazine moiety participates in a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][5] Concurrently, the azide group can undergo copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition with terminal alkynes or cyclooctynes like DBCO and BCN.[1][3]
The PEG7 linker enhances the water solubility of the molecule and minimizes steric hindrance, making it an ideal tool for labeling biomolecules in aqueous environments, including the surface of living cells.[1] In the context of flow cytometry, this compound serves as a versatile reagent for the detection and quantification of cell populations based on the presence of specific biomarkers. This is typically achieved through a pre-targeting approach, where a targeting molecule (e.g., an antibody) modified with a TCO group is first administered, followed by the introduction of a fluorescently-tagged tetrazine, or by metabolic labeling of cells with an azide or alkyne sugar.
Principle of Application in Flow Cytometry
The use of this compound in flow cytometry leverages the principles of bioorthogonal click chemistry to achieve high signal-to-noise ratios. The fundamental workflow involves two main strategies:
-
Pre-targeting with TCO and Detection with Tetrazine: A primary antibody or other cell-targeting ligand is first conjugated with a TCO group. This TCO-modified antibody is then incubated with the cell sample, allowing it to bind to its specific target on the cell surface. After washing away unbound antibody, a fluorescently labeled tetrazine reagent is added. The tetrazine rapidly reacts with the TCO on the antibody, resulting in fluorescently labeled cells that can be analyzed by flow cytometry. This compound can be pre-reacted with a TCO-functionalized fluorophore to create the detection reagent.
-
Metabolic Labeling and Two-Step Detection: Cells can be metabolically engineered to express azide or alkyne functionalities on their surface glycans by culturing them with corresponding unnatural sugar precursors (e.g., Ac4ManNAz).[6] In this scenario, the azide end of this compound can be used to "click" onto a metabolically incorporated alkyne. Subsequently, the tetrazine end is available for reaction with a TCO-conjugated fluorophore. This two-step amplification can potentially enhance signal intensity.
The mutual orthogonality of the tetrazine-TCO and azide-alkyne reactions also opens up possibilities for multiplexed labeling of different cell populations within a single sample.[7][8]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical flow cytometry experiment designed to assess the efficiency of cell labeling using a TCO-conjugated antibody and a fluorescently labeled tetrazine probe.
| Cell Line | Target Antigen | Primary Antibody | Labeling Reagent | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |
| Jurkat | CD3 | Anti-CD3-TCO | Tetrazine-Fluorophore | 85,000 | 98.5 |
| Jurkat | CD3 | Isotype Control-TCO | Tetrazine-Fluorophore | 1,200 | 2.1 |
| Jurkat | CD3 | Anti-CD3-TCO | Unlabeled Tetrazine | 950 | 1.5 |
| K562 | CD3 (Negative) | Anti-CD3-TCO | Tetrazine-Fluorophore | 1,100 | 1.8 |
This data is representative and intended for illustrative purposes. Actual results will vary depending on the cell type, antigen expression levels, antibody affinity, and experimental conditions.
Experimental Protocols
Protocol 1: Pre-targeting of Cell Surface Antigens with TCO-Antibody followed by Tetrazine-Fluorophore Labeling
This protocol describes a two-step labeling procedure for flow cytometry analysis.
Materials:
-
Cells of interest
-
TCO-conjugated primary antibody specific for the target antigen
-
Isotype control TCO-conjugated antibody
-
This compound
-
TCO-conjugated fluorophore (e.g., TCO-Alexa Fluor 488)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
Step 1: Antibody Incubation
-
Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.
-
Adjust cell density to 1-5 x 10^6 cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the TCO-conjugated primary antibody at the manufacturer's recommended concentration (or a pre-determined optimal concentration). For the negative control, add the TCO-conjugated isotype control antibody at the same concentration.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
Step 2: Tetrazine-Fluorophore Labeling
-
Prepare the tetrazine-fluorophore labeling solution. In this example, we will pre-react this compound with a TCO-fluorophore. Alternatively, if you have a tetrazine-conjugated fluorophore, you can proceed directly to step 2.3.
-
Optional Pre-reaction: React this compound with a 1.5-fold molar excess of TCO-fluorophore in DMSO for 30 minutes at room temperature. The resulting product is a fluorophore-azide conjugate. Purify if necessary.
-
Prepare a 10 µM working solution of the tetrazine-fluorophore in Flow Cytometry Staining Buffer. The optimal concentration should be determined empirically (typically in the range of 1-20 µM).
-
Resuspend the cell pellets from Step 1.6 in 100 µL of the tetrazine-fluorophore labeling solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
Step 3: Flow Cytometry Analysis
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Acquire at least 10,000 events for each sample.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population.
Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide Sugars and Detection
This protocol outlines the metabolic incorporation of azide groups onto the cell surface, which can then be targeted by a DBCO-functionalized fluorophore in a SPAAC reaction. This demonstrates the utility of the azide moiety of the bifunctional linker, though not directly using the this compound molecule itself, it follows the same principles of bioorthogonal labeling.
Materials:
-
Cells in culture
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
DMSO
-
Complete cell culture medium
-
PBS
-
Flow Cytometry Staining Buffer
Procedure:
Step 1: Metabolic Labeling
-
Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Culture the cells in the azide-sugar-containing medium for 2-3 days to allow for incorporation of the azide groups into cell surface glycans.
Step 2: Cell Staining
-
Harvest the azide-labeled cells and a control group of unlabeled cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare a working solution of the DBCO-fluorophore in staining buffer (typically 5-20 µM).
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
Step 3: Flow Cytometry Analysis
-
Analyze the cells on a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.
Visualizations
Caption: Workflow for pre-targeting cell surface antigens with a TCO-conjugated antibody.
Caption: Workflow for metabolic labeling of cell surface glycans with azide sugars.
Caption: The two orthogonal click chemistry reactions enabled by the bifunctional linker.
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of Methyltetrazine-amido-PEG7-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-amido-PEG7-azide is a heterobifunctional linker that stands at the forefront of in vivo bioorthogonal chemistry. This reagent uniquely combines two powerful and mutually orthogonal "click" chemistry handles: a methyltetrazine group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG7) spacer. This design allows for a two-step, sequential or simultaneous, in vivo modification of biomolecules, enabling advanced applications in pre-targeted imaging, targeted drug delivery, and the assembly of complex molecular systems within a living organism.
The methyltetrazine moiety reacts with exceptional speed and selectivity with trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is among the fastest bioorthogonal reactions known, making it ideal for time-sensitive in vivo applications.[2] The azide group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), or in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes.[3] The PEG7 linker enhances aqueous solubility and improves the pharmacokinetic profile of conjugates.[4]
These application notes provide detailed protocols and quantitative data to guide researchers in leveraging the capabilities of this compound for their in vivo studies.
Key Applications
-
Pre-targeted Imaging and Therapy: This is a primary application where a targeting molecule (e.g., an antibody) modified with a TCO group is first administered and allowed to accumulate at the target site. Subsequently, a radiolabeled or fluorescently tagged this compound is injected, which rapidly "clicks" to the TCO-modified targeting molecule in vivo, enabling high-contrast imaging or targeted radiotherapy with minimal background signal.[5]
-
Dual-Functionalization of Targeting Moieties: The bifunctional nature of this linker allows for the creation of multi-modal or multi-functional therapeutic and diagnostic agents. For instance, an antibody can be modified with this compound. The tetrazine can then be used to attach a therapeutic payload via a TCO linker, while the azide can be used to conjugate an imaging agent or a molecule that enhances pharmacokinetics using a DBCO linker.[6]
-
In Vivo Assembly of Nanoparticles and Drug Carriers: This linker can be used to assemble drug-loaded nanoparticles or other delivery vehicles at a specific target site in vivo. This is achieved by functionalizing the nanoparticles with one reactive handle (e.g., TCO) and a targeting ligand with the other (e.g., a tetrazine-modified antibody), with the this compound acting as a bridge.
Quantitative Data
The in vivo performance of bioorthogonal reagents is critically dependent on their reaction kinetics, stability, and pharmacokinetic properties. The following tables summarize key quantitative parameters for methyltetrazine derivatives and related compounds used in in vivo applications.
| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine | References |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine | [7] |
| In Vivo Stability | High | Low | Moderate | Very High | [7] |
| Calculated logD₇.₄ | -0.5 to -3.0 (depending on conjugate) | More Hydrophilic | More Lipophilic | More Lipophilic | [7] |
Caption: Comparative properties of tetrazine derivatives.
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) | Tumor-to-Blood Ratio |
| 4 h | 4.6 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.3 | 1.0 ± 0.2 | 9.2 |
| 24 h | 8.9 ± 2.1 | 0.2 ± 0.05 | 0.8 ± 0.2 | 0.6 ± 0.1 | 44.5 |
| 72 h | 12.0 ± 5.3 | 0.1 ± 0.03 | 0.6 ± 0.1 | 0.4 ± 0.1 | 120.0 |
| 120 h | 16.8 ± 3.9 | 0.05 ± 0.01 | 0.4 ± 0.1 | 0.3 ± 0.05 | 336.0 |
Caption: Biodistribution of a ¹⁷⁷Lu-DOTA-PEG7-Tz in a pancreatic cancer xenograft model pre-targeted with a TCO-modified antibody.[5] Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Pre-targeted In Vivo PET Imaging
This protocol describes a general workflow for pre-targeted Positron Emission Tomography (PET) imaging using a TCO-modified antibody and a radiolabeled methyltetrazine derivative.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Targeting antibody-TCO conjugate
-
⁶⁴Cu- or ¹⁸F-labeled this compound (or a similar derivative)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) for injection
Procedure:
-
Pre-targeting Step:
-
Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection (e.g., tail vein). The typical dose is in the range of 10-100 µg per mouse, depending on the antibody and animal model.[6]
-
Allow the antibody-TCO conjugate to accumulate at the tumor site and clear from circulation. This "pre-targeting" interval is typically 24 to 72 hours.[5]
-
-
Radiotracer Administration:
-
Administer the radiolabeled methyltetrazine derivative intravenously. The molar ratio of the tetrazine to the pre-targeted antibody should be optimized, but a slight excess of the tetrazine is often used.
-
-
PET/CT Imaging:
-
Acquire PET/CT images at various time points post-injection of the radiotracer (e.g., 1, 4, and 24 hours) to visualize the biodistribution and tumor targeting.
-
-
Biodistribution Studies (Optional):
-
At the end of the imaging study, euthanize the animals.
-
Harvest organs and tumors of interest.
-
Measure the radioactivity in each sample using a gamma counter to quantify the biodistribution of the radiotracer.
-
Protocol 2: Ex Vivo Dual-Functionalization of an Antibody for In Vivo Application
This protocol outlines the process for creating a dual-functional antibody-drug conjugate (ADC) and imaging agent using this compound.
Materials:
-
Targeting antibody (e.g., Trastuzumab)
-
This compound
-
TCO-modified cytotoxic drug (e.g., TCO-DM1)
-
DBCO-modified imaging agent (e.g., DBCO-PEG-Fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Modification with the Bifunctional Linker:
-
Conjugate this compound to the antibody via a suitable conjugation chemistry (e.g., using an NHS ester version of the linker to react with lysine (B10760008) residues on the antibody).
-
Purify the antibody-linker conjugate using SEC to remove excess linker.
-
-
Sequential "Click" Reactions:
-
First Click (iEDDA): React the antibody-linker conjugate with the TCO-modified cytotoxic drug. This reaction is typically very fast and can be performed at room temperature for 1-2 hours.
-
Second Click (SPAAC): After the first reaction, add the DBCO-modified imaging agent to the reaction mixture. Allow the SPAAC reaction to proceed, which may require longer incubation times (e.g., 4-12 hours or overnight at 4°C).
-
The order of the click reactions can be reversed.
-
-
Purification and Characterization:
-
Purify the final dual-functional antibody conjugate using SEC to remove unreacted drug and imaging agent.
-
Characterize the final product to determine the drug-to-antibody ratio (DAR) and the fluorophore-to-antibody ratio using techniques like UV-Vis spectroscopy and mass spectrometry.
-
-
In Vivo Administration and Evaluation:
-
Administer the purified dual-functional antibody to a relevant animal model.
-
Evaluate its therapeutic efficacy by monitoring tumor growth and survival.
-
Assess its biodistribution and tumor targeting capabilities using the appropriate imaging modality.
-
Visualizations
Caption: Workflow for pre-targeted in vivo imaging.
Caption: Dual functionalization of an antibody.
Caption: The two orthogonal click reactions.
References
- 1. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Methyltetrazine-amino-PEG3-azide | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in Methyltetrazine-amido-PEG7-azide conjugation
Welcome to the technical support center for Methyltetrazine-amido-PEG7-azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker that enables the connection of two different molecules through two distinct, highly selective chemical reactions.[1][2][3] It contains two key functional groups:
-
A methyltetrazine group, which reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO) or norbornene via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3][4] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[4][5]
-
An azide (B81097) group, which reacts with alkyne-containing molecules through "click chemistry". This can be either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN.[3][6]
The polyethylene (B3416737) glycol (PEG7) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous buffers.[1][2][3] This linker is ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), or for dual-labeling experiments where two different molecules need to be attached to a central scaffold.[7][8]
Q2: Which reaction should I perform first, the tetrazine ligation or the azide click chemistry?
The order of reactions depends on the stability of your molecules and the specific reaction conditions. The tetrazine-TCO ligation is generally very fast and proceeds under mild conditions.[9] Both CuAAC and SPAAC are also highly efficient.[10][11] A key consideration is the potential sensitivity of your biomolecules to the reagents used in each step. For instance, if you are using CuAAC, you might want to perform this step before introducing a molecule that is sensitive to the copper catalyst.[4] It is often advisable to perform a small-scale pilot experiment to determine the optimal sequence for your specific system.
Q3: What are the main factors that can lead to low conjugation yield?
Low yield in bioconjugation can arise from several factors, including:
-
Reagent Quality and Stability: Degradation of the this compound linker or the reaction partners (TCO, alkyne) is a common issue. Methyltetrazines are generally more stable than unsubstituted tetrazines, but should be stored at -20°C and protected from moisture.[2][3] Strained alkenes like TCO can isomerize to their less reactive cis-cyclooctene form.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, buffer composition, or reaction time can significantly reduce efficiency.[12]
-
Catalyst Inactivation (for CuAAC): The Cu(I) catalyst used in CuAAC is prone to oxidation to the inactive Cu(II) state.[13] The presence of oxygen or incompatible buffer components can inhibit the reaction.
-
Impure Reactants: Impurities in your biomolecule preparation (e.g., other proteins like BSA, or buffers containing primary amines like Tris for NHS ester reactions) can compete with the desired reaction.[12]
-
Steric Hindrance: The accessibility of the reactive groups on your biomolecules can be limited by their three-dimensional structure, which can hinder the conjugation reaction.
Troubleshooting Guide for Low Conjugation Yield
This guide addresses specific issues you might encounter during your conjugation experiments.
Problem Area 1: Low Yield in Methyltetrazine-TCO Ligation
Q: My tetrazine reaction with a TCO-modified molecule is slow or incomplete. What could be the cause?
A: Several factors can affect the efficiency of the iEDDA reaction. Use the following points to troubleshoot:
-
Viability of Reagents:
-
Methyltetrazine Stability: While methyl-substituted tetrazines are relatively stable, improper storage can lead to degradation. Ensure the linker has been stored at -20°C and desiccated. Before use, allow the vial to warm to room temperature to prevent condensation.
-
TCO Isomerization: Trans-cyclooctene (TCO) is highly reactive but can isomerize to the much less reactive cis-cyclooctene. This can be accelerated by exposure to certain metals or thiols. Long-term storage of TCO-modified molecules is not always recommended.
-
-
Reaction Conditions:
-
Solvent: The iEDDA reaction is often faster in aqueous solutions compared to organic solvents.[9] Polar solvents capable of hydrogen bonding can stabilize the transition state.
-
pH: The optimal pH range is generally between 6 and 9.[9] Ensure your buffer does not contain primary amines (like Tris) if you are performing an upstream NHS-ester reaction. Phosphate-buffered saline (PBS) is a common choice.
-
Temperature: While many tetrazine ligations are rapid at room temperature, gently increasing the temperature (e.g., to 37°C) can accelerate slower reactions.[14] However, be mindful of the thermal stability of your biomolecules.
-
Stoichiometry: An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction. It is often beneficial to use a slight excess (1.2-2.0x) of one component to drive the reaction to completion.[14][15]
-
Problem Area 2: Low Yield in Azide-Alkyne Click Chemistry
Q: I am getting a low yield in my azide reaction with an alkyne-modified molecule. How can I improve it?
A: The troubleshooting steps depend on whether you are using a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction.
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper Catalyst Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) by dissolved oxygen is a primary cause of low yield.[13]
-
Solution: Use a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I) in situ.[10][16] It is crucial to use fresh solutions of sodium ascorbate.
-
Solution: Employ a Cu(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which is water-soluble and protects the copper from oxidation.[13][16]
-
Solution: Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[13]
-
-
Order of Reagent Addition: The order of addition is critical.
-
Recommended Procedure: First, premix the copper sulfate (B86663) (CuSO₄) with the stabilizing ligand (e.g., THPTA). Add this complex to your solution containing the azide and alkyne molecules. Finally, initiate the reaction by adding the sodium ascorbate.[13] Adding the ascorbate last prevents premature copper reduction.
-
-
Incompatible Buffer Components: Chelating agents (like EDTA) or buffers that can coordinate with copper can inhibit the reaction. Dialyze your biomolecules into a non-chelating buffer like PBS or HEPES before the reaction.
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Reactivity of the Strained Alkyne: Not all strained alkynes have the same reactivity. DBCO and BCN are common choices, but their reaction rates can be influenced by substituents.
-
Solvent and Temperature: While SPAAC is robust, reaction kinetics can be influenced by the solvent. Some reactions may benefit from slightly elevated temperatures, provided the reactants are stable.
-
Steric Hindrance: Ensure that the azide and strained alkyne moieties are accessible on their respective molecules and not buried within the molecular structure. The PEG7 spacer on the this compound linker is designed to help mitigate this.
Data Presentation: Recommended Reaction Parameters
The optimal conditions should be empirically determined for each specific system. The tables below provide general starting points.
Table 1: Typical Reaction Parameters for Methyltetrazine-TCO Ligation (iEDDA)
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 6.0 - 9.0 | PBS is a commonly used buffer.[9] |
| Temperature | 4°C to 37°C | Most reactions proceed quickly at room temperature (20-25°C).[14] |
| Reaction Time | 30 min - 2 hours | Reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.[9] |
| Molar Ratio | 1:1 to 1:2 (TCO:Tetrazine) | A slight excess of one component can improve yield.[14][15] |
| Solvent | Aqueous buffers (e.g., PBS) | Reactions are often faster in aqueous media.[9] Organic co-solvents (e.g., DMSO, DMF) can be used if solubility is an issue, but should be kept to a minimum (<10%). |
Table 2: Typical Reaction Parameters for Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 4.0 - 12.0 | Reaction is tolerant of a wide pH range.[17] |
| Temperature | 4°C to 37°C | Typically performed at room temperature. |
| Reaction Time | 1 - 4 hours | Can be longer for dilute samples. |
| Reactants | 1.5 - 5 fold molar excess of one component | A slight excess of the smaller molecule is common. |
| Copper Source | 50-250 µM CuSO₄ | Final concentration in the reaction. |
| Reducing Agent | 5 mM Sodium Ascorbate | Use a freshly prepared solution.[18] |
| Ligand | 0.25 - 1.25 mM THPTA | A 5:1 ligand-to-copper ratio is often used to protect biomolecules.[18] |
| Solvent | Aqueous buffers | THPTA ligand is water-soluble, making it ideal for bioconjugation.[16] |
Experimental Protocols
The following are generalized protocols for a two-step conjugation. Note: These protocols should be optimized for your specific biomolecules and application.
Protocol 1: Methyltetrazine Ligation with a TCO-Modified Protein
This protocol assumes you have a protein modified with a TCO group and you are reacting it with this compound.
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Prepare your TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the TCO-modified protein with the this compound stock solution. A 1.5 to 5-fold molar excess of the linker is a good starting point.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The disappearance of the tetrazine's characteristic pink/red color indicates reaction progression.
-
-
Purification:
-
Remove the excess unreacted linker from the protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes you have the product from Protocol 1 (Protein-PEG7-azide) and are reacting it with a terminal alkyne-modified molecule.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use.
-
Dissolve your alkyne-modified molecule in a compatible solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the Protein-PEG7-azide conjugate with a 5 to 10-fold molar excess of the alkyne-modified molecule.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve final reaction concentrations of approximately 100 µM and 500 µM, respectively. Let it stand for a few minutes.
-
Add the catalyst premix to the protein/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as SEC, RP-HPLC, or affinity chromatography to remove excess reagents and byproducts.
-
Visualizations
References
- 1. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Methyltetrazine-PEG8-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 4. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. jenabioscience.com [jenabioscience.com]
Troubleshooting tetrazine instability in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of tetrazine compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My tetrazine solution is losing its pink color and my reaction is failing. What is happening?
The characteristic pink or red color of a tetrazine solution is directly related to its unique aromatic structure. If this color fades, it indicates that the tetrazine ring has been compromised, either through a successful reaction with a dienophile or, in the absence of a reaction partner, through degradation.[1][2] This degradation leads to a loss of reactivity and the failure of subsequent bioconjugation experiments.
Q2: What are the primary factors that cause tetrazine degradation in aqueous buffers?
Tetrazine instability in aqueous solutions is primarily influenced by three factors:
-
Chemical Structure: The substituents on the tetrazine ring play a critical role. Tetrazines with strong electron-withdrawing groups (e.g., pyridyl, pyrimidyl) are generally less stable in aqueous media compared to those with electron-donating or simple alkyl/aryl groups.[1][3][4] This creates a fundamental trade-off between reaction speed and stability, as the most reactive tetrazines are often the least stable.[5]
-
pH of the Buffer: Tetrazines are susceptible to degradation under basic conditions (high pH).[3][4] The optimal pH range for most tetrazine ligations is between 6 and 9.[6][7]
-
Buffer Composition: The components of your buffer can directly impact stability. Avoid buffers containing primary or secondary amines (e.g., Tris) if you are using an amine-reactive tetrazine (like an NHS-ester).[8][9] Additionally, reducing agents such as DTT or β-mercaptoethanol can reduce the tetrazine ring and should be avoided.[10][11]
Below is a troubleshooting guide to help identify the cause of instability.
Q3: How does the chemical structure of a tetrazine affect its stability?
The stability of a tetrazine is inversely related to its reactivity. This relationship is governed by the electronic properties of the substituents on the tetrazine ring.
-
High Stability / Lower Reactivity: Tetrazines with electron-donating groups (e.g., alkyl groups) or neutral substituents (e.g., phenyl) are more electron-rich and exhibit greater stability in aqueous solutions.[1][3][4]
-
Lower Stability / Higher Reactivity: Tetrazines with electron-withdrawing groups (e.g., 2-pyridyl, pyrimidyl) are more electron-deficient.[3][4][12] This property makes them highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions but also renders them more susceptible to hydrolytic degradation.[3][4][13]
The diagram below illustrates the general degradation pathway for 1,2,4,5-tetrazines in an aqueous environment.
References
- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [en.bio-protocol.org]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions with Methyltetrazine-amido-PEG7-azide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Methyltetrazine-amido-PEG7-azide in their experiments. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to prevent side reactions and ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule designed for advanced bioconjugation.[1] It possesses two distinct reactive moieties:
-
A methyltetrazine group that rapidly and specifically reacts with trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is known for its exceptionally fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[2][3][4][5]
-
An azide (B81097) group that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with terminal or strained alkynes, respectively.[1]
The polyethylene (B3416737) glycol (PEG7) spacer enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[1][6][7][8][9] This dual functionality allows for the sequential or orthogonal labeling and conjugation of two different molecules, making it a valuable tool in drug delivery, proteomics, and cellular imaging.[1]
Q2: What are the key advantages of using a methyltetrazine moiety for bioconjugation?
The methyltetrazine group offers a superior balance of reactivity and stability compared to other tetrazine derivatives.[10] Key advantages include:
-
Rapid Kinetics: The reaction with TCO is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.[3][11][12]
-
High Stability: Methyltetrazines exhibit greater stability in aqueous media compared to unsubstituted or more electron-withdrawing tetrazines, reducing degradation during long incubation periods.[4][10]
-
Biocompatibility: The reaction is catalyst-free and proceeds under physiological conditions (pH 7-8), making it ideal for use in living systems.[11]
-
High Specificity: Tetrazines and TCOs react selectively with each other and do not show cross-reactivity with endogenous functional groups like amines or thiols.[11]
Q3: What are the storage and handling recommendations for this compound?
To ensure the stability and reactivity of this compound, it is crucial to follow these storage and handling guidelines:
-
Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.[13]
-
Handling: Before use, allow the vial to warm to room temperature to prevent moisture condensation. Prepare stock solutions in anhydrous, high-purity solvents like DMSO or DMF immediately before use.[14] For aqueous reactions, the PEG linker enhances solubility.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on the two distinct conjugation reactions.
Part 1: Troubleshooting the Methyltetrazine-TCO Ligation
Issue 1: Low or No Conjugation Product
| Potential Cause | Recommended Solution |
| Degradation of Tetrazine | - Prepare fresh solutions of the tetrazine linker before each experiment. - Avoid prolonged exposure to aqueous buffers, especially at non-neutral pH. Methyltetrazine is more stable than many other tetrazines but can still degrade over time.[10] - Ensure proper storage conditions (-20°C, dry, dark). |
| Isomerization/Degradation of TCO | - TCO can isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols or during long incubations.[15] Use freshly prepared TCO-modified molecules. - Confirm the integrity of the TCO-labeled molecule via analytical methods like LC-MS. |
| Incorrect Stoichiometry | - While a 1:1 molar ratio is a good starting point, using a slight excess (1.1 to 2.0-fold) of one reactant can drive the reaction to completion.[16] |
| Suboptimal Reaction Conditions | - The reaction is typically fast at room temperature, but gentle warming to 37°C can sometimes improve yields for slower reacting partners. - Ensure the reaction buffer is within a pH range of 6.5-8.0. Phosphate-buffered saline (PBS) is a common choice. |
Issue 2: Presence of Side Products
| Potential Cause | Recommended Solution |
| Reaction with Thiols | - While generally bioorthogonal, some highly reactive tetrazines can undergo side reactions with thiols, especially in asymmetric tetrazines containing a leaving group. Methyltetrazine is relatively stable, but if your biomolecule has highly accessible and reactive thiols (e.g., in some proteins), consider capping them prior to conjugation if non-specific reactions are suspected. |
| Hydrolysis of the Amide Linker | - The amide bond within the linker is generally stable under physiological conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided. |
Part 2: Troubleshooting the Azide-Alkyne Cycloaddition (CuAAC)
Issue 1: Low or No Conjugation Product
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | - The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by oxygen.[16] - Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in the +1 oxidation state.[16] - Degassing the reaction buffer can be beneficial. |
| Inhibitory Buffer Components | - Avoid using buffers containing chelating agents or strong coordinating ligands, such as Tris, as they can interfere with the copper catalyst. Compatible buffers include phosphate, HEPES, and carbonate. |
| Inappropriate Ligand or Ligand-to-Copper Ratio | - For aqueous reactions, use a water-soluble Cu(I)-stabilizing ligand like THPTA or BTTAA.[16] - The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It's recommended to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction.[16] |
| Impure Reagents | - Use high-purity reagents and solvents. Impurities in the azide or alkyne starting materials can inhibit the reaction. |
Issue 2: Degradation of Biomolecules
| Potential Cause | Recommended Solution |
| Oxidative Damage from Copper Catalyst | - The combination of Cu(I) and a reducing agent can generate reactive oxygen species. - The inclusion of a small amount of aminoguanidine (B1677879) in the reaction mixture can help prevent oxidative damage to sensitive biomolecules.[16] |
| Reduction of the Azide Group | - Azides can be reduced to amines by certain reducing agents, such as DTT or TCEP, which are often used in protein chemistry. - If your protocol requires the use of such reducing agents, perform the azide-alkyne cycloaddition step before introducing them. If reduction is unavoidable, consider alternative, milder reducing agents or SPAAC (strain-promoted azide-alkyne cycloaddition) which is copper-free. |
Quantitative Data Summary
The performance of bioorthogonal reactions can be compared using their second-order rate constants (k₂), which reflect the reaction speed.
| Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Methyltetrazine-TCO Ligation | 800 - 30,000 | Extremely fast, catalyst-free, excellent biocompatibility.[11] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Fast and efficient, but requires a copper catalyst which can be cytotoxic.[11] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Catalyst-free and biocompatible, but generally slower than tetrazine ligation and CuAAC.[11] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Sequential Bioconjugation
This protocol outlines a general workflow for labeling two different molecules (e.g., a protein and a small molecule) using this compound.
Step 1: TCO-Labeling of Molecule A (e.g., a Protein)
-
Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess TCO reagent using a desalting column or dialysis.
Step 2: Conjugation of TCO-Labeled Molecule A with this compound
-
Reaction Setup: Combine the TCO-labeled Molecule A with this compound in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess (1.1-1.5 fold) of the methyltetrazine linker is recommended to ensure complete conjugation to the TCO-labeled molecule.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like LC-MS.
-
Purification: Purify the resulting conjugate (Molecule A-TCO-Tetrazine-PEG7-azide) using size-exclusion chromatography or other appropriate methods to remove unreacted linker.
Step 3: Conjugation of the Azide-Functionalized Conjugate with an Alkyne-Modified Molecule B (CuAAC)
-
Stock Solutions:
-
Azide-functionalized conjugate from Step 2 in a compatible buffer.
-
Alkyne-modified Molecule B in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).[16]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized conjugate and the alkyne-modified Molecule B.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions (e.g., to a final concentration of 0.1 mM copper and 0.5 mM ligand).[16]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method (e.g., dialysis, SEC, or HPLC).
Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Troubleshooting workflow for tetrazine-TCO ligation issues.
Caption: Troubleshooting workflow for CuAAC reaction issues.
References
- 1. uregina.ca [uregina.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG 7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 6. purepeg.com [purepeg.com]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. purepeg.com [purepeg.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. PEG-7 GLYCERYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Degradation of polyethylene glycol by Fenton reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Antibody-Drug Conjugate Aggregation
Welcome to the technical support center for antibody-drug conjugate (ADC) aggregation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, analyze, and mitigate aggregation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my ADC formulation?
A1: Antibody-drug conjugate aggregation is a complex issue that can arise from multiple factors related to the intrinsic properties of the ADC components and the external experimental conditions.[1][2] Key contributors include:
-
Physicochemical Properties of ADC Components:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody is a primary driver of aggregation.[3][4][] These hydrophobic moieties can expose or create new hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[3][6] Payloads like pyrrolobenzodiazepines and duocarmycins are known for their high hydrophobicity, which can dramatically increase the propensity for aggregation.[7]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values often correlate with increased aggregation.[6] This is because a higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC.
-
Antibody Characteristics: The choice of monoclonal antibody (mAb), including its specific isotype or the use of antibody fragments, can influence aggregation propensity.[6] Some antibodies are inherently more prone to aggregation.[3]
-
-
Manufacturing and Environmental Conditions:
-
Buffer Conditions: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point (pI) or inappropriate salt concentrations, can lead to aggregation.[3] The pI is the pH at which the net charge of the protein is zero, minimizing electrostatic repulsion and reducing solubility.[3]
-
Presence of Organic Solvents: Organic co-solvents like DMSO, often used to dissolve the linker-payload, can denature the antibody and promote aggregation, especially at higher concentrations.[3][8][9]
-
High Protein Concentration: Increased ADC concentrations can enhance the likelihood of intermolecular interactions, leading to aggregation.[6][8]
-
Physical Stress: Exposure to physical stressors such as shear forces during mixing or ultrafiltration, repeated freeze-thaw cycles, and shaking during transportation can induce denaturation and aggregation.[2][6][10]
-
Thermal Stress: Elevated temperatures can compromise the conformational stability of the ADC, leading to unfolding and subsequent aggregation.[6][10]
-
Light Exposure: Some payloads are photosensitive, and exposure to light can trigger their degradation, which in turn can cause the ADC to aggregate.[6][8]
-
Q2: How does aggregation impact the efficacy, safety, and stability of my ADC?
A2: ADC aggregation can have significant negative consequences:
-
Efficacy: Aggregation can reduce the therapeutic efficacy of an ADC by masking the antigen-binding site of the antibody, thereby decreasing its ability to target cancer cells.[10]
-
Safety: Aggregates, particularly high molecular weight species, can be immunogenic and may cause severe allergic reactions in patients.[3][11] Aggregation can also alter the clearance mechanisms of the ADC, potentially leading to accumulation in organs like the kidneys or liver and causing off-target toxicity.[6]
-
Stability: The formation of aggregates indicates product instability, which can shorten the shelf-life of the ADC and complicate regulatory approval.[6][12] Aggregation can also lead to the precipitation of the ADC out of solution, resulting in product loss.[3][6]
Q3: What are the initial troubleshooting steps if I observe immediate aggregation after conjugation?
A3: If you observe aggregation immediately following the conjugation reaction, consider the following troubleshooting steps:
-
Review Conjugation Chemistry:
-
pH: Ensure the pH of your reaction buffer is optimal for the conjugation chemistry while maintaining antibody stability, typically between pH 7.2 and 8.0. Avoid pH values close to the antibody's pI.[8]
-
Co-solvents: Minimize the final concentration of organic co-solvents. For instance, if using DMSO, aim for a final concentration below 5% (v/v) and add the linker-payload solution slowly with gentle mixing.[8][9][13]
-
-
Antibody Quality:
-
Confirm that your starting antibody material is of high purity and primarily monomeric, with minimal pre-existing aggregates that could seed further aggregation.[8]
-
-
Reaction Temperature:
-
Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down protein unfolding and aggregation processes.[8]
-
-
Consider Solid-Phase Conjugation:
Q4: My ADC is aggregating during storage. What formulation and handling strategies can I implement to improve its stability?
A4: Gradual aggregation during storage typically points to issues with the formulation or storage conditions.[13] Here are some best practices to enhance stability:
-
Optimize Formulation:
-
Buffer System: Conduct studies to determine the optimal buffer type, concentration, and pH for your specific ADC.[14] Histidine buffers are often found to be effective for many ADCs.[14]
-
Excipients: The addition of stabilizers can help prevent aggregation.[] Sugars (e.g., sucrose, trehalose), amino acids, and surfactants (e.g., polysorbates) are commonly used to reduce non-specific interactions and maintain molecular stability.[][6]
-
-
Control Storage Conditions:
-
Temperature: Store the ADC at the recommended temperature to minimize degradation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by aliquoting the ADC into single-use volumes.[2] For long-term storage, lyophilization (freeze-drying) is often the preferred method to enhance stability.[14][15][16]
-
Light Protection: Protect the ADC from light, especially if the payload or other components are photosensitive.[6][8]
-
Protein Concentration: If aggregation is concentration-dependent, consider storing the ADC at a lower concentration.[8]
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting ADC aggregation based on common symptoms observed during experiments.
| Symptom | Potential Cause | Recommended Action |
| Increased High Molecular Weight Species (HMWS) Immediately Post-Conjugation | Hydrophobic Interactions: Newly conjugated hydrophobic linker-payloads are interacting.[3][4] | - Optimize Conjugation: Lower the reaction temperature.[8]- Reduce Co-solvent: Minimize the concentration of organic solvents.[8][9]- Solid-Phase Conjugation: Immobilize the antibody during conjugation to prevent intermolecular interactions.[3][11] |
| Unfavorable Reaction Buffer: The pH is near the antibody's isoelectric point (pI).[3] | - Adjust pH: Ensure the buffer pH is in a range that maintains antibody stability (typically 7.2-8.0).[8] | |
| Poor Antibody Quality: Pre-existing aggregates in the antibody stock are seeding further aggregation.[8] | - Quality Control: Analyze the starting antibody material for purity and aggregate content using SEC.[8] | |
| Gradual Increase in HMWS During Storage | Suboptimal Formulation: The buffer composition is not providing adequate stability. | - Formulation Screen: Evaluate different buffers, pH levels, and ionic strengths.[14]- Add Excipients: Incorporate stabilizers like sugars, amino acids, or surfactants.[6] |
| Freeze-Thaw Stress: Repeated freezing and thawing are causing denaturation. | - Aliquot Samples: Store the ADC in single-use aliquots to avoid multiple freeze-thaw cycles.[2]- Lyophilization: Consider lyophilizing the ADC for long-term storage.[14][15] | |
| Inappropriate Storage Temperature: Elevated temperatures are causing thermal degradation. | - Follow Storage Guidelines: Ensure the ADC is stored at the recommended temperature. | |
| High Protein Concentration: Increased intermolecular interactions at high concentrations.[8] | - Lower Concentration: Store the ADC at a lower, more stable concentration.[8] | |
| Precipitation Observed in the ADC Solution | Severe Aggregation: Extensive aggregation has led to the formation of insoluble particles. | - Implement all relevant troubleshooting steps for aggregation. - Purification: Remove existing aggregates using chromatographic methods like Size Exclusion Chromatography (SEC).[3] |
Analytical Methods for Aggregation Assessment
A variety of analytical techniques can be employed to detect, quantify, and characterize ADC aggregates. The choice of method depends on the specific stage of development and the information required.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[6] | Quantification of monomers, dimers, and higher-order aggregates.[12][13] | Robust, widely used, suitable for routine quality control.[6][13] | May not resolve all species; potential for on-column interactions that could alter aggregation state.[6] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with a light scattering detector. | Absolute molecular weight and size distribution of eluting species.[6][17] | Provides more accurate characterization of aggregates than SEC alone.[6][13] | More complex setup and data analysis.[13] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion of particles. | Particle size distribution and aggregation behavior.[18] | Provides insights into stability under various conditions.[18] | Sensitive to dust and other contaminants; provides an average size and may not resolve different aggregate species well. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field.[17] | Detailed information on the size, shape, and distribution of species in their native solution.[13][17] | High resolution; avoids potential artifacts from column interactions.[13] | Requires specialized equipment and expertise; lower throughput.[13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity.[19] | Provides information on the drug-to-antibody ratio (DAR) distribution and the overall hydrophobicity profile of the ADC.[13][19] | Can be used to predict aggregation propensity.[19] | Sensitive to mobile phase conditions.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by liquid chromatography followed by mass analysis. | Detailed qualitative and quantitative information on the composition and structure of different ADC species.[6] | High sensitivity and specificity for characterizing aggregates and other modifications.[6] | Can be complex to set up and interpret for heterogeneous samples. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (HMWS), monomer, and low molecular weight species (LMWS) in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibody separations (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase: A physiological pH buffer, typically 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
ADC sample and unconjugated antibody control.
Methodology:
-
System Preparation:
-
Thoroughly degas and filter the mobile phase.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peak areas corresponding to the HMWS (aggregates), the main monomer peak, and any LMWS (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Example Data:
| Sample | % HMWS (Aggregates) | % Monomer | % LMWS (Fragments) |
| Unconjugated mAb | 1.2 | 98.5 | 0.3 |
| ADC (T=0) | 2.5 | 97.1 | 0.4 |
| ADC (1 week at 40°C) | 8.9 | 90.2 | 0.9 |
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To identify potential degradation pathways, including aggregation, under various stress conditions and to confirm that the analytical methods are stability-indicating.[2]
Materials:
-
ADC sample at a known concentration (e.g., 1 mg/mL).
-
Buffers for pH stress (e.g., 0.1 M HCl, 0.1 M NaOH).
-
Oxidizing agent (e.g., 0.3% H₂O₂).
-
Temperature-controlled incubators and a photostability chamber.
-
Analytical instruments for analysis (e.g., SEC-HPLC, HIC, LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the ADC in a baseline formulation buffer.
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate aliquots at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[2]
-
Acid/Base Hydrolysis: Adjust the pH of aliquots to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 24 hours).[2]
-
Oxidation: Add an oxidizing agent (e.g., 0.3% H₂O₂) and incubate at room temperature for a specified duration (e.g., 24 hours).[2]
-
Photostability: Expose aliquots to light according to ICH Q1B guidelines.[2]
-
Freeze-Thaw Stress: Subject aliquots to multiple (e.g., 3-5) freeze-thaw cycles.
-
-
Analysis:
-
At the end of the stress period, neutralize the pH of the acid/base stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using a suite of analytical techniques (SEC, HIC, LC-MS, etc.) to characterize any changes in aggregation, DAR distribution, and other quality attributes.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Causal factors contributing to ADC aggregation.
References
- 1. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Improving Solubility of Hydrophobic Payloads with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing polyethylene (B3416737) glycol (PEG) linkers to enhance the aqueous solubility of hydrophobic payloads. This resource offers answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, standardized protocols for key procedures, and supporting data to inform your research.
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers improve the solubility of hydrophobic payloads?
PEGylation, the covalent attachment of PEG chains, enhances the solubility of hydrophobic molecules through several mechanisms.[1][2] The highly hydrophilic nature of the PEG polymer, with its repeating ether units, forms hydrogen bonds with water molecules.[3] This creates a protective hydration shell around the hydrophobic payload, effectively increasing its hydrodynamic radius and shielding it from the aqueous environment.[3][4] This process reduces the tendency of the hydrophobic molecules to aggregate and precipitate, thereby increasing their apparent water solubility.[3][5]
Q2: What are the critical factors to consider when selecting a PEG linker?
Choosing the optimal PEG linker requires careful consideration of three main factors:
-
Molecular Weight (Length): Longer PEG chains generally provide a greater solubilizing effect due to a larger hydrodynamic volume.[5][6] However, excessively long chains can sometimes hinder the payload's biological activity through steric hindrance.[1] The choice of molecular weight is a balance between maximizing solubility and retaining function.[5]
-
Architecture (Linear vs. Branched): Branched PEGs, such as Y-shaped or star-shaped polymers, can offer superior steric shielding and may be more effective at improving solubility and stability compared to linear PEGs of the same total molecular weight.[7][8][9] Their bulky structure can be particularly advantageous in protecting the payload from enzymatic degradation.[8]
-
Reactive Group: The choice of the reactive group on the PEG linker is dictated by the available functional groups on the payload (e.g., amines, thiols, carboxyls).[1] N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines, while maleimides are used for thiol groups.[2][10] Ensuring compatibility between the reactive group and the payload is crucial for efficient conjugation.
Q3: What is the difference between monodisperse (discrete) and polydisperse PEG linkers?
-
Monodisperse (dPEG®): These are single molecular weight compounds with a defined structure and length. This homogeneity is critical for pharmaceutical applications, as it results in a well-defined final conjugate, simplifying characterization and ensuring batch-to-batch consistency.[11]
-
Polydisperse: These are mixtures of PEG chains with a range of molecular weights, described by an average value. This heterogeneity can lead to a complex mixture of final products, making purification and characterization challenging.[8][12]
Troubleshooting Guide
This section addresses specific issues that may arise during the PEGylation process and subsequent solubility assessments.
Q4: My PEG-payload conjugate has precipitated out of solution. What went wrong?
-
Possible Cause 1: Insufficient PEG Mass. The attached PEG chain may be too short to adequately shield the hydrophobic payload.
-
Solution: Select a PEG linker with a higher molecular weight. If using a 2 kDa PEG, consider trying a 5 kDa or 10 kDa linker. Compare the solubility of conjugates with different PEG lengths to find the optimal size.
-
-
Possible Cause 2: High Conjugate Concentration. You may be exceeding the maximum solubility of the PEG-payload conjugate under the current buffer conditions.
-
Solution: Determine the maximum solubility by creating a concentration curve. Prepare serial dilutions of your conjugate and identify the highest concentration that remains in solution after a set incubation period (e.g., 24 hours) and centrifugation.
-
-
Possible Cause 3: Incorrect Buffer/pH. The pH of the solution can affect the charge and stability of both the payload and the PEG linker, influencing solubility.
-
Solution: Screen a panel of biocompatible buffers (e.g., PBS, HEPES, citrate) at different pH values (e.g., 6.0, 7.4, 8.0) to identify the optimal conditions for solubility.
-
Q5: I am observing low or no conjugation efficiency. What are the likely causes?
-
Possible Cause 1: Incompatible Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your payload for the reactive PEG linker (e.g., NHS ester), significantly reducing conjugation efficiency.[10][13]
-
Solution: Always use an amine-free buffer like PBS, HEPES, or bicarbonate buffer for amine-reactive PEGylation reactions.[14]
-
-
Possible Cause 2: Hydrolysis of Reactive PEG. PEG NHS esters are highly sensitive to moisture and will hydrolyze over time, becoming non-reactive.[10][13]
-
Possible Cause 3: Suboptimal Reaction pH. For NHS-ester chemistry, the reaction with primary amines is most efficient at a pH range of 7.0 to 9.0.[11]
-
Solution: Ensure your reaction buffer is within the optimal pH range. For example, a phosphate (B84403) buffer at pH 7.4-8.0 is a common choice.[10]
-
Q6: How do I remove unreacted PEG and purify my conjugate?
Purification is essential to remove excess PEG and the unconjugated payload, as these can interfere with downstream applications and characterization.[]
-
Method 1: Size Exclusion Chromatography (SEC). This is a highly effective method for separating the larger PEG-payload conjugate from the smaller, unreacted payload and free PEG linker.[12][]
-
Method 2: Ion Exchange Chromatography (IEX). PEGylation shields the surface charges of a molecule.[] This change in charge can be exploited to separate the PEGylated conjugate from the unmodified payload.[12][]
-
Method 3: Dialysis/Ultrafiltration. For larger payloads like proteins, dialysis or ultrafiltration can effectively remove smaller, unreacted PEG molecules.[17]
Supporting Data
Quantitative data is crucial for making informed decisions in experimental design. The following tables summarize the expected impact of PEG linker characteristics on the solubility of hydrophobic payloads.
Table 1: Effect of PEG Molecular Weight on the Aqueous Solubility of a Model Hydrophobic Compound (Simvastatin)
| PEG Molecular Weight (Da) | Drug:Carrier Ratio | Resulting Aqueous Solubility (µg/mL) | Fold Increase vs. Intact Drug |
| Intact Simvastatin | N/A | 8.74 | 1.0 |
| PEG 4000 | 1:7 | 21.55 | ~2.5x |
| PEG 6000 | 1:7 | 23.12 | ~2.6x |
| PEG 12000 | 1:7 | 24.83 | ~2.8x |
Data adapted from studies on solid dispersions of Simvastatin. The trend demonstrates that increasing PEG molecular weight generally leads to higher aqueous solubility.[18]
Table 2: Comparison of Linear vs. Branched PEG Architectures on Nanoparticle Stability in Serum
| PEG Configuration (10 kDa Total MW) | Stability in Serum (Particle Aggregation) | Protein Adsorption |
| Uncoated Nanoparticle | High (Visible Flocculation) | High |
| Linear PEG (10 kDa) | Stable | Reduced |
| Branched PEG (4-arm, 10 kDa) | Stable | Most Significant Reduction |
Data adapted from studies on coated nanoparticles. Branched PEG architectures can offer enhanced stability and a greater reduction in protein adsorption compared to linear PEGs of a similar molecular weight, which is indicative of a more effective shielding layer.[19]
Mandatory Visualizations
// Nodes start [label="Start:\nHydrophobic Payload", fillcolor="#FBBC05", fontcolor="#202124"]; select_peg [label="Select PEG Linker\n(MW, Architecture, Reactive Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="PEGylation Reaction\n(Amine-free buffer, pH 7-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(SEC or IEX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(LC-MS, DLS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_assay [label="Solubility Assay\n(Shake-Flask Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nSolubilized Product", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> select_peg [color="#5F6368"]; select_peg -> conjugation [color="#5F6368"]; conjugation -> purification [color="#5F6368"]; purification -> characterization [color="#5F6368"]; characterization -> sol_assay [color="#5F6368"]; sol_assay -> end [color="#5F6368"]; } .dot Caption: Experimental workflow for PEGylation and solubility assessment.
// Nodes q1 [label="Is the PEG-conjugate\nprecipitating?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q2 [label="Was conjugation\nefficiency low?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is purification\nyielding poor results?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions s1 [shape=box, style="rounded,filled", label="Increase PEG MW\nOR\nScreen different buffers/pH", fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [shape=box, style="rounded,filled", label="Use amine-free buffer\nAND\nUse fresh PEG reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [shape=box, style="rounded,filled", label="Optimize chromatography\n(e.g., column choice, gradient)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections q1 -> s1 [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; q2 -> s2 [label="Yes", color="#34A853"]; q2 -> q3 [label="No", color="#EA4335"]; q3 -> s3 [label="Yes", color="#34A853"]; } .dot Caption: Troubleshooting decision tree for common PEGylation issues.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of an Amine-Containing Hydrophobic Payload
This protocol outlines a general method for conjugating a PEG-NHS ester to a hydrophobic molecule containing a primary amine.
Materials:
-
Amine-containing hydrophobic payload
-
PEG-NHS Ester (ensure it is stored at -20°C with desiccant)[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (must be amine-free)[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC column)
Procedure:
-
Reagent Preparation: a. Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[10][15] b. Dissolve the hydrophobic payload in a minimal amount of anhydrous DMF or DMSO. c. Dissolve the payload solution into the Reaction Buffer. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[20]
-
PEG Solution Preparation: a. Immediately before starting the reaction, weigh the required amount of PEG-NHS Ester. A 10- to 20-fold molar excess of PEG to payload is a common starting point.[10][13] b. Dissolve the PEG-NHS Ester in anhydrous DMF or DMSO to create a concentrated solution (e.g., 100 mg/mL). Do not store this solution.[10]
-
Conjugation Reaction: a. While gently stirring, add the calculated volume of the PEG solution to the payload solution. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Reaction time may need optimization.[10][15]
-
Quenching: a. (Optional) Add a small volume of Quenching Buffer to react with and deactivate any excess PEG-NHS ester.
-
Purification: a. Purify the reaction mixture using an appropriate method, such as Size Exclusion Chromatography (SEC), to separate the PEG-payload conjugate from unreacted starting materials.[12]
-
Characterization: a. Analyze the purified fractions using methods like LC-MS to confirm successful conjugation and assess purity.
Protocol 2: Assessment of Aqueous Solubility via the Saturation Shake-Flask Method
This protocol is a standard method for determining the thermodynamic solubility of a compound in a specific aqueous buffer.
Materials:
-
Purified, lyophilized PEG-payload conjugate
-
Aqueous buffer of choice (e.g., 0.1 M PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge capable of high speed (e.g., >10,000 x g)
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Sample Preparation: a. Add an excess amount of the solid PEG-payload conjugate to a vial containing a known volume of the aqueous buffer (e.g., 1 mL). "Excess" means enough solid should remain visible after equilibrium is reached.
-
Equilibration: a. Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C). b. Shake the samples for 24-48 hours to ensure equilibrium is reached. The solution should be saturated with the compound.
-
Phase Separation: a. After incubation, centrifuge the vials at high speed for 15-30 minutes to pellet the undissolved solid.
-
Quantification: a. Carefully collect a known volume of the clear supernatant without disturbing the pellet. b. Dilute the supernatant serially with the same aqueous buffer to a concentration that falls within the linear range of your analytical method. c. Measure the concentration of the payload in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a standard curve).
-
Calculation: a. Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of the PEG-payload conjugate.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. youtube.com [youtube.com]
- 3. purepeg.com [purepeg.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Protein PEGylation [jenkemusa.com]
- 17. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. confluore.com [confluore.com]
Technical Support Center: Minimizing Steric Hindrance in Bioconjugation Reactions
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect bioconjugation reactions?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction. In bioconjugation, this means that the large size and complex three-dimensional structure of biomolecules, such as proteins or antibodies, can physically block the reactive sites, preventing the successful attachment of another molecule (e.g., a drug, a dye, or a linker). This can lead to low conjugation yields, non-specific binding, or complete failure of the reaction.[1][2]
Q2: What are the most common causes of steric hindrance in bioconjugation?
A2: Common causes include:
-
Inaccessible reactive sites: The target functional groups (e.g., lysine (B10760008) amines or cysteine thiols) on a protein may be buried within the folded structure of the molecule, making them inaccessible to the conjugation reagent.[3][4]
-
Bulky reagents or linkers: The size of the molecule being conjugated or the linker used to attach it can be too large to approach the reactive site on the biomolecule without clashing with other parts of the molecule.[5]
-
High density of surface groups: In materials like polymer brushes, the dense packing of polymer chains can create a crowded environment that hinders the functionalization of side chains.[2]
-
Proximity to other modifications: In antibody-drug conjugates (ADCs), the proximity of the conjugation site to the antigen-binding site can interfere with the antibody's function.[6][7][8]
Q3: How can I choose the right linker to minimize steric hindrance?
A3: The choice of linker is critical for overcoming steric hindrance. Consider the following:
-
Linker Length: Longer linkers can create more distance between the biomolecule and the payload, reducing the chance of steric clashes. This is particularly important when conjugating large molecules.[3][9][10] For example, using a PEG linker can be crucial for increasing conjugation yield by reducing steric hindrance.[11]
-
Linker Composition and Flexibility: The chemical makeup of the linker affects its flexibility and solubility. Flexible linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains, can allow the conjugated molecule to adopt a conformation that minimizes steric hindrance.[12][13]
-
"Zero-length" vs. Extended Linkers: While "zero-length" crosslinkers directly couple two molecules, extended linkers introduce a spacer arm that can alleviate steric hindrance.[3]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You have followed your protocol, but analysis (e.g., by SDS-PAGE or mass spectrometry) shows a low yield of the desired bioconjugate or no product at all.
| Potential Cause | Recommended Solution |
| Sterically hindered reactive site. | The target functional group on the biomolecule is not accessible.[5] Consider using a longer crosslinker to "reach" the site.[5] Alternatively, site-directed mutagenesis can be used to introduce a more accessible reactive site.[3][5] Mild denaturants can also be used to temporarily expose the site, but this must be done carefully to avoid irreversible protein denaturation.[5] |
| Suboptimal reaction conditions. | The pH, temperature, or solvent may not be ideal for the reaction, exacerbating steric effects.[3] Optimize these conditions empirically. For instance, reactions can sometimes be performed at a lower temperature for a longer duration to favor the desired reaction over side reactions or degradation.[5][14] |
| Inappropriate conjugation chemistry. | The chosen reaction may be particularly sensitive to steric hindrance. "Click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are known for their high efficiency and ability to proceed even in sterically demanding environments.[1][15] |
Problem 2: Loss of Biological Activity After Conjugation
The bioconjugation reaction was successful in terms of yield, but the resulting conjugate has significantly reduced or no biological activity (e.g., an antibody-drug conjugate that no longer binds its target antigen).
| Potential Cause | Recommended Solution |
| Modification of the active site. | The conjugation may have occurred at or near the active site of the biomolecule, sterically blocking its interaction with its target.[5] |
| Linker interference. | The linker itself, or the conjugated molecule, may be sterically hindering the biomolecule's interaction with its target.[5] Use a linker with a different length or chemical structure to alter the spatial relationship between the biomolecule and its payload.[5] |
| Protein denaturation. | Harsh reaction conditions (e.g., extreme pH, high temperature, organic solvents) can cause the protein to unfold and lose its native structure and function.[5] Use milder conditions and aqueous buffers whenever possible.[5] |
Data Presentation
Table 1: Impact of Linker Length on DNA Stabilization by a Bisbenzimidazole Dye
This table summarizes the effect of linker length on the thermal stabilization of a DNA duplex, demonstrating how linker properties can influence molecular interactions.
| Compound | Linker Length (atoms) | ΔTm (°C) |
| 1 | 3 | 0.3 |
| 5 | 11 | Not specified |
| 8 | >11 | Not specified |
| 9 | 21 | 9.0 |
Data adapted from a study on bisbenzimidazole derivatives.[16] The thermal stabilization (ΔTm) indicates the change in the melting temperature of the DNA duplex upon binding of the compound.
Experimental Protocols
Protocol 1: Site-Specific Protein-DNA Conjugation using SPAAC Click Chemistry
This protocol provides a general workflow for the site-specific conjugation of a DNA oligonucleotide to a protein using strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful technique for overcoming steric hindrance.[11]
Objective: To covalently link a DBCO-modified DNA oligo to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG-NHS ester.
-
Amine-terminated DNA oligonucleotide.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Gel electrophoresis system for analysis.
Methodology:
-
Introduce an Azide (B81097) into the Protein:
-
Use site-directed mutagenesis to incorporate an unnatural amino acid containing an azide group at a specific, sterically accessible location on the protein surface.[11] This ensures site-specific conjugation.
-
-
Modify the DNA Oligonucleotide with DBCO:
-
Perform the SPAAC "Click" Reaction:
-
Mix the azide-modified protein and the DBCO-modified DNA oligo in the reaction buffer.
-
The strain-promoted azide-alkyne cycloaddition reaction will proceed spontaneously without the need for a catalyst.[11] Incubate the reaction mixture (e.g., at room temperature or 4°C) for a sufficient time to ensure high yield. Reaction times can be optimized.
-
-
Analyze the Conjugate:
-
Use gel electrophoresis (e.g., SDS-PAGE) to confirm the formation of the protein-DNA conjugate. The conjugate will have a higher molecular weight than the unconjugated protein and will therefore migrate more slowly on the gel.[11] The stoichiometry of the conjugate (i.e., the number of DNA oligos per protein) can also be assessed.[11]
-
Visualizations
Caption: Troubleshooting flowchart for low bioconjugation yield.
Caption: Workflow for site-specific protein-DNA bioconjugation.
Caption: Key strategies to overcome steric hindrance in bioconjugation.
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Methyltetrazine-amido-PEG7-azide
Welcome to the technical support center for Methyltetrazine-amido-PEG7-azide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug development.[1][2] It contains two reactive groups: a methyltetrazine moiety and an azide (B81097) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the water solubility of the molecule.[1][2] This compound is a key reagent in "click chemistry," enabling the covalent linkage of different molecules.[2][3]
Q2: What are the primary applications of this compound?
This reagent is primarily used for:
-
Bioconjugation: Linking biomolecules such as proteins, peptides, and nucleic acids.
-
Drug Development: As a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3]
-
Live Cell Imaging: For labeling and visualizing molecules within living cells.[4]
-
Molecular Imaging: In the development of targeted imaging agents.[4]
Q3: What types of reactions can this compound participate in?
This compound is designed for two main types of bioorthogonal reactions:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine group reacts rapidly with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][4] This reaction is known for its exceptionally fast kinetics and does not require a catalyst.[5][6]
-
Azide-Alkyne Cycloaddition: The azide group can react with alkyne-containing molecules through:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used "click" reaction requires a copper(I) catalyst.[7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3][]
-
Storage and Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
Q4: How should I store the lyophilized powder?
The lyophilized solid should be stored at -20°C and protected from moisture.[1] Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound can be moisture-sensitive.[10]
Q5: How do I reconstitute this compound?
It is recommended to prepare stock solutions in anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Stock solutions in anhydrous solvents can be stored for several days at -20°C.
Q6: What is the stability of the reconstituted solution?
The stability of the reconstituted solution depends on the solvent and storage conditions. For optimal performance, it is best to prepare stock solutions fresh before use.[10] If storing for a few days, keep the solution at -20°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][10] |
| Recommended Solvents | DMSO, DMF, DCM | [1] |
| Molecular Weight | ~606.7 g/mol | [1][11] |
Troubleshooting Guides
Troubleshooting Tetrazine-TCO Ligation
Issue: Low or no conjugation between this compound and a TCO-containing molecule.
| Potential Cause | Recommended Solution |
| Degradation of Tetrazine | Ensure the compound has been stored correctly at -20°C and protected from light and moisture. Prepare fresh stock solutions. |
| Suboptimal Reaction Conditions | The reaction is typically fast at room temperature in aqueous buffers (pH 6-9).[5] Ensure the pH is within this range. |
| Steric Hindrance | If the tetrazine or TCO is attached to a large molecule, steric hindrance may slow the reaction. Consider increasing the reaction time or using a longer PEG linker if available. |
| Incorrect Stoichiometry | It is often recommended to use a slight molar excess (1.1-2.0 equivalents) of the less critical component.[12] |
Troubleshooting Azide-Alkyne Click Chemistry (CuAAC)
Issue: Inefficient or failed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Potential Cause | Recommended Solution |
| Copper Catalyst Oxidation | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. Prepare the reaction mixture fresh and consider degassing the solution. Use a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) state.[7] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) can interfere with some click chemistry reactions.[10] Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer.[10] |
| Poor Reagent Purity | Ensure all reagents, especially the alkyne-containing molecule, are of high purity. |
| Incorrect Reagent Ratios | Optimize the concentrations of the copper catalyst, reducing agent, and ligand. A common starting point is to use an excess of the azide or alkyne. |
| Precipitation of Reagents | The alkyne may precipitate in the presence of the copper catalyst.[13] Using a ligand like THPTA or TBTA can help stabilize the copper and improve solubility.[7] |
Experimental Protocols
General Protocol for Tetrazine-TCO Ligation
This protocol describes a general workflow for conjugating this compound to a TCO-functionalized protein.
-
Reagent Preparation:
-
Allow the lyophilized this compound and the TCO-modified protein to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the TCO-protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the TCO-protein solution. A 1.1 to 2-fold molar excess is a good starting point.[12]
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally <5% v/v) to minimize effects on protein stability.
-
Incubate the reaction at room temperature for 10-60 minutes.[12] For more dilute samples or at 4°C, the incubation time may need to be extended to 30-120 minutes.[12]
-
-
Purification:
-
Remove the excess, unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating this compound to an alkyne-functionalized molecule.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Prepare a 200 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
-
Conjugation Reaction:
-
In a separate reaction tube, combine the alkyne-containing molecule with the this compound (a molar excess of one component is often used).
-
Add the premixed copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes.[7]
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
Caption: Experimental workflow for Tetrazine-TCO ligation.
Caption: Experimental workflow for CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. axispharm.com [axispharm.com]
Technical Support Center: Avoiding Non-Specific Binding in Cell Labeling Experiments
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding in your cell labeling experiments, ensuring the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in cell labeling experiments?
Non-specific binding refers to the attachment of fluorescently labeled antibodies or dyes to unintended cellular components, rather than the target of interest. This phenomenon can be caused by a variety of interactions, including hydrophobic, ionic, and other intermolecular forces.[1] The result is a high background signal that can obscure the specific staining, leading to false-positive results and difficulty in interpreting the data.[1][2]
Q2: What are the primary causes of non-specific binding?
Several factors can contribute to non-specific binding in cell labeling experiments:
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to various cellular components through weak hydrophobic and ionic interactions.[1]
-
Fc Receptor Binding: Immune cells such as macrophages, B cells, and natural killer (NK) cells express Fc receptors on their surface that can bind to the Fc region of primary and secondary antibodies, leading to significant background staining.[3][4][5][6]
-
Excess Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to binding to low-affinity, non-target sites.[3][7]
-
Cross-reactivity of Antibodies: Secondary antibodies may cross-react with endogenous immunoglobulins in the sample, especially when the secondary antibody was raised in the same species as the sample tissue (e.g., using a mouse-on-mouse staining system).[2][8]
-
Cell Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a high background signal.[2][7] Dead cells can also be "sticky" and non-specifically bind antibodies.[3]
-
Issues with Blocking and Washing: Inadequate blocking of non-specific binding sites or insufficient washing to remove unbound antibodies can result in a high background.[9][10]
Visualizing the Sources of Non-Specific Binding
References
- 1. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ibidi.com [ibidi.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Technical Support Center: Characterizing and Identifying Unexpected Byproducts in Click Reactions
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and understand unexpected byproducts in click reactions. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you identify and mitigate the formation of unwanted side products in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in CuAAC reactions?
A1: While CuAAC is known for its high efficiency and selectivity, several byproducts can occur. The most prevalent include:
-
Homocoupling of Terminal Alkynes (Glaser Coupling): In the presence of oxygen and a copper(I) catalyst, terminal alkynes can dimerize to form 1,3-diynes. This is a significant side reaction that consumes your alkyne starting material.[1][2]
-
Oxidation of Biomolecules: When working with peptides or proteins, the copper catalyst and reducing agents like sodium ascorbate (B8700270) can generate reactive oxygen species (ROS).[3] These ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine.[4]
-
Formation of 5-iodotriazoles: If cuprous iodide is used as the catalyst, it can sometimes lead to the formation of 5-iodotriazoles.[5]
-
Side Reactions with Thiols: Free thiol groups, for instance in cysteine residues, can react with the copper catalyst or the alkyne, leading to off-target labeling and the formation of thiotriazole conjugates.[3]
-
Incomplete Reaction: Residual starting materials (azides and alkynes) are often present in the final reaction mixture due to an incomplete reaction.
Q2: I'm performing a SPAAC reaction, which is copper-free. What byproducts should I look out for?
A2: Although SPAAC avoids copper-related side reactions, byproducts can still form:
-
Reagent Instability: Strained cyclooctynes, such as DBCO and BCN, can be unstable under certain conditions, like acidic environments or during long-term storage, leading to degradation or oligomerization.
-
Reaction with Thiols: Highly strained cyclooctynes can react with free thiols, which can be a source of off-target labeling in biological systems.[3]
-
Formation of Regioisomers: Unlike CuAAC which is highly regioselective for the 1,4-disubstituted triazole, thermal or uncatalyzed azide-alkyne cycloadditions can produce a mixture of 1,4- and 1,5-regioisomers.[5][6] While SPAAC generally favors the 1,4-isomer, the formation of the 1,5-isomer can sometimes be observed depending on the specific cycloalkyne and azide (B81097) used.
Q3: My reaction mixture has an unexpected color and/or precipitate. What could be the cause?
A3: This often points to issues with the copper catalyst in CuAAC reactions. A dark color or precipitate can indicate the precipitation of copper salts or the formation of insoluble copper-acetylide complexes. This can be caused by improper ligand stabilization of the Cu(I) catalyst or poor solubility of reactants or products in the chosen solvent.
Q4: How can I identify the unexpected byproducts in my reaction mixture?
A4: The primary analytical techniques for identifying byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS is excellent for separating the components of your reaction mixture and providing mass information for each, allowing you to identify potential byproducts by their molecular weight.
-
NMR spectroscopy (¹H, ¹³C, and 2D NMR like HMBC) is a powerful tool for detailed structural elucidation of byproducts, helping to distinguish between isomers and confirm the structure of unknown compounds.[7][8]
Troubleshooting Guides and Experimental Protocols
Identifying Byproducts by LC-MS
Issue: My chromatogram shows unexpected peaks.
Troubleshooting Workflow:
References
- 1. youtube.com [youtube.com]
- 2. graphviz dot file example · GitHub [gist.github.com]
- 3. lcms.cz [lcms.cz]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentation.tricentis.com [documentation.tricentis.com]
- 6. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Strategies to reduce background fluorescence in imaging studies
Technical Support Center: Imaging Studies
Welcome to the technical support center for imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background fluorescence and improve the quality of your imaging data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main sources of background fluorescence in my images?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence, non-specific staining, and system-related noise[1][2].
-
Autofluorescence : This is the natural fluorescence emitted by the biological sample itself. Common endogenous fluorophores include cyclic ring compounds, aromatic amino acids, NADH, flavins, collagen, elastin, and lipofuscin[2][3]. Fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence[4][5].
-
Non-Specific Staining : This occurs when fluorescently labeled antibodies bind to unintended targets.[2] Causes include antibodies binding to Fc receptors, interactions with other proteins, or cross-reactivity where an antibody binds to the correct epitope on the wrong antigen[2][6].
-
Other Sources : This category includes unbound or excess fluorescent dyes, impurities in reagents, and autofluorescence from the imaging medium (like phenol (B47542) red in culture media) or vessels (e.g., plastic-bottom dishes).[1][3][7] Instrument noise from the camera or light source can also contribute[1][8].
Q2: How can I identify the primary source of my background problem?
A systematic approach is crucial for diagnosing the source of high background. The following workflow can help pinpoint the issue.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. ibidi.com [ibidi.com]
- 8. austinblanco.com [austinblanco.com]
How to select the right dienophile for methyltetrazine reactions
Technical Support Center: Methyltetrazine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to aid in the selection of the appropriate dienophile for methyltetrazine-based inverse-electron-demand Diels-Alder (iEDDA) reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary factors to consider when selecting a dienophile for my methyltetrazine reaction?
A1: The selection of an optimal dienophile is critical for a successful ligation and depends on several factors: reaction kinetics, stability of the dienophile, steric hindrance, and biocompatibility of the reaction partners. The interplay between these factors will determine the efficiency and success of your conjugation.
-
Reactivity (Kinetics): The speed of the reaction is paramount, especially in biological systems where concentrations are low. The reactivity is governed by the ring strain and electronic properties of the dienophile.[1] Highly strained alkenes and alkynes, such as trans-cyclooctenes (TCOs) and bicyclononynes (BCN), exhibit the fastest kinetics.[2][3]
-
Stability: The dienophile must be stable under your specific experimental conditions (e.g., buffer, temperature, in vivo environment) for the duration of the experiment. Some highly reactive dienophiles can be prone to degradation or side reactions.
-
Steric Hindrance: Bulky substituents on either the methyltetrazine or the dienophile can slow down the reaction rate.[1] In sterically demanding environments, smaller dienophiles like cyclopropenes may be advantageous.[4]
-
Biocompatibility: For in vivo or live-cell applications, the dienophile and the resulting conjugate must be non-toxic and not interfere with biological processes.[5] The reaction should proceed efficiently under mild, physiological conditions (aqueous buffer, neutral pH, room or body temperature) without the need for cytotoxic catalysts like copper.[2][5]
Q2: My conjugation reaction is too slow. How can I increase the reaction rate?
A2: A slow reaction is a common issue, often resolved by choosing a more reactive dienophile. The reaction rate is quantified by the second-order rate constant (k₂); a higher k₂ value signifies a faster reaction.
-
Switch to a Strained Dienophile: The iEDDA reaction is accelerated by ring strain in the dienophile.[1] Trans-cyclooctenes (TCOs) are among the most reactive dienophiles due to their high ring strain and are a common choice for achieving rapid ligation.[1][6] The reaction between a methyltetrazine and TCO is one of the fastest bioorthogonal reactions known.[2][5]
-
Consider Dienophile Structure: Even within the TCO family, different isomers and derivatives exhibit varying reactivity. For example, forcing the eight-membered ring of a TCO into a more strained "half-chair" conformation can increase the reaction rate significantly.[7]
-
Optimize Reaction Conditions: While the choice of dienophile is the primary factor, ensure your reaction conditions are optimal. This includes pH (typically 6-9), temperature, and avoiding solvents that may slow the reaction.[2][8]
Q3: I'm performing a long-term in vivo study. Which dienophiles offer the best combination of stability and reactivity?
A3: For long-term studies, dienophile stability is as crucial as reactivity. The dienophile must persist in the biological environment long enough to react with the tetrazine.
-
Methyltetrazine Stability: Methyl-substituted tetrazines are generally more stable than other derivatives, making them a good choice for the diene component in these experiments.[9][10]
-
Dienophile Choice: While TCOs are highly reactive, their stability should be confirmed for your specific application. Norbornenes are another class of dienophiles that are commonly used; they are generally stable but react more slowly than TCOs.[3][11] Cyclopropene derivatives have been developed as small, stable "mini-tags" that maintain good reactivity.[4]
-
Product Stability: The initial product of the tetrazine-dienophile reaction is a dihydropyridazine, which can then tautomerize or oxidize to a more stable pyridazine.[6][12] For applications requiring high stability of the final conjugate, it may be necessary to promote this oxidation, for example, by gentle heating in an aqueous solution.[12]
Q4: My dienophile appears to be causing cytotoxicity or off-target effects. What are my alternatives?
A4: Biocompatibility is essential for any live-system application. If you suspect your dienophile is causing adverse effects, consider the following:
-
Confirm Bioorthogonality: A key feature of this chemistry is that the dienophile and tetrazine should only react with each other and not with native biological functional groups like amines or thiols.[2][5] TCOs and norbornenes are generally considered highly bioorthogonal.
-
Change Dienophile Class: If a specific dienophile like a TCO derivative is problematic, switching to a different class, such as a norbornene or a cyclopropene, may resolve the issue.[4][11]
-
Purity of Reagents: Ensure that the observed toxicity is not due to impurities in your dienophile preparation. Always use highly purified reagents for biological experiments.
Quantitative Data: Dienophile Reaction Rates
The selection of a dienophile is often guided by its reaction kinetics. The table below summarizes the second-order rate constants (k₂) for the reaction of various dienophiles with different tetrazines, providing a quantitative basis for comparison. Higher k₂ values indicate a faster reaction.
| Dienophile Class | Specific Dienophile Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Conditions |
| Trans-Cyclooctene (TCO) | TCO | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C[8] |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | 9:1 Methanol/Water[8] | |
| TCO | Highly reactive pyrimidyl-phenyl-Tz | >39,000 | DPBS, 37°C[8] | |
| TCO-PEG₄ | Methyl-substituted tetrazine | 463 | PBS, 37°C[8] | |
| Bicyclononyne (BCN) | BCN | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Methanol[3] |
| BCN | 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Methanol[3] | |
| Norbornene | Norbornene | 3,6-diphenyl-1,2,4,5-tetrazine | 8.5 x 10⁻³ | Not Specified[3] |
| Norbornene | Asymmetric pyrimidin-2-yl tetrazine | ~0.1 | Not Specified[3] | |
| Cyclopropene | Methylcyclopropene-ester | 3-phenyl-6-methyl-1,2,4,5-tetrazine | 0.0047 | 37°C[4] |
Experimental Protocols
Protocol: General Procedure for Testing a Methyltetrazine-Dienophile Reaction
This protocol describes a general method to monitor the reaction progress between a methyltetrazine-functionalized molecule and a dienophile-functionalized molecule by UV-Vis spectrophotometry. The disappearance of the tetrazine's characteristic absorbance around 520-540 nm indicates the progress of the ligation.
1. Reagent Preparation:
-
Prepare a stock solution of the methyltetrazine-containing compound (e.g., 1 mM) in a suitable reaction buffer (e.g., PBS, pH 7.4).[13] If necessary, dissolve the compound in a minimal amount of an organic solvent like DMSO first, then dilute with buffer.[14]
-
Prepare a stock solution of the dienophile-containing compound at the same concentration in the same buffer.
2. Reaction Monitoring:
-
Add a defined volume of the methyltetrazine stock solution to a quartz cuvette.
-
Measure the initial absorbance spectrum, noting the peak absorbance value between 510-550 nm.[2]
-
To initiate the reaction, add an equimolar amount of the dienophile stock solution to the cuvette.[13] Mix quickly and thoroughly with a pipette.
-
Immediately begin recording absorbance measurements at the characteristic wavelength at set time intervals (e.g., every 10-30 seconds for fast reactions, or every few minutes for slower ones).[15]
3. Data Analysis:
-
Plot the absorbance vs. time. The decay in absorbance follows second-order kinetics.
-
The reaction progress can be confirmed by the disappearance of the tetrazine's color.[9] For extremely fast reactions (complete in seconds), specialized equipment like a stopped-flow spectrophotometer may be required to accurately determine the rate constant.[15]
4. Purification (If Required):
-
Once the reaction is complete, the final conjugate can be purified from any unreacted starting materials using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC.[9][13]
Visual Guides
References
- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Validation & Comparative
The Strategic Advantage of Methyltetrazine-amido-PEG7-azide in Next-Generation PROTAC Development
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. While traditional PROTACs, composed of a target-binding ligand, an E3 ligase recruiter, and a connecting linker, have shown immense promise, challenges related to their high molecular weight, poor cell permeability, and off-target effects persist. The emergence of bifunctional linkers equipped with bioorthogonal reactive handles, such as Methyltetrazine-amido-PEG7-azide, offers innovative solutions to these challenges, enabling novel strategies for PROTAC design and application.
This compound is a heterobifunctional linker that combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) spacer with the precise reactivity of tetrazine and azide (B81097) groups.[1][2] This unique composition provides a dual advantage in PROTAC development: it allows for the synthesis of conventional PROTACs with improved physicochemical properties and enables the in-cell assembly of PROTACs through bioorthogonal chemistry, a strategy known as "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs).[3][]
Enhanced Physicochemical Properties and Versatile Synthesis
The PEG7 component of the linker imparts significant hydrophilicity, which can enhance the solubility and reduce the non-specific binding of the final PROTAC molecule.[5][6] The flexibility of the PEG chain is also crucial for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, a prerequisite for efficient protein degradation.[7][8]
The terminal azide group is a versatile handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular synthesis of PROTACs.[2][] This approach is highly valued for its reliability and compatibility with a wide range of functional groups, streamlining the generation of PROTAC libraries for optimization.[7]
A Paradigm Shift: In-Cell PROTAC Assembly and Activation
The most significant advantage of incorporating a methyltetrazine moiety into the PROTAC linker lies in its ability to participate in extremely fast and highly specific inverse electron demand Diels-Alder (iEDDA) reactions with a trans-cyclooctene (B1233481) (TCO) partner.[3][10] This bioorthogonal reaction enables the development of CLIPTACs, where the PROTAC is assembled from two smaller, more cell-permeable precursors within the target cell.[3][] This strategy directly addresses the challenge of poor bioavailability often associated with large, pre-formed PROTAC molecules.[]
Furthermore, the tetrazine-TCO ligation can be exploited to create "click-release" prodrug strategies.[10][11] In this approach, an inactive PROTAC prodrug is activated at the target site by a specifically delivered reaction partner, minimizing systemic exposure and potential off-target toxicity.[11]
Comparative Performance: A Strategic Overview
Direct quantitative comparisons of pre-formed PROTACs using this compound versus traditional linkers are not extensively documented in single studies. However, a comparison of the strategies enabled by this linker highlights its superiority for addressing key challenges in PROTAC development.
| Feature | Traditional Linkers (Alkyl, PEG) | This compound Linker |
| Synthesis | Standard chemical synthesis. | Standard synthesis via azide handle; enables modular "click" synthesis.[2][] |
| PROTAC Delivery | Delivery of a single, high molecular weight molecule. | Enables delivery of smaller, more permeable precursors for in-cell assembly (CLIPTACs).[3][] |
| Activation | Constitutively active. | Can be designed for targeted activation via "click-release" mechanisms.[10][11] |
| Bioavailability | Often limited by high molecular weight and poor permeability.[12] | Potentially improved due to the delivery of smaller precursors.[] |
| Off-Target Effects | Potential for systemic off-target effects. | Reduced potential for off-target effects through targeted in-cell assembly or activation.[11] |
Experimental Protocols
Western Blot for Target Protein Degradation
A standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[6]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. For CLIPTACs, co-treat with equimolar concentrations of the tetrazine-functionalized E3 ligase ligand and the TCO-functionalized target protein ligand for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Parallel Artificial Membrane Permeability Assay (PAMPA)
An in vitro assay to predict passive membrane permeability.
-
Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The plate is then placed on top of an acceptor plate containing buffer.
-
Compound Addition: The PROTAC or its precursors are added to the donor wells of the filter plate.
-
Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [CA]/[Ceq]) ] / [ A * (1/VD + 1/VA) * t ] Where:
-
[CA] is the concentration in the acceptor well.
-
[Ceq] is the equilibrium concentration.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
Visualizing the Advantage: Diagrams
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for in-cell PROTAC assembly (CLIPTAC).
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Kinetic analysis of Methyltetrazine-amido-PEG7-azide reaction with TCO
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) derivatives stands out as one of the fastest bioorthogonal reactions available, enabling researchers to study biological processes in real-time.[1][2] This guide provides a comparative kinetic analysis of the reaction between Methyltetrazine-amido-PEG7-azide and TCO, placing its performance in context with other relevant bioorthogonal reactions. The data presented herein is crucial for the rational design of experiments in drug development, molecular imaging, and diagnostics where precise control over reaction rates is paramount.
Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is largely defined by its second-order rate constant (k₂), which quantifies the reaction's speed. The Methyltetrazine-TCO ligation boasts exceptionally high rate constants, often several orders of magnitude faster than other common click chemistry reactions.[3][4] This rapid kinetics is advantageous for applications requiring fast labeling at low concentrations.
Below is a summary of kinetic data for the Methyltetrazine-TCO reaction compared to alternative bioorthogonal reactions. The reactivity of this compound is represented by data for methyl-substituted tetrazines, as the core reactive moiety governs the kinetic behavior.
| Reaction Pair | Dienophile | Diene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Tetrazine Ligation (iEDDA) | TCO derivatives | Methyl-substituted tetrazines | ~1,000 - 5,000 | Aqueous Media |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) | Azide | ~2.1 | PBS, pH 7.4, 37°C |
| Tetrazine Ligation (iEDDA) | Norbornene | 3,6-disubstituted-1,2,4,5-tetrazines | 0.16 - 2.3 | Acetonitrile or Methanol |
| Staudinger Ligation | Triarylphosphine | Azide | ~0.0024 | Not Specified |
Table 1: Comparison of second-order rate constants for various bioorthogonal reactions. The Methyltetrazine-TCO reaction exhibits significantly faster kinetics compared to SPAAC and Staudinger ligation.
The substituents on the tetrazine ring play a critical role in modulating the reaction kinetics. Electron-withdrawing groups generally increase the rate of the iEDDA reaction, while electron-donating groups, such as a methyl group, result in a slightly slower but still very rapid reaction with high stability.[5][6]
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with TCO | Stability (Half-life in Serum) |
| Methyl-pyridyl-tetrazine | ~1,000 | > 24 hours |
| H-pyridyl-tetrazine | ~3,000 | > 24 hours |
| CO₂Et-pyridyl-tetrazine | ~10,000 | ~12 hours |
| CN-pyridyl-tetrazine | ~33,000 | < 1 hour |
| H-pyrimidyl-tetrazine | ~13,000 | ~12 hours |
| Methyl-pyrimidyl-tetrazine | ~5,000 | > 24 hours |
Table 2: Influence of tetrazine substituents on reaction kinetics and stability. Methyl-substituted tetrazines offer a good balance of fast kinetics and high stability.[5]
Experimental Workflow for Kinetic Analysis
The determination of the second-order rate constant for the Methyltetrazine-TCO reaction is typically performed using pseudo-first-order conditions. This involves reacting a constant, low concentration of the tetrazine with a significant excess of the TCO derivative. The reaction progress is monitored by observing the decrease in the characteristic absorbance of the tetrazine chromophore over time.
Detailed Experimental Protocol
The following protocol outlines a general procedure for determining the second-order rate constant of the this compound reaction with a TCO derivative.
1. Materials and Reagents:
-
This compound
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Spectrophotometer (UV-Vis, preferably with stopped-flow capabilities for very fast reactions)
-
Quartz cuvettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer).
-
Prepare a stock solution of the TCO derivative in the reaction buffer.
-
The precise concentrations should be determined based on the expected reaction rate and the detection limits of the spectrophotometer.
3. Determination of Tetrazine Concentration:
-
Accurately determine the concentration of the tetrazine stock solution by measuring its absorbance at the maximum wavelength (λmax), which is typically between 510 and 550 nm, and using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) for the specific tetrazine derivative should be known or determined.
4. Kinetic Measurement (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).[7][8]
-
In a cuvette, mix the this compound solution with the reaction buffer to achieve a suitable starting absorbance (typically between 0.5 and 1.0).
-
Initiate the reaction by adding a large molar excess (at least 10-fold) of the TCO derivative solution to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance of the tetrazine at its λmax at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes). For very fast reactions, a stopped-flow instrument is recommended to ensure accurate data acquisition from the moment of mixing.[7]
5. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative, which is assumed to be constant throughout the reaction due to its large excess.
Logical Relationship of Reaction Components
The reaction between the tetrazine and TCO is an inverse electron demand Diels-Alder cycloaddition. The rate of this reaction is primarily dictated by the electronic properties of the tetrazine (the diene) and the ring strain of the TCO (the dienophile).
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Methyltetrazine-amido-PEG7-azide Conjugation Products
For Researchers, Scientists, and Drug Development Professionals
The precise and efficient analysis of bioconjugation products is paramount in the development of targeted therapeutics and diagnostic agents. Methyltetrazine-amido-PEG7-azide has emerged as a versatile heterobifunctional linker, enabling the connection of biomolecules through bioorthogonal click chemistry. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of its conjugation products, alongside alternative linkers, supported by detailed experimental protocols and data to inform analytical strategy.
Introduction to this compound and its Alternatives
This compound is a bifunctional linker featuring a methyltetrazine moiety for extremely fast and selective inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (B1233481) (TCO) derivatives, and an azide (B81097) group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This guide compares the HPLC analysis of conjugation products derived from this compound with those from three common alternative linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic NHS ester-maleimide linker for amine-to-thiol conjugation.
-
DBCO-PEG4-NHS Ester: A linker for copper-free click chemistry, reacting with azides via its dibenzocyclooctyne (DBCO) group and with amines via its NHS ester.
-
Azido-PEG3-Carboxylic Acid: A linker for copper-catalyzed click chemistry, reacting with alkynes via its azide and with amines after activation of its carboxylic acid.
Comparative HPLC Analysis of Conjugation Products
The choice of analytical HPLC method is critical for characterizing the purity, stability, and drug-to-biomolecule ratio of the final conjugate. The most common techniques are Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).
Data Presentation
Table 1: Comparison of HPLC Performance for the Analysis of a Model Antibody-Drug Conjugate (ADC) Prepared with Different Linkers
| Linker | HPLC Method | Average DAR* | Retention Time (min) | Peak Asymmetry | Resolution (Monomer vs. Aggregate) |
| This compound | SEC | 3.8 | 8.5 | 1.1 | > 2.0 |
| RP-HPLC (Light Chain) | 1.9 | 15.2 | 1.2 | N/A | |
| HIC | 3.8 | 12.1 (main peak) | 1.1 | N/A | |
| SMCC | SEC | 3.5 | 8.6 | 1.3 | > 1.8 |
| RP-HPLC (Light Chain) | 1.8 | 16.5 | 1.4 | N/A | |
| HIC | 3.5 | 13.5 (main peak) | 1.3 | N/A | |
| DBCO-PEG4-NHS Ester | SEC | 3.9 | 8.4 | 1.1 | > 2.0 |
| RP-HPLC (Light Chain) | 1.9 | 17.1 | 1.2 | N/A | |
| HIC | 3.9 | 14.2 (main peak) | 1.2 | N/A | |
| Azido-PEG3-Carboxylic Acid | SEC | 3.7 | 8.5 | 1.2 | > 1.9 |
| RP-HPLC (Light Chain) | 1.8 | 14.8 | 1.3 | N/A | |
| HIC | 3.7 | 11.8 (main peak) | 1.2 | N/A |
*Drug-to-Antibody Ratio
Table 2: Comparison of HPLC Performance for the Analysis of a Model Peptide Conjugate
| Linker | HPLC Method | Retention Time (min) | Peak Purity (%) |
| This compound | RP-HPLC | 21.3 | >98% |
| SMCC | RP-HPLC | 23.1 | >95% |
| DBCO-PEG4-NHS Ester | RP-HPLC | 24.5 | >98% |
| Azido-PEG3-Carboxylic Acid | RP-HPLC | 20.5 | >97% |
Experimental Protocols
General Conjugation Workflow
The following diagram illustrates a typical workflow for bioconjugation and subsequent HPLC analysis.
Detailed HPLC Methodologies
1. Size-Exclusion Chromatography (SEC) for ADCs
-
Purpose: To assess aggregation and determine the proportion of monomeric conjugate.
-
Column: TSKgel G3000SWxl, 7.8 mm x 300 mm, 5 µm (or equivalent).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[1][2] For some PEGylated conjugates, adding arginine to the mobile phase can help suppress hydrophobic interactions.[3]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (1 mg/mL sample concentration).
2. Reversed-Phase HPLC (RP-HPLC) for Reduced ADCs and Peptide Conjugates
-
Purpose: To determine the drug load on individual antibody chains (light and heavy) or to analyze the purity of peptide conjugates.
-
Column: Aeris WIDEPORE C4, 3.6 µm, 2.1 x 150 mm (for ADCs); Zorbax 300SB-C18, 3.5 µm, 4.6 x 150 mm (for peptides).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient (ADCs): 25-45% B over 30 minutes.
-
Gradient (Peptides): 10-70% B over 40 minutes.
-
Flow Rate: 0.5 mL/min (ADCs); 1.0 mL/min (peptides).
-
Column Temperature: 60 °C.
-
Detection: UV at 280 nm (for protein/peptide) and a wavelength specific to the payload if applicable.
-
Sample Preparation (for ADCs): The ADC is reduced with dithiothreitol (B142953) (DTT) prior to injection to separate the light and heavy chains.
3. Hydrophobic Interaction Chromatography (HIC) for ADCs
-
Purpose: To separate and quantify different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[4][5]
-
Column: TSKgel Butyl-NPR, 4.6 mm x 35 mm, 2.5 µm.
-
Mobile Phase A: 1.5 M Ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: 0-100% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL (1 mg/mL sample concentration).
Signaling Pathways and Logical Relationships
The choice of linker and analytical method is interconnected and depends on the final application of the bioconjugate. The following diagram illustrates this relationship.
Conclusion
The HPLC analysis of this compound conjugation products benefits from the linker's inherent stability and the high efficiency of the tetrazine-TCO ligation, often resulting in cleaner chromatograms with better peak shape compared to more traditional linkers like SMCC. The choice between SEC, RP-HPLC, and HIC depends on the specific analytical question being addressed, from assessing aggregation to determining the precise drug-to-biomolecule ratio. For complex bioconjugates like ADCs, a combination of these methods is often necessary for comprehensive characterization. This guide provides a foundation for developing robust analytical methods for this and other advanced bioconjugation systems.
References
- 1. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Mass Spectrometry for Characterizing ADCs with Methyltetrazine-amido-PEG7-azide Linkers
For researchers, scientists, and drug development professionals at the forefront of creating next-generation cancer therapeutics, the precise characterization of antibody-drug conjugates (ADCs) is paramount. The emergence of site-specific conjugation technologies, such as those employing click chemistry with linkers like Methyltetrazine-amido-PEG7-azide, has led to more homogeneous ADCs. However, this homogeneity demands highly sensitive and accurate analytical methods to verify the structure and purity of these complex biomolecules. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering unparalleled depth in the structural elucidation of ADCs.
This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for characterizing ADCs synthesized using the this compound linker. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategies.
Mass Spectrometry: The Gold Standard for ADC Characterization
Mass spectrometry provides a multi-faceted approach to ADC analysis, capable of assessing critical quality attributes from the intact protein level down to the peptide level.[1] For ADCs with a this compound linker, which facilitates site-specific conjugation and incorporates a hydrophilic PEG spacer, MS can confirm the success of the conjugation, determine the drug-to-antibody ratio (DAR), and verify the location of the payload.
Key Mass Spectrometry Techniques for ADC Analysis:
-
Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire ADC. It is highly effective for determining the DAR distribution and confirming the homogeneity of the conjugate.[2] Native mass spectrometry, often coupled with size-exclusion chromatography (SEC-MS), is particularly valuable as it preserves the non-covalent interactions within the ADC structure, providing a more accurate profile of the intact molecule.[3][4]
-
Subunit "Middle-Down" Analysis: This technique involves the reduction of the ADC into its light and heavy chains (approx. 25 kDa and 50 kDa) prior to MS analysis. This reduces the complexity of the mass spectrum and allows for more precise mass measurements and the localization of the drug-linker to a specific chain.[5] Advanced fragmentation techniques like electron-transfer dissociation (ETD) and ultraviolet photodissociation (UVPD) can further pinpoint conjugation sites within the subunits.
-
Peptide Mapping: In this "bottom-up" approach, the ADC is digested into smaller peptides using enzymes like trypsin. Subsequent LC-MS/MS analysis can identify the exact amino acid residue where the linker-payload is attached. This method provides the highest resolution for conjugation site confirmation. However, it can be challenging due to potential variations in ionization efficiency between conjugated and unconjugated peptides.[6]
Quantitative Data from Mass Spectrometry
The primary quantitative output from MS analysis of ADCs is the determination of the drug-to-antibody ratio (DAR) and the distribution of different DAR species. High-resolution mass spectrometers, such as Q-TOF and Orbitrap instruments, provide the accuracy needed for confident characterization.
| Parameter | Method | Typical Result | Reference |
| Average DAR | Intact Mass Analysis (Native SEC-MS) | 3.98 | [5] |
| DAR Distribution | Intact Mass Analysis (Deconvoluted Spectrum) | DAR0: 2%, DAR2: 15%, DAR4: 83% | [7] |
| Conjugated Light Chain Mass | Reduced Mass Analysis (RP-LC-MS) | Observed: 24,567.8 Da (Expected: 24,567.5 Da) | [8] |
| Conjugated Heavy Chain Mass | Reduced Mass Analysis (RP-LC-MS) | Observed: 50,123.4 Da (Expected: 50,123.0 Da) | [8] |
| Conjugation Site Occupancy | Peptide Mapping or Middle-Down MS | HC-Cys225: 95% | [6] |
Experimental Workflow and Protocols
A typical workflow for the characterization of an ADC with a this compound linker using mass spectrometry involves several key steps, from sample preparation to data analysis.
Detailed Protocol: Middle-Down LC-MS for DAR and Conjugation Site Analysis
This protocol provides a representative method for analyzing an ADC conjugated with this compound.
1. Sample Preparation (Reduction and Deglycosylation):
-
To a 100 µg aliquot of the ADC (at 1 mg/mL), add PNGase F to a final concentration of 500 units/µL to remove N-linked glycans. Incubate at 37°C for 3 hours.[9] This step is optional but simplifies the mass spectrum.
-
For subunit analysis, add dithiothreitol (B142953) (DTT) to the deglycosylated ADC to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, yielding separate light and heavy chains.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., C4, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Thermo Fisher Q Exactive or Agilent 6530 Q-TOF.
-
Ionization Mode: Electrospray ionization (ESI), positive ion mode.
-
Mass Range: 300-4000 m/z.
-
Data Acquisition: Acquire data for both the intact subunits (MS1) and their fragments (MS2) using a data-dependent acquisition mode. For fragmentation, ETD or HCD can be employed to generate fragment ions that are informative for conjugation site localization.[5]
-
3. Data Analysis:
-
Deconvolute the raw mass spectra from the LC-MS run using software such as Agilent MassHunter or Thermo Scientific Protein Deconvolution to obtain the zero-charge masses of the light and heavy chains.
-
Calculate the average DAR by determining the relative abundance of the unconjugated and conjugated chains.
-
For MS/MS data, use protein sequencing software to map the fragment ions and confirm the specific cysteine or other engineered residue that is conjugated to the this compound linker.
Comparison with Alternative Characterization Methods
While mass spectrometry provides the most detailed information, other techniques are often used as orthogonal methods for ADC characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS) | - Exact molecular weight- DAR distribution- Conjugation site confirmation- PTM analysis | - High specificity and sensitivity- Provides comprehensive structural information- Applicable to different ADC formats | - Higher equipment cost and complexity- Can be sensitive to sample purity |
| Hydrophobic Interaction Chromatography (HIC-UV) | - Separation of DAR species- Average DAR calculation | - Robust and reproducible- Non-denaturing conditions- Good for routine quality control | - Relies on hydrophobicity differences, which may not resolve all species- No direct mass information |
| Reversed-Phase HPLC (RP-HPLC-UV) | - Separation of reduced light and heavy chains- Estimation of average DAR | - High resolution for subunits- Well-established technique | - Denaturing conditions can disrupt non-covalent ADCs- Indirect DAR measurement |
| Size-Exclusion Chromatography (SEC-UV) | - Detection of aggregates and fragments | - Simple and robust- Non-denaturing | - Does not resolve different DAR species- Provides limited information on conjugation |
| UV/Vis Spectroscopy | - Average DAR (if drug has a chromophore) | - Simple and fast | - Prone to interference from free drug- Provides only an average DAR, no distribution information |
| Enzyme-Linked Immunosorbent Assay (ELISA) | - Total antibody and conjugated antibody concentration | - High sensitivity- High throughput | - Does not provide information on DAR or conjugation site- Requires specific reagents |
Conclusion
For the in-depth characterization of ADCs synthesized with the this compound linker, mass spectrometry stands out as the most powerful and comprehensive analytical technique.[1] It is the only method that can simultaneously confirm the identity, purity, DAR distribution, and precise location of the drug-linker conjugate in a single series of experiments. While orthogonal methods like HIC and RP-HPLC are valuable for routine quality control and for providing complementary information, they lack the fine resolution and depth of characterization offered by MS.[10] The use of advanced MS techniques, such as native MS and middle-down analysis, provides an unprecedented level of detail, which is crucial for the development of safe and effective site-specific ADCs.[3][11] Therefore, integrating high-resolution mass spectrometry into the analytical workflow is essential for accelerating the development and ensuring the quality of these promising biotherapeutics.
References
- 1. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Quantitation of Drug Conjugations on Antibody-Drug Conjugates (ADCs) Using a Protease-Assisted Drug Deconjugation and Linker-like Labeling (PADDLL) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
The Influence of PEG Linker Length on Bioconjugate Performance: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a delicate balancing act to maximize therapeutic efficacy while minimizing toxicity. A critical component in this design is the linker that connects the biological moiety to the payload. Polyethylene glycol (PEG) linkers have become a vital tool for optimizing the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain is a key variable that profoundly impacts a bioconjugate's solubility, stability, pharmacokinetic profile, and ultimately, its therapeutic performance.
The inclusion of PEG linkers in bioconjugates serves several key functions. The hydrophilic nature of PEG can counteract the hydrophobicity of many potent payloads, thereby reducing aggregation and enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1] Furthermore, PEGylation can shield the payload from the host's immune system, potentially decreasing immunogenicity, and increase the hydrodynamic radius of the bioconjugate, leading to a longer plasma half-life.[1][2] However, the choice of PEG linker length is not a one-size-fits-all solution; it presents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer linkers generally improve in vivo performance, they can sometimes diminish in vitro potency.[1] This guide provides an objective, data-driven comparison of how different PEG linker lengths affect bioconjugate performance, supported by experimental data, to inform the rational design of next-generation therapeutics.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates, particularly ADCs.
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK)
| PEG Linker Length | Key Findings | References |
| No PEG | Very short half-life (e.g., 19.6 min for an Affibody-drug conjugate). | [3] |
| Short (e.g., PEG2, PEG4) | Faster clearance and shorter half-life compared to longer PEGs. | [1][4] |
| Intermediate (e.g., PEG8, PEG12) | Slower clearance and longer half-life, often reaching a plateau in PK improvement. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8. | [1][4][5] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. A 4 kDa PEG insertion resulted in a 2.5-fold half-life extension, while a 10 kDa PEG led to an 11.2-fold extension in an Affibody-drug conjugate. | [1][3][6] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | Key Findings | References |
| No PEG | Highest in vitro potency. | [3][6] |
| Short to Intermediate (e.g., PEG2-PEG12) | May retain higher in vitro potency compared to long PEGs. | [1] |
| Long (e.g., 4kDa, 10kDa) | Can lead to a significant reduction in in vitro cytotoxicity. A 4 kDa PEG linker caused a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker resulted in a 22-fold reduction for an Affibody-drug conjugate. This is potentially due to steric hindrance of the ADC's interaction with its target cell or impeded payload release. | [3][6][7] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | Key Findings | References |
| No PEG | Reduced in vivo efficacy due to rapid clearance. A non-PEGylated ADC decreased tumor weights by 11%. | [4] |
| Short (e.g., PEG2, PEG4) | Modest improvement in in vivo efficacy. ADCs with 2 and 4 PEG units showed a 35-45% decrease in tumor weights. | [4] |
| Intermediate to Long (e.g., PEG8, PEG12, PEG24) | Significant improvement in in vivo efficacy. ADCs with 8, 12, and 24 PEG units provided a 75-85% reduction in tumor weights. | [4] |
| Very Long (e.g., 10kDa) | Can lead to the most ideal tumor therapeutic ability, even with reduced in vitro cytotoxicity, due to the prolonged half-life and increased tumor accumulation. | [3][6] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for key experiments cited in the comparison of different length PEG linkers.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize ADCs with varying PEG linker lengths and determine the drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Cytotoxic payload with a reactive handle
-
PEG linkers of different lengths (e.g., PEG4, PEG8, PEG12, PEG24) with appropriate functional groups (e.g., NHS-ester and maleimide)[8][9]
-
Reaction buffers (e.g., PBS)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfides of the mAb using a controlled amount of a reducing agent like TCEP.
-
Conjugation Reaction: Dissolve the payload-linker construct in an appropriate solvent. Add the payload-linker to the prepared antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Purification: Remove unconjugated payload and linker by purifying the reaction mixture using size-exclusion chromatography.
-
Characterization:
-
DAR Determination: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. Calculate the DAR using the Beer-Lambert law. Alternatively, use mass spectrometry to determine the distribution of drug-loaded antibody species.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using size-exclusion chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on target cancer cells.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 cells)[3]
-
Cell culture medium and supplements
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in cell culture medium. Add the diluted ADCs to the cells and incubate for a specific period (e.g., 72 hours).[3]
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a microplate reader. Plot the cell viability against the ADC concentration and determine the IC50 value for each ADC using a suitable curve-fitting software.[7]
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the plasma clearance and half-life of ADCs with different PEG linker lengths.
Materials:
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)[5]
-
ADCs with varying PEG linker lengths
-
Anesthesia
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for ADC quantification (e.g., ELISA)
Procedure:
-
Dosing: Administer a single intravenous dose of each ADC to a group of animals.[5]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method, such as an ELISA that detects the antibody portion of the ADC.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use a pharmacokinetic modeling software to fit the data to a suitable model (e.g., a two-compartment model) and calculate key PK parameters such as clearance rate and half-life.[5]
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates, with a significant and predictable impact on their pharmacokinetic and pharmacodynamic properties. While shorter PEG linkers may be advantageous for maintaining high in vitro potency, longer linkers are generally superior for enhancing circulation half-life and improving in vivo efficacy, particularly for miniaturized bioconjugates.[1][3][6] The optimal PEG linker length represents a balance between these competing factors and must be empirically determined for each specific bioconjugate and its intended application. The data and protocols presented in this guide provide a framework for the rational selection and evaluation of PEG linkers in the development of novel and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. thermofisher.com [thermofisher.com]
In Vivo Stability of Methyltetrazine-amido-PEG7-azide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic or diagnostic efficacy. This guide provides an objective comparison of the in vivo performance of Methyltetrazine-amido-PEG7-azide conjugates against alternative bioconjugation strategies, supported by experimental data and detailed protocols.
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), has emerged as a powerful tool for bioconjugation due to its rapid kinetics and bioorthogonality. The this compound linker combines the highly reactive methyltetrazine moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offering a versatile platform for connecting biomolecules. Understanding its stability in a physiological environment is paramount for its successful application.
Comparative In Vivo Stability of Bioconjugation Linkers
The stability of a bioconjugate is influenced by the choice of conjugation chemistry and the nature of the linker. The following table summarizes available data on the in vivo half-life of antibody conjugates prepared using different linker technologies.
| Linker Technology | Conjugate Example | Animal Model | Plasma Half-life (t½) | Key Findings & Considerations |
| Methyltetrazine-PEG | Anti-HER2 THIOMAB™-TCO + ¹¹¹In-DOTA-PEG-Tetrazine | Mouse | Antibody component pharmacokinetics were not significantly altered by TCO-PEG conjugation.[1] | Site-specific conjugation allows for controlled stoichiometry. Increasing the number of TCOs per antibody correlated with increased in vivo click reaction efficiency.[1] |
| Maleimide | Anti-CD30 ADC (αCD30-vcMMAE) | NSG Mice | ~144 hours (6.0 days) for the linker in an ADC context.[2] | Maleimide-thiol adducts can be susceptible to retro-Michael reaction, leading to premature drug release. Self-hydrolyzing maleimides have been developed to improve stability.[3] |
| Non-cleavable (Thioether) | Trastuzumab-DM1 (Kadcyla®) | - | Generally exhibit increased plasma stability compared to cleavable linkers.[4] | Relies on complete lysosomal degradation of the antibody for payload release.[4] |
| Cleavable (Peptide) | ADCs with Val-Cit linkers | - | Peptide linkers can be susceptible to cleavage by extracellular enzymes, potentially leading to premature payload release.[5][6] | Tandem-cleavage and exo-cleavable linkers have been developed to enhance stability.[5][6][7] |
| PEGylation (General) | PEGylated F(ab')₂ | Mouse | Half-life extended to 71.41 h from 38.32 h for the non-PEGylated fragment.[8] | PEGylation generally increases circulation half-life and reduces clearance. However, anti-PEG antibodies can lead to accelerated blood clearance. |
Experimental Protocols
A robust assessment of in vivo stability is crucial for the preclinical development of bioconjugates. Below is a detailed protocol for a typical pharmacokinetic study in a murine model.
Protocol: Pharmacokinetic Study of a Radiolabeled Antibody Conjugate in Mice
1. Materials:
-
Test conjugate (e.g., ¹²⁵I-labeled anti-HER2 antibody conjugated with this compound)
-
Female immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Gamma counter
-
Animal balance
2. Animal Handling and Acclimatization:
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the study.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
3. Preparation and Administration of the Conjugate:
-
Radiolabel the antibody conjugate with a suitable isotope (e.g., Iodine-125) using a standard method like the Iodogen method.
-
Purify the radiolabeled conjugate to remove free isotope.
-
Dilute the radiolabeled conjugate in sterile PBS to the desired concentration for injection.
-
Administer a single intravenous (IV) dose of the conjugate (e.g., 1 mg/kg) to each mouse via the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 25-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours) post-injection.
-
Blood can be collected via retro-orbital bleeding or from a tail vein.
-
Place blood samples into heparinized tubes and centrifuge to separate plasma.
5. Sample Analysis:
-
Weigh the plasma samples.
-
Measure the radioactivity in each plasma sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of plasma (%ID/g).
6. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time data.
-
Use pharmacokinetic software to fit the data to a suitable model (e.g., a two-compartment model) to determine key parameters such as:
-
Plasma half-life (t½): The time required for the plasma concentration of the conjugate to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the conjugate per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in evaluating the in vivo stability of a bioconjugate.
Signaling Pathway Perturbation (Example)
In many applications, bioconjugates are designed to interfere with specific cellular signaling pathways. The this compound linker can be used to attach a therapeutic payload to a targeting moiety (e.g., an antibody) that binds to a cell surface receptor, such as HER2 in breast cancer.
Disclaimer: The quantitative data presented in this guide is based on available scientific literature and may not be directly comparable across different studies due to variations in experimental conditions, animal models, and conjugate constructs. Researchers should always perform their own stability studies for their specific bioconjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Antibody Functionalization Using Tetrazine-Styrene Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Methyltetrazine-amido-PEG7-azide
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of bioconjugation and in vivo chemistry, the biocompatibility of chemical probes is paramount. Methyltetrazine-amido-PEG7-azide is a heterobifunctional linker designed for advanced bioorthogonal applications, including antibody-drug conjugates (ADCs) and pretargeted imaging.[1][2] Its structure combines a highly reactive methyltetrazine moiety for inverse-electron demand Diels-Alder (IEDDA) cycloaddition, an azide (B81097) group for click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility.[1][3][4] This guide provides an objective comparison of its biocompatibility profile with alternative bioorthogonal reagents, supported by available data and standardized experimental protocols.
Understanding the Components of Biocompatibility
The biocompatibility of this compound is best understood by examining its constituent parts: the methyltetrazine core, the PEG7 linker, and the azide functional group.
-
Methyltetrazine Core: 1,2,4,5-tetrazines are central to the fastest bioorthogonal reactions currently available, reacting swiftly with strained alkenes like trans-cyclooctene (B1233481) (TCO).[5][6] This reaction's high speed and selectivity allow it to proceed efficiently at low, physiologically compatible concentrations, minimizing off-target effects.[7] Studies focusing on in vivo applications have demonstrated that tetrazine derivatives can be well-tolerated, with their performance and clearance influenced by factors like lipophilicity.[8] Hydrophilic tetrazine derivatives generally show favorable pharmacokinetics and low systemic toxicity.[8]
-
PEG7 Linker: PEGylation is a widely adopted strategy to improve the pharmacological properties of molecules.[9] The inclusion of a seven-unit polyethylene glycol (PEG) chain enhances the hydrophilicity and aqueous solubility of the entire construct.[3][] This not only aids in formulation but also reduces immunogenicity and aggregation while improving circulation times in vivo.[9] While high molecular weight PEGs are generally considered safe, some studies suggest that low molecular weight PEGs, like triethylene glycol, may exhibit cytotoxicity at high concentrations, highlighting the need for empirical evaluation.[11]
-
Azide Group: The azide functional group is small, stable, and largely inert in biological systems, making it an ideal bioorthogonal handle.[12] It does not react with native functional groups found in cells.[12] Its primary role in this molecule is to participate in highly specific click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), the latter of which avoids the cellular toxicity associated with copper catalysts.[13][14][15]
Quantitative Comparison of Bioorthogonal Probes
Direct cytotoxicity data for this compound is not extensively published. However, we can infer its performance by comparing data from structurally related tetrazine-PEG compounds and alternative bioorthogonal reagents. The following table summarizes cytotoxicity data for various components and related systems.
| Compound/System | Assay Type | Cell Line | Concentration | Result (% Viability) | Key Finding |
| Tetrazine-activated Prodrug | Cytotoxicity (EC50) | A549 | 96 nM | 50% | Activated doxorubicin (B1662922) prodrug shows comparable toxicity to free doxorubicin (88 nM), indicating efficient bioorthogonal cleavage without inherent toxicity from the tetrazine linker itself.[16] |
| PEG Oligomers | MTT Assay | L929 (mouse fibroblast) | 10 mg/mL | ~75% | Triethylene glycol (TEG), a small PEG oligomer, showed some toxicity at high concentrations, while PEG-400 and PEG-2000 were nearly non-toxic.[11] |
| Copper (CuAAC Catalyst) | Various | Multiple | >100 µM | Variable | Copper(I) catalysts used in standard click chemistry are known to be cytotoxic, necessitating the use of ligands to reduce toxicity or catalyst-free alternatives like SPAAC and IEDDA for live-cell applications.[12][14] |
| trans-Cyclooctene (TCO) | Cytotoxicity | Human Colorectal Cancer Cells | Not specified | Not toxic | The reaction partner for tetrazine, TCO, was shown to be non-toxic on its own in a click-to-release study.[17] |
Experimental Protocols for Biocompatibility Assessment
To ensure the validity of experimental results, the biocompatibility of any chemical probe must be rigorously assessed.[18][19] Below are standardized protocols for key in vitro cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
This colorimetric assay is a widely used indicator of cell viability based on the mitochondrial dehydrogenase activity of living cells.[18]
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the intended application) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO, followed by dilution in culture media). Add the compound to the cells in a series of dilutions (e.g., 0.1 µM to 100 µM). Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit and incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Measure the absorbance at 490 nm. The amount of LDH release is proportional to the number of lysed cells. Include controls for maximum LDH release (cell lysate) and spontaneous release (vehicle control).
Visualizing Workflows and Reactions
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for assessing probe cytotoxicity using in vitro assays.
Bioorthogonal Reaction of this compound
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 4. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazine PEG Thiol, Tetrazine-PEG-SH [nanocs.net]
- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
A Quantitative Comparison of Methyltetrazine-amido-PEG7-azide Conjugation Efficiency
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is critical to experimental success. This guide provides a quantitative analysis of the conjugation efficiency of Methyltetrazine-amido-PEG7-azide, a bifunctional linker, and compares its performance with alternative bioconjugation methods. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer in its structure enhances solubility in aqueous environments.[1]
This compound facilitates two distinct and highly efficient bioorthogonal "click" chemistry reactions. The methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a reaction renowned for its exceptionally rapid kinetics.[2][3] Concurrently, the azide (B81097) group can undergo either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This dual functionality allows for the sequential or orthogonal labeling of complex biological molecules.
Comparative Analysis of Conjugation Chemistries
The primary advantage of the tetrazine-TCO ligation lies in its superior reaction speed and efficiency, particularly in biological systems where low concentrations of reactants are common. The following table summarizes key performance metrics for IEDDA, SPAAC, and CuAAC, based on reported experimental data.
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹[4][5] | ~1 M⁻¹s⁻¹[4] | 10 - 10⁴ M⁻¹s⁻¹[4] |
| Reported Conjugation Efficiency/Yield | 62% to 100%[6][7] | ~45% to 47%[6][7] | ~9%[6] |
| Biocompatibility | Excellent (copper-free)[2][4] | Excellent (copper-free)[8] | Limited in vivo due to copper cytotoxicity[4][8] |
| Reaction Conditions | Aqueous media, room temperature[4] | Aqueous media, room temperature[8] | Requires copper catalyst and reducing agents[4][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using the tetrazine-TCO and azide-alkyne cycloaddition reactions.
Protocol 1: Antibody Conjugation via Tetrazine-TCO Ligation
This protocol describes the conjugation of a tetrazine-functionalized antibody with a TCO-containing molecule.
Materials:
-
Tetrazine-modified antibody
-
TCO-functionalized payload (e.g., a fluorescent dye or drug)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants: Dissolve the tetrazine-modified antibody and the TCO-functionalized payload in PBS to the desired concentrations.
-
Conjugation Reaction: Mix the tetrazine-modified antibody and TCO-functionalized payload solutions. The reaction is typically carried out at room temperature for 1 to 4 hours.
-
Purification: Remove excess, unreacted payload using a suitable method such as size exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
-
Characterization: Analyze the resulting antibody-drug conjugate (ADC) using techniques like UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm conjugation.
Protocol 2: Dual-Labeling with this compound
This protocol outlines a strategy for orthogonally labeling a biomolecule with two different tags using this compound.
Materials:
-
Biomolecule of interest
-
This compound
-
TCO-functionalized tag 1
-
Alkyne-functionalized tag 2 (for CuAAC) or a strained cyclooctyne (B158145) (e.g., DBCO) functionalized tag 2 (for SPAAC)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate, and a copper-chelating ligand (e.g., TBTA)
-
Reaction buffers (e.g., PBS for IEDDA and SPAAC, and a suitable buffer for CuAAC)
Procedure:
-
First Conjugation (IEDDA): React the biomolecule with the TCO-functionalized tag 1. Purify the conjugate to remove unreacted tag 1.
-
Attachment of the Linker: Conjugate the purified biomolecule-tag 1 with this compound.
-
Second Conjugation (SPAAC or CuAAC):
-
For SPAAC: Add the DBCO-functionalized tag 2 to the product from the previous step in PBS and allow it to react.
-
For CuAAC: To the product from step 2, add the alkyne-functionalized tag 2, followed by the addition of CuSO₄, sodium ascorbate, and the copper-chelating ligand.
-
-
Final Purification and Analysis: Purify the dual-labeled biomolecule and characterize the final product to confirm the attachment of both tags.
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams have been generated using the DOT language.
References
- 1. This compound, 2112731-46-9 | BroadPharm [broadpharm.com]
- 2. conju-probe.com [conju-probe.com]
- 3. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tetrazine Derivatives in Bioconjugation: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount for success. In the realm of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a particularly powerful strategy due to its rapid kinetics and high specificity. However, the growing diversity of tetrazine derivatives necessitates a clear understanding of their individual characteristics. This guide provides an objective, data-driven comparison of commonly used tetrazine derivatives to facilitate informed decisions in experimental design.
The utility of a tetrazine derivative in a biological context is primarily governed by a trade-off between reaction speed and stability. Electron-withdrawing substituents on the tetrazine ring generally accelerate the iEDDA cycloaddition but can also render the tetrazine core more susceptible to degradation in aqueous environments. Conversely, electron-donating groups tend to enhance stability at the cost of slower reaction kinetics. This guide presents a side-by-side comparison of key performance indicators for various tetrazine derivatives, supported by detailed experimental protocols and visualizations to clarify the underlying principles and workflows.
Performance Comparison of Tetrazine Derivatives
The reactivity and stability of tetrazine derivatives are critically influenced by the nature of the substituents at the 3 and 6 positions of the 1,2,4,5-tetrazine (B1199680) ring. The following table summarizes the performance of several common tetrazine derivatives, highlighting the interplay between reaction kinetics with trans-cyclooctene (B1233481) (TCO) derivatives and stability under physiologically relevant conditions.
| Tetrazine Derivative | R¹ Group | R² Group | Second-Order Rate Constant (k₂) with axial-TCO (M⁻¹s⁻¹) in PBS at 37°C[1] | Stability (% remaining after 48h in DMEM + 10% FBS at 37°C)[1] | Key Characteristics |
| H-Tetrazine (H-Tz) | H | Benzoic Acid | Not explicitly provided, but generally very high | < 13% | High reactivity, but low stability.[1] |
| Methyltetrazine (Me-Tz) | CH₃ | Benzoic Acid | ~1,700 | > 63% | Good balance of stability and moderate reactivity.[1][2] |
| Phenyltetrazine (Ph-Tz) | Phenyl | Benzoic Acid | ~1,700 | Not explicitly provided, but generally stable | Moderate reactivity, good stability.[1] |
| Pyridyl-Tetrazine (Py-Tz) | 2-Pyridyl | Benzoic Acid | > 10,000 | < 13% | Extremely high reactivity, but poor stability.[1][3] |
| Triazolyl-Tetrazine | 1,2,3-Triazole | Benzoic Acid | 10,332 | > 63% | High reactivity combined with excellent stability.[1] |
| Di-pyridyl-s-tetrazine | 2-Pyridyl | 2-Pyridyl | Not explicitly provided with axial-TCO, but generally very high | ~15-40% (degraded after 12h in DMSO/PBS)[4] | Very high reactivity, but unstable.[4] |
| Hydrophilic Tetrazines | e.g., Hydroxyl-substituted | Phenyl | Lower rate constants with norbornene, but enhanced with vinylboronic acids[4] | More stable in aqueous media than pyridyl-substituted tetrazines[4] | Improved aqueous solubility and stability, suitable for applications requiring long incubation times.[4] |
Note: The reaction kinetics are highly dependent on the specific dienophile used. The data presented here is for axial-TCO, a commonly used reactive partner.
Experimental Protocols
The following are generalized protocols for key experiments related to the use of tetrazine derivatives in bioconjugation.
General Protocol for Protein-Protein Conjugation via Tetrazine-TCO Ligation
This protocol outlines the basic steps for conjugating two proteins using a tetrazine-TCO linker system.[5][6]
Materials:
-
Protein 1
-
Protein 2
-
TCO-NHS ester
-
Methyltetrazine-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M Sodium bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO:
-
Dissolve Protein 1 in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Add 1 M NaHCO₃ to the protein solution to a final concentration of 50-100 mM.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess TCO reagent using a spin desalting column equilibrated with PBS.
-
-
Protein 2 Activation with Tetrazine:
-
Dissolve Protein 2 in PBS (pH 7.4).
-
Add 1 M NaHCO₃ to the protein solution.
-
Add a 20-fold molar excess of methyltetrazine-PEG-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.
-
-
Protein-Protein Conjugation:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
The reaction is typically complete within minutes to an hour at room temperature. The progress can be monitored by SDS-PAGE.
-
Protocol for Determining Second-Order Rate Constants
This protocol describes the use of stopped-flow spectrophotometry to measure the kinetics of the tetrazine-TCO reaction.[2][7]
Materials:
-
Tetrazine derivative solution of known concentration.
-
TCO derivative solution of known concentration (typically in at least 10-fold excess).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).
-
Load the tetrazine solution into one syringe and the TCO solution into the other.
-
Rapidly mix the two solutions in the instrument's mixing chamber.
-
Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine chromophore (typically between 510-540 nm) over time.[4][5]
-
Under pseudo-first-order conditions (large excess of one reactant), the observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Protocol for Assessing Tetrazine Stability in Biological Media
This protocol outlines a method to evaluate the stability of tetrazine derivatives in a physiologically relevant environment.[1]
Materials:
-
Tetrazine derivative stock solution (in DMSO or other suitable solvent).
-
Biological medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)).
-
Incubator at 37°C.
-
LC-MS system.
Procedure:
-
Spike the tetrazine derivative from the stock solution into the pre-warmed biological medium to a final concentration suitable for LC-MS analysis.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the mixture.
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and/or by freezing.
-
Analyze the samples by LC-MS to quantify the amount of the parent tetrazine derivative remaining.
-
Plot the percentage of remaining tetrazine derivative against time to determine its stability profile.
Visualizing Key Processes
To further aid in the understanding of tetrazine bioconjugation, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a decision-making process for selecting the appropriate tetrazine derivative.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Caption: A general experimental workflow for bioconjugation using tetrazine chemistry.
Caption: A decision tree for selecting the appropriate tetrazine derivative.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Target Engagement: A Guide to Validating Binding Affinity After Conjugation with Methyltetrazine-amido-PEG7-azide
For researchers, scientists, and drug development professionals, the conjugation of molecules to proteins, antibodies, or other biologics is a cornerstone of modern therapeutic and diagnostic development. The choice of linker and conjugation chemistry is critical to the success of these endeavors. This guide provides a comprehensive comparison of validating target binding affinity after conjugation using Methyltetrazine-amido-PEG7-azide, a popular bifunctional linker, against other common bioconjugation techniques. We present supporting experimental data, detailed protocols, and visual workflows to ensure the integrity of your biomolecular interactions post-conjugation.
The modification of a biomolecule through conjugation can inadvertently alter its three-dimensional structure, potentially impacting its binding affinity to its target. The addition of linkers and payloads can introduce steric hindrance or change the electrostatic environment at the binding interface. Therefore, rigorous validation of target binding affinity is an indispensable step to ensure the efficacy and specificity of the resulting conjugate.
This compound is a versatile linker that utilizes bioorthogonal click chemistry. Its methyltetrazine group reacts specifically with trans-cyclooctene (B1233481) (TCO), while the azide (B81097) group can be coupled to molecules containing alkyne, DBCO, or BCN moieties. The integrated polyethylene (B3416737) glycol (PEG) chain enhances solubility and can reduce immunogenicity. However, as with any modification, the impact of this linker on the binding affinity of the parent molecule must be carefully assessed.[1]
Comparative Analysis of Binding Affinity Post-Conjugation
To illustrate the potential effects of conjugation on binding affinity, the following table summarizes hypothetical, yet realistic, quantitative data for a monoclonal antibody (mAb) before and after conjugation using different methods. The data is presented in terms of the equilibrium dissociation constant (KD), where a lower KD value indicates a higher binding affinity.
| Conjugation Method | Linker/Reagent | Payload | KD (Unconjugated mAb) | KD (Conjugated mAb) | Fold Change in Affinity |
| Click Chemistry | This compound | Small Molecule Drug | 1.0 nM | 1.5 nM | 1.5-fold decrease |
| Amine Coupling | NHS Ester | Fluorophore | 1.0 nM | 5.0 nM | 5.0-fold decrease |
| Thiol Coupling | Maleimide | Toxin | 1.0 nM | 2.5 nM | 2.5-fold decrease |
| Enzymatic Ligation | Sortase A | Peptide | 1.0 nM | 1.1 nM | 1.1-fold decrease |
Note: This data is illustrative and the actual impact on binding affinity will vary depending on the specific biomolecule, payload, and conjugation conditions.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying chemical reactions is crucial for understanding and implementing these validation studies.
Caption: Workflow for bioconjugation and subsequent validation of target binding affinity.
Caption: The bioorthogonal reaction between a TCO-modified biomolecule and a methyltetrazine-functionalized payload.
Detailed Experimental Protocols
Accurate and reproducible measurement of binding affinity is paramount. Below are detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte flowed over the surface.[2]
Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the unconjugated or conjugated biomolecule (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization to the chip surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the target molecule (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte dilutions sequentially over the immobilized ligand surface, starting with the lowest concentration.
-
Include a buffer-only injection as a control for baseline drift.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[3]
-
Biolayer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions at the surface of a biosensor.[4]
Protocol:
-
Biosensor Loading:
-
Hydrate streptavidin-coated biosensors in the assay buffer for at least 10 minutes.
-
Immobilize a biotinylated version of the target molecule (ligand) onto the biosensors by dipping them into a solution of the ligand.
-
Establish a stable baseline by dipping the loaded biosensors into the assay buffer.
-
-
Association and Dissociation:
-
Dip the biosensors into wells containing a dilution series of the unconjugated or conjugated biomolecule (analyte).
-
Monitor the change in wavelength (nm shift) in real-time to measure association.
-
Transfer the biosensors to wells containing only assay buffer to measure dissociation.
-
-
Data Analysis:
-
Process the resulting sensorgrams using the instrument's analysis software.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a binding model to calculate kon, koff, and KD.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
Protocol:
-
Sample Preparation:
-
Dialyze both the unconjugated or conjugated biomolecule and the target molecule extensively against the same buffer to minimize heats of dilution.[7]
-
Accurately determine the concentration of both molecules.
-
Degas all solutions immediately before use.
-
-
Titration:
-
Load the biomolecule into the sample cell of the calorimeter.
-
Load the target molecule into the injection syringe. A typical starting concentration for the syringe is 10-20 times that of the cell.[8]
-
Perform a series of small injections (e.g., 2 µL) of the target molecule into the sample cell, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[9]
-
Comparison with Alternative Conjugation Methods
While click chemistry offers high specificity and efficiency, other conjugation methods are also widely used. It is important to consider how these alternatives might affect binding affinity.
Caption: A comparison of common bioconjugation chemistries and their respective advantages and disadvantages.
-
NHS Ester-Maleimide Heterobifunctional Linkers: These are widely used for conjugating two different molecules. NHS esters react with primary amines (e.g., lysine (B10760008) residues), while maleimides react with free thiols (e.g., cysteine residues).[10] While effective, the reaction with lysines can be non-specific due to their abundance on protein surfaces, potentially leading to a heterogeneous product and a greater chance of impacting the binding site.[11]
-
Sortase-Mediated Ligation: This enzymatic method offers high site-specificity. Sortase A recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond, subsequently ligating it to a molecule containing an N-terminal oligo-glycine sequence.[12] This precise control over the conjugation site often results in minimal disruption of the protein's native structure and function, thereby preserving binding affinity.[13]
Conclusion
The conjugation of molecules to biologics is a powerful strategy in drug development and research. The use of well-defined linkers like this compound, coupled with bioorthogonal click chemistry, offers a robust method for creating specific bioconjugates. However, it is imperative to experimentally validate the target binding affinity of the resulting conjugate to ensure that its biological activity is retained. Techniques such as SPR, BLI, and ITC provide quantitative data to assess any changes in affinity. By carefully selecting the conjugation strategy and rigorously validating the final product, researchers can confidently advance their modified biomolecules in the therapeutic and diagnostic pipeline.
References
- 1. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]
- 4. frontiersin.org [frontiersin.org]
- 5. protocols.io [protocols.io]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Copper-Free and Copper-Catalyzed Click Reactions for In Vivo Imaging
For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within a living organism is paramount. Bioorthogonal chemistry has furnished a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo labeling. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The fundamental principle of both CuAAC and SPAAC is the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, their core mechanisms diverge significantly. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with an azide. In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain. This mechanistic difference is the primary determinant of their respective advantages and disadvantages for in vivo imaging applications.
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for in vivo labeling hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Considerations |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100 | Rate is dependent on the ligand used to stabilize the copper(I) catalyst. |
| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | DBCO is a commonly used cyclooctyne with a good balance of reactivity and stability. |
| DIBO + Benzyl Azide | ~0.3 - 0.7 | ||
| BCN + Benzyl Azide | ~0.06 - 0.1 | BCN is smaller and less hydrophobic than DBCO, which can be advantageous in some biological contexts. | |
| DIFO + Benzyl Azide | 7.6 x 10⁻² | Fluorination increases reactivity. |
Table 2: Biocompatibility and Cytotoxicity
| Reaction Type | Component | Concentration | Outcome | Reference |
| CuAAC | CuSO₄ without ligand | - | High cytotoxicity, causing cell lysis within 24 hours. | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | 50 µM | Cell viability preserved. | |
| CuAAC | CuTBTA and CuBPS complexes | - | More toxic than other copper complexes. | |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | - | 75% of cells remained viable. | |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | - | Generally high cell viability due to the absence of copper. |
Reaction Mechanisms and Biological Considerations
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and potential biological interferences.
A critical consideration for in vivo applications is the potential for off-target effects. The copper catalyst in CuAAC can interact with endogenous biomolecules, potentially leading to cytotoxicity. While the use of chelating ligands can mitigate this toxicity, careful optimization is required. SPAAC avoids this issue entirely, making it inherently more biocompatible. However, some strained cyclooctynes can exhibit reactivity towards biological nucleophiles, although this is generally less of a concern than copper toxicity.
Experimental Protocols: In Vivo Labeling in a Mouse Model
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.
Protocol 1: In Vivo Metabolic Glycan Labeling and CuAAC Ligation
This protocol is adapted from studies demonstrating in vivo labeling of sialoglycans.
-
Metabolic Labeling: Administer peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) to mice via intraperitoneal (i.p.) injection at a dosage of 300 mg/kg daily for 7 days. This allows for metabolic incorporation of azide groups into cell surface sialoglycans.
-
Preparation of Labeling Reagents:
-
Alkyne Probe: Prepare a stock solution of an alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) in a biocompatible solvent such as DMSO.
-
Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (B86663) (CuSO₄).
-
Ligand Solution: Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or BTTAA) in water. A 5:1 ligand-to-copper ratio is often used to minimize toxicity.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270) in water.
-
-
In Vivo Ligation: On day 8, prepare the click chemistry reaction mixture immediately before use. For a typical reaction, mix the alkyne probe, CuSO₄, and the ligand. Just before injection, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. Administer the complete reaction cocktail to the mice, typically via intravenous (i.v.) or i.p. injection.
Safety Operating Guide
Proper Disposal of Methyltetrazine-amido-PEG7-azide: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyltetrazine-amido-PEG7-azide, a bifunctional crosslinker containing a potentially hazardous azide (B81097) functional group. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The azide functional group presents unique hazards that require specific handling precautions.
Key Hazards:
-
Explosion Risk: Organic azides can be shock-sensitive and may decompose explosively, especially with exposure to heat, friction, or light.[1][2] Heavy metal azides, which can form upon contact with metals like lead or copper, are particularly unstable and explosive.[2]
-
Toxicity: Azide compounds can be toxic.[2] Mixing azides with acids can generate hydrazoic acid, which is highly toxic and explosive.[1][2]
-
Incompatibility: Avoid contact with strong acids, heavy metals (including metal spatulas and drainpipes), halogenated solvents (e.g., dichloromethane, chloroform), and oxidizing agents.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat must be worn.
-
Fume Hood: All handling and disposal procedures should be conducted in a certified chemical fume hood.
Disposal Plan Overview
The primary strategy for the safe disposal of this compound is to first chemically neutralize the hazardous azide group, converting it into a more stable amine. This is followed by disposal of the resulting solution as chemical waste through a licensed contractor. Direct disposal of the active azide compound is strongly discouraged.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Neutralization of Azide Group
For small quantities of this compound waste generated during research, a chemical neutralization step is recommended prior to disposal. The Staudinger reaction is a reliable method for converting the organic azide to a stable amine.[1][3]
Materials:
-
This compound waste solution.
-
Triphenylphosphine (B44618) (PPh₃).
-
A suitable solvent in which both the azide and PPh₃ are soluble (e.g., Tetrahydrofuran - THF).
-
Deionized water.
-
Non-metal (e.g., plastic or ceramic) spatula.
-
Glassware (round-bottom flask, stir bar).
-
Stir plate.
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution containing this compound in a round-bottom flask equipped with a magnetic stir bar. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like THF.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Triphenylphosphine: Slowly add triphenylphosphine (approximately 1.1 to 1.5 molar equivalents relative to the estimated amount of the azide) to the stirred solution. Effervescence due to the release of nitrogen gas (N₂) should be observed.[1]
-
Reaction: Continue stirring the mixture at room temperature until the gas evolution ceases. To ensure the reaction is complete, allow it to stir for an additional 1-2 hours.[1]
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[3] Stir for an additional 30 minutes.
-
Waste Collection: The resulting solution, which no longer contains the hazardous azide, should be collected in a clearly labeled hazardous waste container. The label should indicate the contents (e.g., "Methyltetrazine-amido-PEG7-amine and triphenylphosphine oxide solution in THF/water").
Final Disposal Procedures
Whether the azide group has been neutralized or not, the final disposal must be handled by professionals.
| Waste Type | Container Requirements | Disposal Route |
| Untreated this compound | Dedicated, clearly labeled, sealed, non-metal, and chemically compatible container. The label must explicitly state "Azide Containing Waste".[1][2] | Collection by a licensed chemical waste disposal contractor. Arrange through your institution's Environmental Health and Safety (EHS) office. |
| Treated Waste (Post-Staudinger Reduction) | Clearly labeled, sealed, and chemically compatible container. The label should list the final chemical contents. | Collection by a licensed chemical waste disposal contractor. |
| Contaminated Labware (Gloves, Wipes, etc.) | Segregated in a labeled waste bag for "Azide Contaminated Waste". | Collection by a licensed chemical waste disposal contractor. |
Crucial "Don'ts":
-
DO NOT dispose of azide-containing compounds down the drain. This can lead to the formation of explosive metal azides in the plumbing.[2]
-
DO NOT use metal spatulas or tools when handling azide compounds.[1][2]
-
DO NOT attempt to concentrate azide-containing solutions by heating or rotary evaporation.[1]
References
Personal protective equipment for handling Methyltetrazine-amido-PEG7-azide
Essential Safety and Handling Guide for Methyltetrazine-amido-PEG7-azide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards associated with the tetrazine and azide (B81097) functional groups present in the molecule. It is imperative that users conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Due to the presence of the azide functional group, which can be energetic, and the tetrazine moiety, a stringent approach to personal protection is mandatory.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from potential splashes and explosions.[1][2][3] |
| Skin Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | To prevent skin contact with the compound.[2][3] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption. Gloves should be inspected before use and changed frequently.[1][3][4] |
| Respiratory Protection | Work in a certified chemical fume hood. | To avoid inhalation of any potential aerosols or dust.[1][2][3] |
| Additional Protection | Blast shield. | Recommended when working with energetic compounds like azides, especially when heating or concentrating the material.[1][2][5] |
Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a fume hood and contact your EHS department immediately.
-
Verify that the compound is correctly labeled.
Storage
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, light, and sources of ignition.[5]
-
Segregate from incompatible materials such as acids, metals, and oxidizing agents.[6][7] Azides can form highly explosive metal azides upon contact with certain metals (e.g., copper, lead, brass).[7][8][9]
-
Store in a clearly labeled, tightly sealed container.
Handling and Use
-
ALWAYS handle this compound in a certified chemical fume hood with the sash at the lowest practical height.[2]
-
Use the smallest amount of the compound necessary for the experiment.[5]
-
DO NOT use metal spatulas or other metal instruments to handle the compound to avoid the formation of explosive metal azides.[2][7] Use plastic or ceramic utensils.
-
Avoid grinding, heating, or subjecting the compound to shock, as these actions can lead to explosive decomposition.[2]
-
Keep the work area clean and free of clutter.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[3][6]
Disposal Plan
Proper disposal of waste containing this compound is crucial to prevent accidents and environmental contamination.
Waste Segregation
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected as hazardous waste.[6]
-
Keep azide-containing waste separate from other waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[6][7]
Waste Collection
-
Collect solid waste in a designated, clearly labeled, and sealed container.
-
Collect liquid waste in a compatible, sealed container. Do not use metal-capped bottles.
-
NEVER pour azide-containing solutions down the drain. Azides can react with metal plumbing to form explosive metal azides.[1][6][8][9]
Waste Treatment (Consult with EHS)
-
For dilute solutions, deactivation by chemical treatment may be an option. A common method involves reacting the azide with nitrous acid.[1] This procedure should only be performed by trained personnel in a controlled environment and in accordance with institutional protocols.
-
Organic azides can sometimes be converted to a more stable derivative, such as an amine, before disposal.[7]
Final Disposal
-
All azide-containing waste must be disposed of through your institution's hazardous waste management program.[1][6][7]
-
Clearly label the waste container with the full chemical name and indicate that it contains azide.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. campus.kennesaw.edu [campus.kennesaw.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. thewaite.org [thewaite.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
